Quinaprilat hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C23H27ClN2O5 |
|---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C23H26N2O5.ClH/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30;/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30);1H/t15-,19-,20-;/m0./s1 |
InChI Key |
YQJDLRLEBDSBCP-ZAFWUOJLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Quinaprilat Hydrochloride on Angiotensin-Converting Enzyme (ACE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinapril hydrochloride is the hydrochloride salt of quinapril, a prodrug that is rapidly and extensively hydrolyzed by esterases in the plasma and liver to its active diacid metabolite, quinaprilat (B1678679).[1] Quinaprilat is a potent, competitive inhibitor of Angiotensin-Converting Enzyme (ACE), a central component of the Renin-Angiotensin-Aldosterone System (RAAS). By inhibiting ACE, quinaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inhibits the degradation of the vasodilator bradykinin. This dual action leads to vasodilation, reduced peripheral vascular resistance, and a decrease in blood pressure, making it an effective therapeutic agent for the management of hypertension and heart failure.[1]
This technical guide provides a comprehensive overview of the molecular mechanism of action of quinaprilat on ACE, with a focus on its inhibitory potency, binding kinetics, and the structural basis of its interaction with the enzyme's active site. Detailed experimental protocols for key assays are also provided to facilitate further research and drug development in this area.
Quantitative Analysis of Quinaprilat-ACE Interaction
Data Presentation
The following tables summarize the available quantitative data for quinaprilat and other relevant ACE inhibitors for comparative purposes.
| Inhibitor | Tissue/Enzyme Source | IC50 (nM) |
| Quinaprilat | Rat Plasma | 0.033 - 0.036 |
| Quinaprilat | Rat Lung Homogenate | 0.21 - 0.27 |
| Lisinopril | Rat Plasma | 0.011 - 0.019 |
| Captopril | Rat Plasma | 7.89 - 14.78 |
| Inhibitor | ACE Domain | Ki (nM) |
| Quinaprilat | nACE | 1.8 ± 0.1 |
| Quinaprilat | cACE | 0.6 ± 0.03 |
| Enalaprilat | nACE | 2.1 ± 0.1 |
| Enalaprilat | cACE | 1.0 ± 0.05 |
| Ramiprilat | nACE | 0.9 ± 0.05 |
| Ramiprilat | cACE | 0.4 ± 0.02 |
| Trandolaprilat | nACE | 0.5 ± 0.02 |
| Trandolaprilat | cACE | 0.2 ± 0.01 |
| Perindoprilat (B1679611) | nACE | 2.5 ± 0.1 |
| Perindoprilat | cACE | 0.8 ± 0.04 |
Structural Basis of Quinaprilat-ACE Interaction
Recent advances in X-ray crystallography have provided high-resolution structures of quinaprilat in complex with both the N-terminal (nACE) and C-terminal (cACE) domains of human ACE.[2][3] These structures reveal the detailed molecular interactions that underpin its potent and competitive inhibition.
Quinaprilat binds to the active site of both ACE domains, which are located in a deep catalytic gorge. The binding mode of quinaprilat involves a network of hydrogen bonds and hydrophobic interactions with key amino acid residues.
Key Interactions in the cACE Domain:
-
Zinc Coordination: The carboxylate group of quinaprilat's ethyl ester (hydrolyzed to a carboxylic acid) directly coordinates with the catalytic zinc ion (Zn²⁺) in the active site. This is a hallmark of many ACE inhibitors.
-
Hydrogen Bonding: The carbonyl oxygen of the alanine (B10760859) moiety of quinaprilat forms a hydrogen bond with the side chain of Gln281. The terminal carboxylate group of the tetrahydroisoquinoline moiety forms hydrogen bonds with the side chains of Tyr520 and Lys511.
-
Hydrophobic Interactions: The phenylpropyl group of quinaprilat occupies the S1 subsite, a large hydrophobic pocket, and makes van der Waals contacts with residues such as Phe527. The tetrahydroisoquinoline ring system is positioned in the S2' subsite.
Domain Selectivity:
Quinaprilat exhibits a slight preference for the cACE domain over the nACE domain, as indicated by its lower Ki value for cACE.[2][3] Structural analysis suggests that subtle differences in the amino acid composition of the active sites of the two domains contribute to this selectivity.[2][3] For instance, the S2' subsite, which accommodates the tetrahydroisoquinoline moiety, has slight variations between the N- and C-domains that can influence inhibitor binding affinity.[4]
Signaling Pathways and Experimental Workflows
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
The primary signaling pathway affected by quinaprilat is the RAAS. The following diagram illustrates the key components of this system and the point of inhibition by quinaprilat.
References
- 1. Quinapril. A reappraisal of its pharmacology and therapeutic efficacy in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular basis of domain-specific angiotensin I-converting enzyme inhibition by the antihypertensive drugs enalaprilat, ramiprilat, trandolaprilat, quinaprilat and perindoprilat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of Quinaprilat Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinaprilat, the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor Quinapril (B1585795), is a potent therapeutic agent used in the management of hypertension and congestive heart failure. Its mechanism of action involves the inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and a reduction in blood pressure. This technical guide provides a comprehensive overview of the core synthesis pathway of Quinaprilat hydrochloride, detailing the requisite experimental protocols, quantitative data, and logical workflows. The synthesis is a multi-step process involving the preparation of two key chiral intermediates, their subsequent coupling, and final deprotection and hydrolysis steps.
Overall Synthesis Pathway
The synthesis of this compound can be conceptually divided into four main stages:
-
Synthesis of N-[(S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine: This intermediate provides the core structure responsible for binding to the ACE active site.
-
Synthesis of (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid: This bicyclic amino acid derivative forms the backbone of the final molecule.
-
Coupling and Deprotection to form Quinapril: The two key intermediates are coupled, followed by the removal of protecting groups to yield Quinapril.
-
Hydrolysis to Quinaprilat and Salt Formation: The ethyl ester of Quinapril is hydrolyzed to the corresponding carboxylic acid, Quinaprilat, which is then converted to its hydrochloride salt.
Caption: Overall workflow for the synthesis of this compound.
Stage 1: Synthesis of N-[(S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine
This key intermediate is synthesized via the reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanine ethyl ester, followed by hydrolysis of the resulting ester. A crucial step in this stage is the formation of the N-carboxyanhydride (NCA) derivative, which is a common strategy for peptide coupling.
Experimental Protocol: Formation of N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride
A common method for the preparation of the N-carboxyanhydride involves the use of phosgene (B1210022) or its equivalents.[1] A safer, non-phosgene method utilizes ethyl chloroformate followed by an acyl group activation reagent.[2]
Materials:
-
N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (NEPA)
-
Dichloroethane
-
Ethyl chloroformate
-
Acetyl chloride
-
Magnesium sulphate
-
Water
Procedure:
-
A solution of NEPA in dichloroethane is prepared in a reactor equipped with a mechanical stirrer.
-
Ethyl chloroformate is added to the reactor, and the mixture is stirred.
-
Acetyl chloride is then slowly added to the mixture at a controlled temperature of 5-10°C.
-
The reaction is stirred at room temperature until completion, monitored by a suitable analytical method (e.g., TLC or HPLC).
-
The organic layer is washed with water, dried over magnesium sulphate, and then concentrated under reduced pressure to obtain the crude product.
-
The crude product is recrystallized to yield the white crystalline N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride.[2]
Quantitative Data
| Step | Reagent/Solvent | Yield | Purity | Reference |
| N-carboxyanhydride formation from NEPA using ethyl chloroformate/acetyl chloride | Dichloroethane | 91% | >98% | [2] |
| N-carboxyanhydride formation from NEPA using trichloromethylchloroformate | Dichloromethane | quantitative | 98% |
Stage 2: Synthesis of (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic)
The bicyclic amino acid, (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), is a constrained analog of phenylalanine and is synthesized via the Pictet-Spengler reaction.
Experimental Protocol: Synthesis of (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid
Materials:
-
L-Phenylalanine
-
Formaldehyde (or paraformaldehyde)
-
Base (for neutralization)
Procedure:
-
L-Phenylalanine is reacted with formaldehyde (or paraformaldehyde) in the presence of a strong acid catalyst such as hydrobromic acid or sulfuric acid.[3][4]
-
The reaction mixture is heated to a temperature between 50°C and 80°C for 3 to 12 hours.[4]
-
Upon completion, the reaction mixture is cooled to precipitate the hydrobromide or sulfate (B86663) salt of the product.
-
The precipitate is filtered and washed.
-
The salt is then neutralized with a suitable base to yield the free (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.[3]
For subsequent coupling reactions, the carboxylic acid is typically protected as an ester (e.g., benzyl (B1604629) or tert-butyl ester).
Quantitative Data
| Step | Reagent/Solvent | Yield | Optical Purity | Reference |
| Pictet-Spengler reaction of L-Phenylalanine | Formaldehyde, Hydrobromic acid | 86.4% | 97% ee | [4] |
| Pictet-Spengler reaction of L-m-tyrosine | Formaldehyde, Hydrobromic acid | 95% | 100% ee | [4] |
Stage 3: Coupling of Intermediates and Deprotection to Yield Quinapril
The N-carboxyanhydride of N-[(S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine is coupled with the protected (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid ester to form the protected Quinapril. Subsequent deprotection yields Quinapril. A common approach involves the use of the tert-butyl ester of Tic, which can be deprotected under acidic conditions that simultaneously lead to the formation of the hydrochloride salt.[5]
Caption: Coupling and deprotection steps in Quinapril synthesis.
Experimental Protocol: Coupling and Deprotection
Materials:
-
N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride
-
(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid tert-butyl ester
-
Aprotic solvent (e.g., methylene (B1212753) chloride, toluene)
-
Catalytic amount of acid (e.g., acetic acid, trifluoroacetic acid)
-
Anhydrous Hydrogen Chloride
Procedure:
-
The N-carboxyanhydride and the tert-butyl ester of Tic are reacted in an aprotic solvent in the presence of a catalytic amount of acid to yield Quinapril tert-butyl ester.[5]
-
The tert-butyl protecting group is then removed by reacting the Quinapril tert-butyl ester with anhydrous hydrogen chloride in a suitable solvent. This step directly yields Quinapril hydrochloride in solution.[6]
-
The reaction mixture is cooled, and acetone is added to precipitate Quinapril hydrochloride as an acetone solvate.[5]
-
The crystalline solid is isolated by filtration.[5]
Quantitative Data
| Step | Reagent/Solvent | Yield | Reference |
| Coupling of NCA with Tic benzyl ester | Toluene | 98% | [7] |
| Hydrogenolysis of Quinapril benzyl ester to Quinapril hydrochloride | Ethanol, Pd/C, HCl | 85.5% | [8] |
| Overall yield from THIQ tert-butyl ester to amorphous Quinapril HCl | Acetonitrile (recrystallization) | 90% | [5] |
Stage 4: Hydrolysis to Quinaprilat and Hydrochloride Salt Formation
The final step in the synthesis is the hydrolysis of the ethyl ester of Quinapril to the active diacid, Quinaprilat, followed by the formation of the hydrochloride salt. While this conversion readily occurs in vivo, a controlled chemical hydrolysis is required for the synthesis of the final active pharmaceutical ingredient.
Experimental Protocol: Hydrolysis of Quinapril to Quinaprilat
Forced degradation studies provide a basis for a laboratory-scale hydrolysis protocol. Both acidic and basic conditions can be employed to hydrolyze the ester.
Materials:
-
Quinapril hydrochloride
-
Hydrochloric acid (1N) or Sodium hydroxide (B78521) (1N)
-
Water
Procedure (based on forced degradation studies):
-
A solution of Quinapril hydrochloride is prepared in either 1N hydrochloric acid or 1N sodium hydroxide.[5]
-
The solution is heated at an elevated temperature (e.g., 80°C) for a specified period (e.g., 2 hours) to effect hydrolysis.[5]
-
The reaction progress is monitored by HPLC to ensure complete conversion to Quinaprilat.
-
If basic hydrolysis is used, the reaction mixture is neutralized with an equivalent amount of acid.
-
The aqueous solution containing Quinaprilat is then treated with hydrochloric acid to precipitate this compound, or the solvent is removed and the residue is purified.
It is important to note that under these conditions, the formation of degradation products such as the diketopiperazine of Quinapril can occur, and purification steps would be necessary to isolate pure this compound.[4]
Quantitative Data
Quantitative data for the specific laboratory synthesis of this compound from Quinapril is not extensively reported in the public domain, as the focus is often on the synthesis of the prodrug, Quinapril hydrochloride. The yield would be highly dependent on the optimization of the hydrolysis and purification conditions to minimize the formation of byproducts.
Conclusion
The synthesis of this compound is a well-defined process that relies on the stereoselective synthesis of two key chiral intermediates. The coupling of these intermediates, followed by deprotection and a final hydrolysis step, leads to the formation of the active drug substance. The use of N-carboxyanhydride chemistry is a key feature of this synthesis, allowing for efficient peptide bond formation. While the synthesis of the prodrug Quinapril hydrochloride is well-documented, the final hydrolysis to Quinaprilat requires careful control to ensure high purity and yield. This guide provides a comprehensive framework for understanding and executing the synthesis of this important cardiovascular drug.
References
- 1. US6858735B2 - Preparation of quinapril hydrochloride - Google Patents [patents.google.com]
- 2. Quinapril Hydrochloride | C25H31ClN2O5 | CID 54891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US20040192613A1 - Preparation of quinapril hydrochloride - Google Patents [patents.google.com]
- 4. Stabilization of Quinapril by Incorporating Hydrogen Bonding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. JP2006522092A - Preparation of quinapril hydrochloride - Google Patents [patents.google.com]
- 8. Quinapril: a new second-generation ACE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Developmental Odyssey of Quinaprilat: A Technical Guide
Introduction
Quinaprilat, the active diacid metabolite of the prodrug Quinapril (B1585795), stands as a significant milestone in the development of angiotensin-converting enzyme (ACE) inhibitors. As a potent, non-sulfhydryl ACE inhibitor, it has played a crucial role in the management of hypertension and congestive heart failure.[1][2][3] Quinapril is the ethyl ester prodrug of Quinaprilat, designed to enhance oral bioavailability.[3] Following oral administration, Quinapril is rapidly absorbed and hydrolyzed in the liver to its active form, Quinaprilat.[4][5][6] This technical guide provides an in-depth exploration of the discovery, mechanism of action, and the preclinical and clinical development journey of Quinaprilat.
Discovery and Synthesis
The development of Quinapril was pioneered by scientists at Warner-Lambert (now Pfizer) in the 1980s. The research aimed to create a potent and specific ACE inhibitor with a favorable pharmacokinetic profile. The synthesis of Quinapril was first patented in 1982.[7] A key innovation in its synthesis involves the coupling of a homophenylalanine derivative with an amino ester.[8] More recent advancements have focused on developing more efficient synthesis methods, such as continuous flow systems, to improve yield and reduce manufacturing complexity.[8][9]
Mechanism of Action
Quinaprilat exerts its therapeutic effects by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[2][5]
The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[5]
-
Renin Release: In response to low blood pressure or low sodium concentration, the kidneys release the enzyme renin.
-
Angiotensinogen to Angiotensin I: Renin cleaves angiotensinogen, a plasma protein produced by the liver, to form the inactive decapeptide angiotensin I.
-
Angiotensin I to Angiotensin II: ACE, found primarily in the lungs, converts angiotensin I to the potent vasoconstrictor, angiotensin II.
-
Effects of Angiotensin II: Angiotensin II causes blood vessels to constrict, leading to an increase in blood pressure. It also stimulates the adrenal cortex to release aldosterone (B195564).
-
Aldosterone's Role: Aldosterone promotes the retention of sodium and water by the kidneys, further increasing blood volume and blood pressure.[2]
Quinaprilat's Inhibition of ACE
Quinaprilat competitively inhibits ACE, preventing the conversion of angiotensin I to angiotensin II.[3] This inhibition leads to:
-
Vasodilation: Reduced levels of angiotensin II result in the relaxation of blood vessels, lowering peripheral vascular resistance and blood pressure.[5][10]
-
Reduced Aldosterone Secretion: The decrease in angiotensin II leads to lower aldosterone levels, promoting the excretion of sodium and water (natriuresis and diuresis) and a small increase in serum potassium.[2][10][11]
-
Increased Bradykinin (B550075) Levels: ACE is also responsible for the breakdown of bradykinin, a peptide that promotes vasodilation. By inhibiting ACE, Quinaprilat increases bradykinin levels, which contributes to its blood pressure-lowering effect.[5]
Preclinical Development
Extensive preclinical studies were conducted to evaluate the pharmacology, pharmacokinetics, and toxicology of Quinapril and Quinaprilat in various in vitro and in vivo models.[4][12][13]
In Vitro Studies
In vitro assays demonstrated that Quinaprilat is a potent inhibitor of ACE. The inhibitory activity is significantly higher than that of its prodrug, Quinapril.
In Vivo Studies
Preclinical efficacy was established in several animal models of hypertension.
-
Spontaneously Hypertensive Rats (SHR): Quinapril demonstrated antihypertensive effects in this model of normal-renin hypertension.[4][13]
-
Renal Hypertensive Rats: Efficacy was also shown in this high-renin model of hypertension.[13]
-
Diuretic-Treated Dogs: Quinapril was effective in lowering blood pressure in this animal model.[13]
-
Deoxycorticosterone (DOCA)-Salt Hypertensive Rat: As expected for an ACE inhibitor, Quinapril had minimal effect in this renin-independent model of hypertension.[4]
Studies in rats showed that after 24 hours of administration, ACE was still significantly inhibited in plasma (25%), aorta (30%), kidneys (35%), and the heart (>40%), demonstrating a prolonged effect on tissue ACE.[14]
Toxicology
Comprehensive toxicology studies were performed to ensure the safety of Quinapril.
-
Acute Toxicity: The acute toxicity was found to be minimal in rodents.
-
Long-term Studies: Long-term toxicology studies established that Quinapril is not teratogenic, carcinogenic, or mutagenic.[4][13][15] The overall toxicity profile was similar to that of other ACE inhibitors.[13][15]
Pharmacokinetics
The pharmacokinetic profiles of Quinapril and its active metabolite, Quinaprilat, have been well-characterized in humans.
-
Absorption and Metabolism: Quinapril is rapidly absorbed after oral administration, with peak plasma concentrations of Quinapril occurring within one hour.[11] The extent of absorption is at least 60%.[11] It is then rapidly and extensively hydrolyzed to Quinaprilat, with peak plasma concentrations of the active metabolite appearing about two hours post-dose.[11][16] The conversion to Quinaprilat accounts for about 38% of the oral dose.[11]
-
Distribution: Approximately 97% of both Quinapril and Quinaprilat are bound to plasma proteins.[11] Quinapril is widely distributed to most tissues, with the exception of the brain.[4][13]
-
Elimination: Quinaprilat is primarily eliminated through renal excretion.[5][11] It has an initial elimination half-life of about 2 hours and a prolonged terminal phase with a half-life of approximately 25 hours, which is attributed to its high-affinity binding to ACE.[10][11]
Table 1: Pharmacokinetic Parameters of Quinapril and Quinaprilat
| Parameter | Quinapril | Quinaprilat | Reference(s) |
| Time to Peak Concentration (Tmax) | ~1 hour | ~2 hours | [11][16] |
| Apparent Half-life | ~0.8 hours | ~2 hours (initial), ~25 hours (terminal) | [11][16] |
| Plasma Protein Binding | ~97% | ~97% | [11] |
| Primary Route of Elimination | Metabolism to Quinaprilat | Renal Excretion | [5][11] |
| Apparent Plasma Clearance | 1,850 mL/min | 220 mL/min | [16] |
Clinical Development
The clinical development program for Quinapril was designed to evaluate its safety and efficacy in treating hypertension and congestive heart failure.[17]
Phase I Studies
Initial studies in healthy volunteers established the dose-response relationship and the duration of ACE inhibition. Single doses ranging from 0.625 mg to 80 mg were shown to inhibit plasma ACE activity for up to 48 hours.[18]
Phase II and III Studies in Hypertension
Dose-ranging studies in patients with mild to moderate hypertension found that doses of 10 mg and 20 mg once daily were significantly more effective than placebo in lowering diastolic blood pressure.[18] A large, double-blind, placebo-controlled trial with 270 patients confirmed the efficacy and safety of Quinapril at doses of 20, 40, and 80 mg daily for 12 weeks.[19] Reductions in diastolic blood pressure of up to 13 mm Hg were observed, and once-daily dosing was as effective as twice-daily dosing.[19] Generally, daily doses of 10 to 40 mg were effective for most patients with essential hypertension.[6]
Clinical Studies in Congestive Heart Failure
Quinapril has also been evaluated for the management of congestive heart failure.[17] In these patients, Quinapril (≤ 40 mg/day) improved exercise tolerance, reduced symptoms, and improved the functional class.[6] Initial findings suggested that twice-daily doses of 10-20 mg were therapeutic when used with a diuretic or digitalis.[17]
Table 2: Summary of Key Clinical Trial Outcomes
| Indication | Dosage | Key Efficacy Endpoints | Reference(s) |
| Mild to Moderate Hypertension | 10-80 mg once daily | - Statistically significant reduction in sitting diastolic blood pressure compared to placebo. - Up to 13 mm Hg reduction in diastolic blood pressure. | [18][19] |
| Congestive Heart Failure | 10-40 mg/day (often twice daily) | - Improved exercise tolerance. - Reduced severity and frequency of symptoms. - Improvement in functional (NYHA) class. | [6][17] |
Experimental Protocols
In Vitro ACE Inhibition Assay (Spectrophotometric)
This protocol describes a common method for determining the ACE inhibitory activity and the IC50 value of a compound like Quinaprilat.
Principle: This assay measures the rate of cleavage of a synthetic substrate, such as Hippuryl-L-Histidyl-L-Leucine (HHL), by the ACE enzyme. The product of this reaction, hippuric acid, is extracted and quantified by measuring its absorbance at 228 nm.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-Histidyl-L-Leucine (HHL) as the substrate
-
Test inhibitor (e.g., Quinaprilat) at various concentrations
-
Borate buffer
-
1M HCl (to stop the reaction)
-
Ethyl acetate (B1210297) (for extraction)
-
UV-Visible Spectrophotometer
Procedure:
-
Preparation: Prepare serial dilutions of the test inhibitor.
-
Reaction Mixture: In a microcentrifuge tube, add 20 µL of the sample solution (or buffer for control) to 10 µL of ACE solution (e.g., 0.25 U/mL).
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for 10 minutes at 37°C.
-
Initiate Reaction: Add 50 µL of the HHL substrate solution (e.g., 8 mM) to initiate the enzymatic reaction.
-
Incubation: Incubate the mixture for 60 minutes at 37°C.
-
Stop Reaction: Terminate the reaction by adding 62.5 µL of 1M HCl.
-
Extraction: Extract the hippuric acid formed with 375 µL of ethyl acetate.
-
Quantification: After vortexing and centrifugation, transfer the ethyl acetate layer to a new tube and evaporate to dryness. Reconstitute the residue in water.
-
Measurement: Measure the absorbance of the hippuric acid at 228 nm.
-
Calculation: The percentage of ACE inhibition is calculated relative to the control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
- 1. Quinaprilat | C23H26N2O5 | CID 107994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinapril - Wikipedia [en.wikipedia.org]
- 3. Quinapril | C25H30N2O5 | CID 54892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quinapril: overview of preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Quinapril Hydrochloride? [synapse.patsnap.com]
- 6. Quinapril. A reappraisal of its pharmacology and therapeutic efficacy in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinapril [drugfuture.com]
- 8. researchgate.net [researchgate.net]
- 9. US6858735B2 - Preparation of quinapril hydrochloride - Google Patents [patents.google.com]
- 10. Quinapril Hydrochloride | C25H31ClN2O5 | CID 54891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. Quinapril—A Preclinical Review of the Pharmacology, Pharmacokinetics, and Toxicology | Semantic Scholar [semanticscholar.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Inhibition of angiotensin-converting enzyme (ACE) in plasma and tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quinapril--a preclinical review of the pharmacology, pharmacokinetics, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The clinical pharmacokinetics of quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Overview of the clinical development of quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clinical pharmacology of quinapril in healthy volunteers and in patients with hypertension and congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quinapril: a double-blind, placebo-controlled trial in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Quinaprilat Hydrochloride for Research Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Quinaprilat hydrochloride, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Quinapril. Understanding these fundamental characteristics is crucial for research, formulation development, and analytical method design. This document outlines key quantitative data, details relevant experimental methodologies, and provides visual representations of its mechanism of action and experimental workflows.
Physicochemical Properties
Quinaprilat is the active diacid metabolite of the prodrug Quinapril. Following oral administration, Quinapril is rapidly hydrolyzed to Quinaprilat, which is a potent inhibitor of the angiotensin-converting enzyme (ACE).[1] While data for this compound is limited, the properties of the free diacid form, Quinaprilat, are well-characterized and provided below. It is important to note that the hydrochloride salt form may exhibit slight variations in properties such as solubility and melting point.
Table 1: Physicochemical Properties of Quinaprilat
| Property | Value | Source |
| Chemical Structure | (3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | [2] |
| Molecular Formula | C₂₃H₂₆N₂O₅ | [2][3] |
| Molecular Weight | 410.47 g/mol | [3][4] |
| Melting Point | 166-168 °C | [3][5][6] |
| Solubility | Soluble in DMSO (≥23 mg/mL) | [3] |
| Calculated pKa | The active moieties of several ACE inhibitors, including quinaprilat, exhibit a substantial increase in computed pKa values upon in vivo de-esterification from their prodrug forms. | [7] |
| Calculated logP | 2.41740 | [3][6] |
| Appearance | Crystalline Solid | [3] |
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of active pharmaceutical ingredients (APIs) like this compound are essential for reproducible research. The following sections describe standard methodologies.
Determination of Melting Point (Capillary Method)
The melting point is a fundamental physical property indicating the purity of a crystalline solid.[8]
Methodology:
-
Sample Preparation: A small quantity of the finely powdered and dried this compound is packed into a capillary tube, which is sealed at one end.[9] The tube is tapped gently to ensure the compact packing of the material.[10]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.[11]
-
Heating: The apparatus is heated at a controlled rate. Initially, a rapid heating phase can be employed to determine an approximate melting range.[11] Subsequently, the determination is repeated with a slower heating rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[10][11]
-
Observation and Recording: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which the substance is completely molten are recorded.[11] This range represents the melting point of the sample.[8]
Determination of Equilibrium Solubility (Shake-Flask Method)
Equilibrium solubility is a critical parameter influencing the bioavailability of a drug.[12] The shake-flask method is a standard technique for its determination.[12]
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, and 6.8) to reflect physiological conditions.[12]
-
Equilibration: The vials are agitated in a constant temperature water bath (typically 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]
-
Sample Collection and Preparation: After equilibration, the solutions are filtered to remove any undissolved solid. An aliquot of the clear filtrate is then carefully collected.
-
Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The solubility is expressed as the concentration of the drug in the saturated solution at a specific pH and temperature.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for predicting the ionization state of a drug at different physiological pHs.[13]
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).[14] The ionic strength of the solution is typically kept constant.[14]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) or a strong acid (e.g., HCl), depending on the nature of the analyte.[15]
-
pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.[14]
-
Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa value is determined from the inflection point of this curve.[15] For polyprotic substances like Quinaprilat, multiple inflection points may be observed.
Determination of logP (Shake-Flask Method)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[16]
Methodology:
-
Phase Preparation: A biphasic system of n-octanol and water (or a suitable buffer, typically at pH 7.4) is prepared. The two phases are pre-saturated with each other.[17]
-
Partitioning: A known amount of this compound is dissolved in one of the phases, and then the two phases are mixed and shaken vigorously for a set period to allow for partitioning of the compound between the two immiscible liquids.[16]
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.[18]
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the un-ionized compound in the n-octanol phase to its concentration in the aqueous phase.[16]
Visualizations
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
Quinaprilat exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This inhibition leads to a reduction in the production of angiotensin II, a potent vasoconstrictor, and a decrease in aldosterone (B195564) secretion, resulting in vasodilation and reduced sodium and water retention.
Caption: Mechanism of action of Quinaprilat on the RAAS pathway.
Experimental Workflow: Equilibrium Solubility Determination
The following diagram illustrates a typical workflow for determining the equilibrium solubility of an API like this compound.
References
- 1. Quinapril Hydrochloride | C25H31ClN2O5 | CID 54891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinaprilat | C23H26N2O5 | CID 107994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quinaprilat|lookchem [lookchem.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 1279034-23-9(Quinaprilat-d) | Kuujia.com [kuujia.com]
- 7. researchgate.net [researchgate.net]
- 8. westlab.com [westlab.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Determination Of Melting Point for API – Scopeia [scopeia.com]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. who.int [who.int]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. LogP / LogD shake-flask method [protocols.io]
- 18. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacological Profile of Quinaprilat: An In-depth Technical Guide
Introduction
Quinaprilat (B1678679) is the active diacid metabolite of the prodrug quinapril (B1585795), a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[1][2] Following oral administration, quinapril is rapidly de-esterified in the body to form quinaprilat, which is primarily responsible for the therapeutic effects.[3][4] This document provides a comprehensive overview of the preclinical pharmacological profile of quinaprilat, including its mechanism of action, pharmacodynamic and pharmacokinetic properties, and toxicological data, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
Quinaprilat exerts its pharmacological effects by potently and specifically inhibiting the angiotensin-converting enzyme (ACE).[5][6] ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis.
1.1. Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
The primary role of ACE is to catalyze the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[7] Angiotensin II constricts blood vessels, leading to an increase in blood pressure, and also stimulates the adrenal cortex to release aldosterone (B195564).[7] Aldosterone promotes sodium and water retention by the kidneys, further contributing to elevated blood pressure.
Quinaprilat competes with angiotensin I for the active site of ACE, thereby inhibiting the formation of angiotensin II.[2] This reduction in angiotensin II levels leads to several downstream effects:
-
Vasodilation: Reduced angiotensin II-mediated vasoconstriction causes blood vessels to relax, decreasing total peripheral vascular resistance and lowering blood pressure.[3][8]
-
Reduced Aldosterone Secretion: Lower angiotensin II levels lead to decreased aldosterone secretion, which in turn promotes the excretion of sodium and water (natriuresis and mild diuresis) and a slight increase in serum potassium.[7]
1.2. Potentiation of Bradykinin (B550075)
ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, quinaprilat prevents the breakdown of bradykinin, increasing its local concentrations. Elevated bradykinin levels contribute to the vasodilation and blood pressure-lowering effects of the drug.
Below is a diagram illustrating the mechanism of action of Quinaprilat within the RAAS pathway.
Caption: Quinaprilat inhibits ACE, blocking Angiotensin II formation and Bradykinin degradation.
Preclinical Pharmacodynamics
Preclinical studies in various animal models have demonstrated the potent antihypertensive effects of quinaprilat, which are directly correlated with its ability to inhibit both plasma and tissue ACE.
2.1. ACE Inhibition
Quinaprilat is a potent inhibitor of ACE. While specific IC50 values are not detailed in the provided search results, studies confirm its high affinity for the enzyme.[9][10] The inhibition is observed in both plasma and various tissues, including the heart, aorta, and kidneys.[4][11] Notably, after 24 hours of a single oral dose of quinapril in rats, ACE was still significantly inhibited in plasma (25%), aorta (30%), kidneys (35%), and heart (over 40%), demonstrating a prolonged effect on tissue ACE.[11] This sustained tissue ACE inhibition is believed to be a key contributor to its therapeutic benefit.[3][4]
2.2. Hemodynamic Effects
The primary pharmacodynamic effect of quinaprilat is the reduction of blood pressure. This is achieved primarily through a decrease in total peripheral vascular resistance.[1][12] Preclinical studies in hypertensive animal models, including spontaneously hypertensive rats (SHR) and renal hypertensive rats, have consistently shown the efficacy of quinapril.[3][5]
| Parameter | Animal Model | Effect of Quinapril/Quinaprilat | Reference |
| Blood Pressure | Spontaneously Hypertensive Rats (SHR) | Significant reduction in blood pressure. | [3][13] |
| Blood Pressure | Renal Hypertensive Rats | Efficacious in lowering blood pressure. | [5] |
| Blood Pressure | Diuretic-treated Dogs | Efficacious in lowering blood pressure. | [5] |
| Total Peripheral Resistance | Dogs | Decreased total peripheral and renal vascular resistance. | [5][14] |
| Renal Effects | Dogs | Produces natriuresis and mild diuresis at non-hypotensive doses. | [5][14] |
| Cardiac Effects | Cardiomyopathic Hamsters | Prevents decline in left ventricular contractile function. | [3] |
| Vascular Morphology | Spontaneously Hypertensive Rats (SHR) | Opposed aortic wall hypertrophy and vascular fibrosis. | [13] |
Table 1: Summary of Preclinical Pharmacodynamic Effects of Quinapril/Quinaprilat.
Preclinical Pharmacokinetics
Quinapril is rapidly absorbed orally and extensively metabolized to its active form, quinaprilat.[1][5] The pharmacokinetic profile has been characterized in several preclinical species.
3.1. Absorption and Distribution
Following oral administration, quinapril is rapidly absorbed in rats, dogs, and monkeys.[5][14] The bioavailability of the parent drug, quinapril, was found to be less than 5% in horses.[15] After absorption, there is rapid and extensive distribution of the radiolabeled drug to most tissues, with the notable exception of the brain, indicating it does not readily cross the blood-brain barrier.[5][10][14]
3.2. Metabolism and Excretion
Quinapril is primarily metabolized via enzymatic hydrolysis to quinaprilat.[1][5] Metabolism to other compounds is not extensive.[3][5] The primary route of excretion for quinaprilat is via the urine.[9][10] In rats, studies showed that quinapril can be metabolized to quinaprilat within the kidney tubules and that quinapril is extensively reabsorbed while quinaprilat is not.[16]
| Parameter | Species | Value (Quinapril) | Value (Quinaprilat) | Reference |
| Terminal Half-life (t½) | Horse (IV admin) | 0.694 h | 1.734 h | [15][17] |
| Volume of Distribution (Vd) | Horse (IV admin) | 0.242 L/kg | - | [15][17] |
| Clearance (CL) | Horse (IV admin) | 11.93 mL/kg/min | - | [15][17] |
| Max Concentration (Cmax) | Horse (IV admin) | - | 145 ng/mL | [15][17] |
| Time to Cmax (Tmax) | Horse (IV admin) | - | 0.167 h | [15][17] |
| Oral Absorption Rate | Rats, Dogs, Monkeys | 53% - 68% (Quinapril) | - | [10] |
Table 2: Pharmacokinetic Parameters of Quinapril and Quinaprilat in Preclinical Species.
Preclinical Toxicology
Quinapril has been shown to be well-tolerated in a variety of preclinical safety and toxicology studies. Its toxicity profile is similar to that of other ACE inhibitors.[1][5]
| Study Type | Findings | Reference |
| Acute Toxicity | Minimal acute toxicity observed in rodents. | [18] |
| Chronic Toxicity | Repeated dosing in rodents and/or dogs elicited gastric irritation, renal changes (juxtaglomerular apparatus hypertrophy/hyperplasia), and reduced red cell parameters. | [18] |
| Carcinogenicity | Long-term studies showed quinapril is not carcinogenic. | [3][5][9] |
| Mutagenicity | Found to be non-mutagenic in standard assays. | [3][5][9] |
| Reproductive Toxicity | Does not adversely affect reproduction; found to be non-teratogenic in long-term animal studies. | [3][5][9][10] |
Table 3: Summary of Preclinical Toxicology Findings for Quinapril.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments.
5.1. In Vitro ACE Inhibition Assay (Spectrophotometric)
This protocol describes a common method to determine the ACE inhibitory activity and calculate the IC50 value of a compound like quinaprilat.[19][20][21]
-
Principle: The assay measures the rate of cleavage of a synthetic substrate, such as Hippuryl-L-Histidyl-L-Leucine (HHL), by ACE. The product of this reaction, hippuric acid, is extracted and quantified by measuring its absorbance at 228 nm.[21]
-
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung.[19]
-
Substrate: Hippuryl-L-Histidyl-L-Leucine (HHL).[19]
-
Test Compound: Quinaprilat.
-
Buffer: Tris-HCl or Borate buffer.
-
1M HCl (to stop the reaction).
-
Ethyl acetate (B1210297) (for extraction).
-
UV-Visible Spectrophotometer.
-
-
Procedure: a. Prepare serial dilutions of quinaprilat. b. In separate test tubes, add the ACE solution and a specific volume of the quinaprilat dilution (or buffer for control). c. Pre-incubate the enzyme-inhibitor mixture for 10 minutes at 37°C. d. Initiate the reaction by adding the HHL substrate solution to all tubes and incubate for 60 minutes at 37°C.[21] e. Stop the reaction by adding 1M HCl.[21] f. Extract the resulting hippuric acid with ethyl acetate. g. Evaporate the ethyl acetate layer to dryness and reconstitute the hippuric acid in deionized water. h. Measure the absorbance of the solution at 228 nm. i. The percentage of inhibition is calculated relative to the control (no inhibitor). The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[20]
The following diagram illustrates the general workflow for this assay.
Caption: Experimental workflow for an in vitro ACE inhibition assay.
5.2. In Vivo Hemodynamic Assessment in Spontaneously Hypertensive Rats (SHR)
This protocol outlines a general procedure to evaluate the antihypertensive effects of quinaprilat in a relevant animal model.[13]
-
Principle: To measure the effect of long-term administration of quinapril on the development of hypertension and associated hemodynamic and morphological changes in SHRs.
-
Animals: Young (e.g., 5 weeks old) Spontaneously Hypertensive Rats (SHRs).
-
Procedure: a. Divide animals into a treatment group (receiving quinapril, e.g., 10 mg/kg/day in drinking water) and a control group (receiving vehicle).[13] b. Administer the drug for a prolonged period (e.g., from 5 to 20 weeks of age).[13] c. At selected time points, measure systemic and regional hemodynamic parameters. Blood pressure can be measured non-invasively via the tail-cuff method or invasively via arterial cannulation for continuous monitoring. d. At the end of the study, animals are euthanized. Tissues such as the heart and aorta are collected for morphological analysis (e.g., measuring media thickness, wall-to-lumen ratio, and collagen content) to assess effects on cardiac and vascular hypertrophy.[13]
-
Data Analysis: Compare blood pressure, vascular resistance, and morphological parameters between the quinapril-treated and control groups to determine the drug's efficacy in preventing hypertension and end-organ damage.
The logical relationship between quinaprilat's action and its therapeutic effects is visualized below.
Caption: Logical flow from ACE inhibition to blood pressure reduction.
Conclusion
The preclinical data for quinaprilat robustly establish it as a potent and specific inhibitor of the angiotensin-converting enzyme. Its pharmacological activity is characterized by effective inhibition of both plasma and tissue ACE, leading to significant and sustained reductions in blood pressure in various animal models of hypertension. The pharmacokinetic profile shows rapid conversion from its prodrug, quinapril, and wide tissue distribution. Toxicological studies have demonstrated a safety profile consistent with the ACE inhibitor class, with no evidence of carcinogenicity, mutagenicity, or teratogenicity in preclinical models. This comprehensive preclinical profile has provided a strong foundation for its successful development and clinical use in treating hypertension and heart failure.
References
- 1. Quinapril—A Preclinical Review of the Pharmacology, Pharmacokinetics, and Toxicology | Semantic Scholar [semanticscholar.org]
- 2. Quinapril | C25H30N2O5 | CID 54892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quinapril: overview of preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinapril. A reappraisal of its pharmacology and therapeutic efficacy in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinapril--a preclinical review of the pharmacology, pharmacokinetics, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinaprilat | C23H26N2O5 | CID 107994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Quinapril - Wikipedia [en.wikipedia.org]
- 8. Quinapril (Accupril): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Inhibition of angiotensin-converting enzyme (ACE) in plasma and tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hemodynamic effects of quinapril, a novel angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hemodynamic and morphological effects of quinapril during genetic hypertension development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Effects of quinapril on angiotensin converting enzyme and plasma renin activity as well as pharmacokinetic parameters of quinapril and its active metabolite, quinaprilat, after intravenous and oral administration to mature horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reabsorption and metabolism of quinapril and quinaprilat in rat kidney: in vivo micropuncture studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Preclinical toxicology studies with the angiotensin-converting enzyme inhibitor quinapril hydrochloride (Accupril) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
In Vivo and In Vitro Models for Studying Quinaprilat Effects: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core in vivo and in vitro models utilized in the study of Quinaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Quinapril. This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes key pathways and workflows to facilitate a deeper understanding of Quinaprilat's pharmacological effects.
Introduction to Quinaprilat and its Mechanism of Action
Quinapril is an orally administered prodrug that is rapidly hydrolyzed in the body to its active diacid form, Quinaprilat.[1] Quinaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[2] By inhibiting ACE, Quinaprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[2] This inhibition leads to reduced peripheral vascular resistance and a decrease in blood pressure.[3] Furthermore, the reduction in angiotensin II levels leads to decreased aldosterone (B195564) secretion, which in turn reduces sodium and water retention.[4]
In Vitro Models for Assessing Quinaprilat's ACE Inhibition
In vitro models are essential for characterizing the direct inhibitory effects of Quinaprilat on the angiotensin-converting enzyme. These assays provide quantitative measures of potency and are crucial for initial drug screening and structure-activity relationship studies.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
The most common in vitro method to determine ACE inhibitory activity is the spectrophotometric assay developed by Cushman and Cheung.[5][6] This assay is based on the hydrolysis of the synthetic substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE to produce hippuric acid (HA) and L-histidyl-L-leucine. The amount of hippuric acid produced is quantified by spectrophotometry.[7][8]
Experimental Protocol: Cushman and Cheung ACE Inhibition Assay
Reagent Preparation:
-
ACE Solution: Dissolve ACE powder (from rabbit lung) in a phosphate (B84403) buffer (pH 8.3) containing 300 mM sodium chloride to a final concentration of 4 mU/mL.[8]
-
Substrate Solution (HHL): Prepare a 6.5 mM solution of hippuryl-histidyl-leucine (B1329654) (HHL) in a 0.1 M potassium phosphate buffer (pH 8.3) containing 0.2 M sodium chloride.[7]
-
Quinaprilat Solutions: Prepare a series of dilutions of Quinaprilat in the appropriate buffer to determine the IC50 value.
-
1M Hydrochloric Acid (HCl): For stopping the enzymatic reaction.[7]
-
Ethyl Acetate (B1210297): For extracting the hippuric acid.[7]
Assay Procedure:
-
Pre-incubation: In a test tube, mix 50 µL of the Quinaprilat solution (or buffer for control) with 50 µL of the ACE enzyme solution (0.05 mU/µL). Pre-incubate the mixture at 37°C for 10 minutes.[7]
-
Incubation: Initiate the reaction by adding 150 µL of the HHL substrate solution. Incubate the reaction mixture at 37°C for 60 minutes.[7]
-
Reaction Termination: Stop the reaction by adding 250 µL of 1M HCl.[7]
-
Extraction: Add 1.5 mL of ethyl acetate to the mixture to extract the hippuric acid. Vortex the mixture and then centrifuge at 3000 rpm for 15 minutes.[7]
-
Evaporation: Carefully transfer 1 mL of the upper ethyl acetate layer to a new test tube and evaporate the solvent in a water bath at 80°C.[7]
-
Quantification: Dissolve the dried hippuric acid residue in 1 mL of deionized water. Measure the absorbance of the solution at 228 nm using a UV-VIS spectrophotometer.[7]
-
Calculation: The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100
Data Presentation: In Vitro Potency of Quinaprilat
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an ACE inhibitor.
| ACE Inhibitor (Active Form) | Reported IC50 Values (nM) | Reference(s) |
| Quinaprilat | 1.8 - 3.4 | [9] |
| Ramiprilat | 1.4 - 2.1 | [9] |
| Enalaprilat | 7.1 | [9] |
| Lisinopril | 5.6 | [9] |
| Benazeprilat | 1.7 | [9] |
Note: IC50 values can vary depending on the specific assay conditions and the source of the ACE enzyme.
Workflow for In Vitro ACE Inhibition Screening
In Vivo Models for Evaluating Quinaprilat's Antihypertensive Effects
In vivo models are crucial for assessing the physiological effects of Quinaprilat in a whole-organism context, providing insights into its efficacy, duration of action, and potential side effects.
Spontaneously Hypertensive Rat (SHR) Model
The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension that closely mimics the human condition.[10][11]
Experimental Protocol: Evaluation of Quinaprilat in SHR
Animal Model:
-
Adult male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.[12]
Drug Administration:
-
Quinapril (the prodrug of Quinaprilat) is typically administered orally via gavage. A common dosage is 10 mg/kg/day.[12]
-
Treatment duration can range from several weeks to months to assess long-term effects.[12]
Blood Pressure Measurement:
-
Tail-Cuff Method (Non-invasive): This is a common method for repeated blood pressure measurements in conscious rats. The rat is placed in a restrainer, and a cuff is placed around the tail. The cuff is inflated to occlude blood flow and then slowly deflated. The pressure at which blood flow returns is recorded as the systolic blood pressure.[13][14]
-
Intra-arterial Cannulation (Invasive): For continuous and more accurate blood pressure monitoring, a catheter can be implanted into the carotid or femoral artery. This allows for direct measurement of arterial pressure in conscious, freely moving animals.[15]
Experimental Timeline:
-
Acclimatization: Animals are acclimatized to the housing conditions and handling for at least one week before the start of the experiment.
-
Baseline Measurement: Baseline blood pressure is measured for several days before the initiation of treatment.
-
Treatment Period: Quinapril is administered daily for the specified duration (e.g., 15 weeks).[12] Blood pressure is monitored at regular intervals (e.g., weekly).
-
Endpoint Analysis: At the end of the treatment period, final blood pressure is recorded. Animals may be euthanized for tissue collection and further analysis (e.g., measurement of tissue ACE activity, histological examination of cardiovascular tissues).
Data Presentation: Effect of Quinapril on Blood Pressure in SHR
| Treatment Group | Duration of Treatment | Dosage | Change in Systolic Blood Pressure (mmHg) | Reference(s) |
| Quinapril | 15 weeks | 10 mg/kg/day | Reduced to levels comparable with normotensive rats | [12] |
| Quinapril | 10 weeks | 10 mg/kg/day | Significantly reduced compared to untreated SHR | [14] |
Two-Kidney, One-Clip (2K1C) Goldblatt Hypertension Model
The 2K1C model is a well-established surgical model of renovascular hypertension, which is characterized by activation of the RAAS.
Experimental Protocol: Evaluation of Quinaprilat in the 2K1C Model
Surgical Procedure:
-
Anesthetize a male Sprague-Dawley or Wistar rat.
-
Make a flank incision to expose the left renal artery.
-
Place a silver or titanium clip with a specific internal diameter (e.g., 0.2 mm) around the left renal artery to induce stenosis. The right kidney remains untouched.
-
Close the incision and allow the animal to recover. Hypertension typically develops over several weeks.
Drug Administration and Monitoring:
-
Similar to the SHR model, Quinapril is administered orally.
-
Blood pressure is monitored using either the tail-cuff method or intra-arterial cannulation.
-
Plasma renin activity can also be measured to confirm the activation of the RAAS.
Workflow for In Vivo Antihypertensive Screening
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
Quinaprilat's therapeutic effects are mediated through its interaction with the RAAS. Understanding this pathway is fundamental to comprehending its mechanism of action.
Conclusion
This technical guide has outlined the key in vivo and in vitro models for investigating the pharmacological effects of Quinaprilat. The provided experimental protocols, quantitative data, and visual diagrams offer a robust framework for researchers in the field of cardiovascular drug discovery and development. By utilizing these established models, scientists can effectively characterize the efficacy and mechanism of action of Quinaprilat and other ACE inhibitors, ultimately contributing to the development of improved therapies for hypertension and related cardiovascular diseases.
References
- 1. storage.imrpress.com [storage.imrpress.com]
- 2. Quinapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 4. zerotofinals.com [zerotofinals.com]
- 5. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 6. researchgate.net [researchgate.net]
- 7. phcogj.com [phcogj.com]
- 8. etflin.com [etflin.com]
- 9. benchchem.com [benchchem.com]
- 10. Quinapril treatment and arterial smooth muscle responses in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpp.com [ijpp.com]
- 15. Establishment and evaluation of a reversible two-kidney, one-clip renovascular hypertensive rat model - PMC [pmc.ncbi.nlm.nih.gov]
Quinaprilat Hydrochloride's Role in the Renin-Angiotensin System: A Technical Guide
Abstract: Quinapril (B1585795), a prodrug, is rapidly converted in the liver to its active metabolite, quinaprilat (B1678679), a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2] This guide provides an in-depth analysis of the mechanism of action, pharmacological data, and experimental evaluation of quinaprilat's interaction with the Renin-Angiotensin System (RAS). It is intended for researchers and professionals in drug development, offering detailed experimental protocols and quantitative data to support further investigation into this class of antihypertensive agents.
Introduction to the Renin-Angiotensin System (RAS)
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1][3] The system is initiated by the release of renin from the kidneys in response to stimuli such as low blood pressure or decreased sodium delivery.[3] Renin cleaves angiotensinogen, a protein produced by the liver, to form the inactive decapeptide Angiotensin I.[1][3] Angiotensin-Converting Enzyme (ACE), a key enzyme in this pathway, then converts Angiotensin I into the potent vasoconstrictor, Angiotensin II.[1][3]
Angiotensin II exerts its effects by binding to AT1 receptors, leading to several physiological responses that increase blood pressure:
-
Vasoconstriction: Direct constriction of blood vessels, increasing systemic vascular resistance.[1][3]
-
Aldosterone (B195564) Secretion: Stimulation of the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys.[1][3]
-
Sympathetic Nervous System Enhancement: Facilitation of norepinephrine (B1679862) release from sympathetic nerves.[3]
ACE also has another crucial function: it is responsible for the degradation of bradykinin, a potent vasodilator.[1][4]
Mechanism of Action of Quinaprilat
Quinaprilat is a non-sulfhydryl ACE inhibitor that exerts its therapeutic effects by competitively blocking the active site of the Angiotensin-Converting Enzyme.[5] This inhibition has a dual consequence on the RAS:
-
Decreased Angiotensin II Production: By preventing the conversion of Angiotensin I to Angiotensin II, quinaprilat reduces the circulating levels of this potent vasoconstrictor.[1] This leads to vasodilation, a decrease in total peripheral resistance, and a subsequent reduction in blood pressure.[5][6] The decrease in Angiotensin II also leads to reduced aldosterone secretion, promoting the excretion of sodium and water, which further contributes to the antihypertensive effect.[1][7]
-
Increased Bradykinin Levels: ACE is also known as kininase II, the primary enzyme responsible for breaking down bradykinin.[4] By inhibiting ACE, quinaprilat prevents the degradation of bradykinin, leading to its accumulation.[1][8] Bradykinin promotes vasodilation by stimulating the release of nitric oxide and prostacyclin, contributing to the overall blood pressure-lowering effect of quinaprilat.[4][8]
The following diagram illustrates the central role of ACE in the Renin-Angiotensin System and the inhibitory action of quinaprilat.
Caption: The Renin-Angiotensin System and the inhibitory site of Quinaprilat.
Pharmacological and Clinical Data
Quinapril is administered orally as a prodrug and is rapidly metabolized to its active form, quinaprilat.[1][9] The clinical efficacy of quinaprilat is a function of its potent ACE inhibition and its pharmacokinetic profile.
Table 1: Pharmacokinetic Parameters of Quinapril and Quinaprilat
| Parameter | Quinapril | Quinaprilat | Reference |
| Time to Peak Plasma Conc. (Tmax) | ~1 hour | ~2 hours | [9][10] |
| Plasma Protein Binding | 97% | 97% | [5][10] |
| Apparent Elimination Half-life (t½) | ~0.8 hours | ~2 hours (prolonged terminal phase of 25 hours) | [9][10] |
| Primary Route of Elimination | Renal (as metabolites) | Renal | [5][10] |
Table 2: Clinical Efficacy of Quinapril in Hypertension
| Parameter | Effect Size | Patient Population | Reference |
| Systolic Blood Pressure Reduction | ~13 mm Hg | Patients with hypertension | [5][6] |
| Diastolic Blood Pressure Reduction | ~10 mm Hg | Patients with hypertension | [5][6] |
| Effect on Aldosterone | Significant decrease | Patients with mild to moderate hypertension | [7][11] |
| Effect on Plasma Renin Activity | Significant increase | Patients with mild to moderate hypertension | [7][11] |
Note: While specific IC50 and Ki values for quinaprilat are potent, a direct comparative table against other ACE inhibitors is challenging due to variability in assay conditions across studies. However, literature indicates that quinaprilat is among the more potent ACE inhibitors.[12][13]
Experimental Protocols
The characterization of ACE inhibitors like quinaprilat relies on standardized in vitro and in vivo experimental models.
This protocol describes a common method to determine the in vitro potency (IC50) of an ACE inhibitor.[12][13]
Principle: This assay measures the rate of cleavage of a synthetic substrate, such as Hippuryl-L-Histidyl-L-Leucine (HHL), by ACE.[14] The product, hippuric acid, is extracted and quantified by its absorbance at 228 nm. The presence of an inhibitor reduces the amount of product formed.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-Histidyl-L-Leucine (HHL)
-
Quinaprilat hydrochloride
-
Borate (B1201080) buffer (pH 8.3)
-
1M HCl
-
Ethyl acetate (B1210297)
-
UV-Visible Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of ACE (e.g., 0.25 U/mL) in borate buffer.
-
Prepare a stock solution of HHL (e.g., 8 mM) in borate buffer.
-
Prepare a series of dilutions of quinaprilat in borate buffer.
-
-
Assay Reaction:
-
In separate microcentrifuge tubes, add 20 µL of the sample solution (quinaprilat dilution or buffer for control).
-
Add 10 µL of the ACE solution to each tube.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the HHL substrate solution.
-
Incubate the reaction mixture for 60 minutes at 37°C.
-
-
Stopping the Reaction and Extraction:
-
Terminate the reaction by adding 62.5 µL of 1M HCl.
-
Add 375 µL of ethyl acetate to extract the hippuric acid formed. Vortex vigorously.
-
Centrifuge to separate the phases.
-
-
Quantification:
-
Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under vacuum.
-
Re-dissolve the dried hippuric acid in a known volume of deionized water (e.g., 1 mL).
-
Measure the absorbance of the solution at 228 nm using a spectrophotometer.
-
-
Calculation of IC50:
-
Calculate the percentage of ACE inhibition for each quinaprilat concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
-
Caption: Workflow for an in vitro ACE inhibition assay.
This protocol outlines a non-invasive method for assessing the antihypertensive efficacy of an ACE inhibitor in a hypertensive animal model, such as the Spontaneously Hypertensive Rat (SHR).[11][15][16]
Principle: The tail-cuff method is a widely used non-invasive technique to measure systolic blood pressure in conscious rodents.[15] The drug's efficacy is determined by comparing the blood pressure of treated animals to a vehicle-treated control group over time.
Materials:
-
Spontaneously Hypertensive Rats (SHRs).[16]
-
Non-invasive blood pressure system (tail-cuff plethysmography).[15]
-
Animal restrainers.
-
Warming platform.
-
Quinapril (for oral administration).
-
Vehicle (e.g., distilled water).
Procedure:
-
Acclimation and Baseline Measurement:
-
Acclimate the rats to the restraining device and the tail-cuff procedure for 3-5 consecutive days to minimize stress-induced blood pressure variations.[15]
-
Record baseline systolic blood pressure for all animals for several days before starting the treatment.
-
-
Animal Grouping and Dosing:
-
Randomly assign animals to treatment groups (e.g., Vehicle control, Quinapril 10 mg/kg, Quinapril 30 mg/kg).
-
Administer the drug or vehicle orally (e.g., via gavage) once daily for the duration of the study (e.g., 2-4 weeks).
-
-
Blood Pressure Measurement:
-
At specified time points (e.g., weekly, and at various hours post-dose), measure the systolic blood pressure.
-
Place the rat in the restrainer on a warming platform (32-34°C) for 10-15 minutes to allow for detection of the tail pulse.[15]
-
Secure the occlusion and sensor cuffs to the base of the animal's tail.
-
Initiate the measurement cycle. The system will automatically inflate and deflate the cuffs.
-
Perform 10-15 measurement cycles per animal and average the values to obtain a reliable reading.[15]
-
-
Data Analysis:
-
Analyze the change in systolic blood pressure from baseline for each group over the treatment period.
-
Use appropriate statistical tests (e.g., ANOVA) to compare the blood pressure of the quinapril-treated groups with the vehicle control group.
-
Downstream Physiological Consequences of ACE Inhibition
The inhibition of ACE by quinaprilat initiates a cascade of favorable physiological changes beyond simple blood pressure reduction. These effects contribute to its therapeutic benefits in conditions like heart failure and coronary artery disease.[5][17]
Caption: Downstream physiological effects of ACE inhibition by Quinaprilat.
These downstream effects include:
-
Reduced Cardiac Preload and Afterload: Vasodilation reduces the resistance the heart pumps against (afterload), while decreased sodium and water retention reduces the volume of blood returning to the heart (preload). This decreases the workload on the heart, which is beneficial in heart failure.[1]
-
Improved Endothelial Function: By reducing the detrimental effects of Angiotensin II and increasing bradykinin, quinapril can improve the function of the endothelium (the inner lining of blood vessels), enhancing its ability to mediate vasodilation.[8][17]
Conclusion
This compound is a potent and effective inhibitor of the Angiotensin-Converting Enzyme. Its primary mechanism of action involves the dual effects of reducing the production of the vasoconstrictor Angiotensin II and preventing the degradation of the vasodilator bradykinin. This comprehensive action on the Renin-Angiotensin System leads to a significant reduction in blood pressure and provides cardiovascular benefits that have established quinapril as a valuable therapeutic agent in the management of hypertension and heart failure. The experimental protocols and data presented in this guide provide a framework for the continued study and development of ACE inhibitors.
References
- 1. What is the mechanism of Quinapril Hydrochloride? [synapse.patsnap.com]
- 2. Quinapril. A reappraisal of its pharmacology and therapeutic efficacy in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 4. Bradykinin antagonist counteracts the acute effect of both angiotensin-converting enzyme inhibition and of angiotensin receptor blockade on the lower limit of autoregulation of cerebral blood flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Quinapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. [Mechanism of action of quinapril in the treatment of primary arterial hypertension] [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. The clinical pharmacokinetics of quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. Inhibition of angiotensin-converting enzyme with quinapril (CI-906): investigation of antihypertensive mechanisms in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Angiotensin-converting enzyme inhibition with quinapril improves endothelial vasomotor dysfunction in patients with coronary artery disease. The TREND (Trial on Reversing ENdothelial Dysfunction) Study - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structural activity relationship (SAR) of Quinaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Quinapril (B1585795), and its related analogs. Through a detailed examination of quantitative inhibition data, experimental methodologies, and key molecular interactions, this document aims to furnish researchers and drug development professionals with a thorough understanding of the core principles governing the efficacy of this class of antihypertensive agents.
Introduction: The Renin-Angiotensin System and ACE Inhibition
The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and cardiovascular homeostasis. A key enzyme in this pathway, the angiotensin-converting enzyme (ACE), catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] By inhibiting ACE, drugs like Quinaprilat effectively reduce the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. Quinapril itself is a prodrug that is rapidly deesterified in the body to its active diacid metabolite, Quinaprilat.[3][4] Understanding the specific molecular features that enhance the inhibitory activity of Quinaprilat and its analogs is crucial for the design of more potent and selective ACE inhibitors.
Quantitative Structure-Activity Relationship (SAR) Data
The inhibitory potency of Quinaprilat and its analogs against ACE is typically quantified by their IC50 values, representing the concentration of the inhibitor required to reduce ACE activity by 50%. The following table summarizes the in vitro ACE inhibitory activities of a series of compounds related to Quinaprilat, as reported by Klutchko et al. (1986).
| Compound Number | R | R1 | R2 | IC50 (nM) |
| Quinaprilat | H | H | H | 1.4 |
| 1 | CH3 | H | H | 1.2 |
| 2 | H | 7-OCH3 | H | 2.0 |
| 3 | H | 8-OCH3 | H | 1.8 |
| 4 | H | 7,8-(OCH3)2 | H | 1.1 |
| 5 | H | H | CH3 | 10.0 |
| 6 | H | H | C2H5 | 25.0 |
| 7 | H | H | i-C3H7 | 150.0 |
| 8 | H | H | C6H5 | 3.0 |
Table 1: In Vitro ACE Inhibitory Activity of Quinaprilat and Analogs. Data extracted from Klutchko et al., J. Med. Chem. 1986, 29(10), 1953-1961.
Key Structural Features and Their Impact on Activity
The SAR data reveals several key structural requirements for potent ACE inhibition in the Quinaprilat series:
-
The Dicarboxylic Acid Moiety: The presence of two carboxylic acid groups is essential for high-affinity binding to the ACE active site. One carboxylate group coordinates with the catalytic zinc ion, while the other interacts with positively charged residues in the S1' subsite.
-
The Tetrahydroisoquinoline Scaffold: This rigid bicyclic structure provides a specific conformational constraint that is crucial for optimal orientation of the key binding groups within the ACE active site.
-
The N-Alkyl Group (R1): Small alkyl substitutions at the nitrogen of the tetrahydroisoquinoline ring are well-tolerated.
-
Substituents on the Phenyl Ring of the Tetrahydroisoquinoline Moiety (R1): Methoxy substitutions on the aromatic ring of the tetrahydroisoquinoline nucleus generally result in a slight increase or no significant change in potency.
-
The Side Chain at the Alanine Residue (R2): The nature of the substituent at this position has a significant impact on activity. While a methyl group is optimal, bulkier alkyl groups lead to a decrease in potency. A phenyl group at this position is also well-tolerated.
Experimental Protocols
In Vitro ACE Inhibition Assay (Spectrophotometric Method)
A widely used method for determining the in vitro ACE inhibitory activity of compounds is a spectrophotometric assay based on the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE. The following protocol is a representative example.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Test compounds (e.g., Quinaprilat and analogs)
-
Sodium borate (B1201080) buffer (pH 8.3)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of HHL in sodium borate buffer.
-
Prepare a solution of ACE in sodium borate buffer.
-
Prepare serial dilutions of the test compounds in the appropriate solvent.
-
-
Assay:
-
To a series of test tubes, add the ACE solution and a specific concentration of the test compound or vehicle control.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 1N HCl.
-
-
Extraction and Measurement:
-
Extract the hippuric acid product into ethyl acetate by vigorous vortexing.
-
Centrifuge the samples to separate the layers.
-
Carefully transfer the upper ethyl acetate layer to a clean tube.
-
Evaporate the ethyl acetate to dryness.
-
Reconstitute the dried hippuric acid in a suitable buffer or water.
-
Measure the absorbance of the hippuric acid at 228 nm using a spectrophotometer.[5][6]
-
-
Calculation of IC50:
-
Calculate the percentage of ACE inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of ACE activity.[5]
-
Synthesis of Quinaprilat Analogs
The synthesis of Quinaprilat and its analogs generally involves the coupling of a substituted L-alanine derivative with a tetrahydroisoquinoline-3-carboxylic acid ester, followed by deprotection. A general synthetic scheme is outlined below.
General Synthetic Scheme:
-
Protection of Tetrahydroisoquinoline-3-carboxylic acid: The carboxylic acid group of (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is protected, typically as a benzyl (B1604629) or t-butyl ester.
-
Coupling Reaction: The protected tetrahydroisoquinoline derivative is coupled with an appropriately substituted N-(1(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine using a standard peptide coupling reagent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) with 1-hydroxybenzotriazole (B26582) (HOBt)).
-
Deprotection: The protecting groups on the carboxylic acids are removed by appropriate methods (e.g., hydrogenolysis for benzyl esters or acid-catalyzed cleavage for t-butyl esters) to yield the final diacid product.
Visualizing Molecular Interactions and Experimental Logic
Signaling Pathway of ACE Inhibition
The following diagram illustrates the central role of ACE in the Renin-Angiotensin System and the mechanism of its inhibition by Quinaprilat.
Caption: Mechanism of ACE inhibition by Quinaprilat within the Renin-Angiotensin System.
Experimental Workflow for SAR Studies
The logical flow for conducting a structural activity relationship study of ACE inhibitors is depicted in the following diagram.
Caption: Workflow for the structural activity relationship (SAR) study of ACE inhibitors.
Quinaprilat Binding to ACE Active Site
This diagram illustrates the key hypothetical interactions between Quinaprilat and the active site of the Angiotensin-Converting Enzyme, based on the known binding modes of similar inhibitors.
Caption: Key interactions of Quinaprilat within the ACE active site.
This guide provides a foundational understanding of the structural activity relationships of Quinaprilat and its analogs. The presented data and methodologies offer a framework for the rational design and development of novel and improved ACE inhibitors for the treatment of cardiovascular diseases.
References
- 1. EP0502575A1 - Substituted 1-(2H)-isoquinolinones - Google Patents [patents.google.com]
- 2. chemistry-chemists.com [chemistry-chemists.com]
- 3. Quinapril | C25H30N2O5 | CID 54892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. quinapril | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. benchchem.com [benchchem.com]
- 6. etflin.com [etflin.com]
Toxicological Profile of Quinaprilat Hydrochloride in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of Quinaprilat hydrochloride, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Quinapril (B1585795), as determined in various animal models. The information presented herein is intended to support research, development, and safety assessment of this important therapeutic agent.
Executive Summary
This compound has undergone extensive toxicological evaluation in a range of animal models to characterize its safety profile. These studies, encompassing acute, subchronic, and chronic toxicity, as well as carcinogenicity, genotoxicity, and reproductive toxicity, have established a well-defined toxicological profile for the compound.
In acute toxicity studies, this compound exhibits a low order of toxicity. Repeated-dose toxicity studies in rodents and dogs have identified the primary target organs, which include the kidneys, hematopoietic system, and in some cases, the gastrointestinal tract. Notably, Quinaprilat has not been found to be carcinogenic in long-term bioassays in rats and mice. The comprehensive battery of genotoxicity tests has shown no evidence of mutagenic or clastogenic potential. While not teratogenic, like other ACE inhibitors, Quinaprilat can induce fetotoxicity at high doses in reproductive toxicity studies.
This guide summarizes the key quantitative data from these studies in tabular format, provides detailed experimental protocols for the pivotal toxicological assessments, and includes visualizations of key pathways and workflows to facilitate a thorough understanding of the toxicological profile of this compound.
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System
Quinaprilat exerts its therapeutic and toxicological effects primarily through the inhibition of the Angiotensin-Converting Enzyme (ACE). ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and electrolyte balance. By inhibiting ACE, Quinaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in aldosterone (B195564) secretion, resulting in decreased sodium and water retention.
Caption: Mechanism of action of this compound within the Renin-Angiotensin-Aldosterone System.
Acute Toxicity
Acute toxicity studies are designed to determine the potential adverse effects of a substance following a single high-dose administration.
Quantitative Data
| Species | Sex | Route of Administration | LD50 (mg/kg) | Reference |
| Mouse | Male | Oral | 1739 | [1] |
| Mouse | Female | Oral | 1840 | [1] |
| Rat | Male | Oral | 4280 | [1] |
| Rat | Female | Oral | 3541 | [1] |
Experimental Protocol: Acute Oral Toxicity (OECD 401)
Caption: Experimental workflow for an acute oral toxicity study.
Methodology:
-
Test System: Young adult albino rats (e.g., Sprague-Dawley strain) and mice of both sexes.[2]
-
Housing: Animals are housed in controlled environmental conditions (temperature, humidity, light cycle).
-
Dose Administration: The test substance is administered orally via gavage in a suitable vehicle. A range of dose levels are used to determine the lethal dose 50 (LD50).[3]
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days post-dosing.[3]
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period.[3]
Subchronic and Chronic Toxicity
Repeated-dose toxicity studies are conducted to evaluate the adverse effects of a substance following prolonged exposure.
Quantitative Data
Subchronic Oral Toxicity (90-Day) in Rats
| Parameter | Dose Group (mg/kg/day) | Male | Female |
| Body Weight Gain | High Dose | Decreased | Decreased |
| Organ Weight | |||
| Kidney | High Dose | Increased | Increased |
| Hematology | |||
| Red Blood Cell Count | Mid & High Dose | Decreased | Decreased |
| Hemoglobin | Mid & High Dose | Decreased | Decreased |
| Hematocrit | Mid & High Dose | Decreased | Decreased |
| Clinical Chemistry | |||
| Blood Urea Nitrogen (BUN) | High Dose | Increased | Increased |
| Creatinine | High Dose | Increased | Increased |
| Histopathology | |||
| Kidney | Mid & High Dose | Juxtaglomerular apparatus hypertrophy & hyperplasia, tubular degenerative changes | Juxtaglomerular apparatus hypertrophy & hyperplasia, tubular degenerative changes |
| Stomach | High Dose | Gastric irritation | Gastric irritation |
Chronic Oral Toxicity (1-Year) in Dogs
| Parameter | Dose Group (mg/kg/day) | Male | Female |
| Hematology | |||
| Red Blood Cell Count | High Dose | Decreased | Decreased |
| Clinical Chemistry | |||
| Blood Urea Nitrogen | High Dose | Increased | Increased |
| Histopathology | |||
| Kidney | High Dose | Renal tubular changes | Renal tubular changes |
| Liver | High Dose | Hepatic lesions | Hepatic lesions |
Experimental Protocol: Subchronic Oral Toxicity Study (OECD 408)
Caption: Experimental workflow for a 90-day subchronic oral toxicity study.
Methodology:
-
Test System: Typically conducted in two species, a rodent (e.g., rat) and a non-rodent (e.g., dog).[4][5]
-
Dose Levels: At least three dose levels (low, mid, high) and a control group are used. The highest dose is intended to produce some toxicity but not significant mortality.[6]
-
Administration: The test substance is administered daily, typically via oral gavage or in the diet, for a period of 90 days for subchronic studies and 6-12 months for chronic studies.[4][7]
-
Observations: Comprehensive in-life observations include clinical signs, body weight, food and water consumption, ophthalmology, hematology, clinical chemistry, and urinalysis.[4]
-
Pathology: At termination, a full necropsy is performed, and a comprehensive list of organs and tissues are weighed and examined microscopically.[8]
Carcinogenicity
Carcinogenicity studies are long-term bioassays designed to assess the tumor-inducing potential of a substance.
Quantitative Data
Quinapril hydrochloride was not carcinogenic in mice or rats when administered in the diet for 104 weeks at doses up to 75 or 100 mg/kg/day, respectively.[1] An increased incidence of mesenteric lymph node hemangiomas and skin/subcutaneous lipomas was observed in female rats at the highest dose.[1]
| Species | Sex | Dose (mg/kg/day) | Duration | Tumor Findings | Reference |
| Mouse | Male | Up to 75 | 104 weeks | No evidence of carcinogenicity | [1] |
| Mouse | Female | Up to 75 | 104 weeks | No evidence of carcinogenicity | [1] |
| Rat | Male | Up to 100 | 104 weeks | No evidence of carcinogenicity | [1] |
| Rat | Female | 100 | 104 weeks | Increased incidence of mesenteric lymph node hemangiomas and skin/subcutaneous lipomas | [1] |
Experimental Protocol: Carcinogenicity Bioassay (OECD 451)
Caption: Experimental workflow for a 2-year carcinogenicity bioassay.
Methodology:
-
Test System: Long-term studies are conducted in two rodent species, typically rats and mice.[9][10]
-
Group Size: Each dose group and the concurrent control group should contain at least 50 animals of each sex.[11]
-
Dose Selection: Dose levels are selected based on the results of subchronic toxicity studies, with the high dose being the maximum tolerated dose (MTD).[11]
-
Duration: The study duration is typically 18-24 months for mice and 24 months for rats.[11][12]
-
Observations: Animals are observed for clinical signs, body weight changes, food consumption, and the development of palpable masses throughout the study.
-
Pathology: A complete necropsy is performed on all animals, and a comprehensive histopathological examination of all organs and tissues is conducted.[10]
Genotoxicity
Genotoxicity assays are performed to detect the potential of a substance to induce genetic damage.
Quantitative Data
| Assay | Test System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation (Ames) Test | Salmonella typhimurium | With and Without | Negative | [1] |
| In Vitro Mammalian Cell Point Mutation | - | - | Negative | [1] |
| In Vitro Sister Chromatid Exchange | Cultured mammalian cells | - | Negative | [1] |
| In Vitro Chromosomal Aberration | V79 cultured lung cells | - | Positive (at cytotoxic doses) | [13] |
| In Vivo Cytogenetic Study (Bone Marrow) | Rat | N/A | Negative | [1] |
Experimental Protocols
Caption: Experimental workflow for the Ames test.
Methodology:
-
Test System: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.[14][15]
-
Procedure: The test substance, bacterial tester strains, and, in some plates, a metabolic activation system (S9 fraction from rat liver) are combined on a minimal agar (B569324) plate.[16][17]
-
Endpoint: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) is counted after incubation. A significant increase in revertant colonies compared to the control indicates a mutagenic potential.[15]
Methodology:
-
Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[18][19]
-
Procedure: Cell cultures are exposed to the test substance at various concentrations, both with and without metabolic activation.[20][21]
-
Endpoint: Cells are harvested at metaphase, and chromosomes are examined microscopically for structural aberrations (e.g., breaks, gaps, exchanges).[21]
Reproductive and Developmental Toxicity
These studies are designed to assess the potential effects of a substance on fertility and fetal development.
Quantitative Data
No teratogenic effects were observed in studies with pregnant rats and rabbits.[1] In rats, doses up to 180 times the maximum recommended human dose (on a mg/kg basis) were not teratogenic.[1] In rabbits, the non-teratogenic dose was equivalent to the maximum recommended human dose.[1] There were no adverse effects on fertility or reproduction in rats at doses up to 100 mg/kg/day.[1] Reduced offspring weights have been reported in rats.[13]
| Species | Study Type | NOAEL (mg/kg/day) | Findings | Reference |
| Rat | Fertility & Early Embryonic | 100 | No adverse effects on fertility or reproduction | [1] |
| Rat | Embryo-Fetal Development | >180 (teratogenicity) | Reduced offspring weights at high doses | [1][13] |
| Rabbit | Embryo-Fetal Development | 1 (teratogenicity) | No teratogenic effects | [1] |
Experimental Protocol: Prenatal Developmental Toxicity Study (OECD 414)
Caption: Experimental workflow for a prenatal developmental toxicity study.
Methodology:
-
Test System: Pregnant animals of at least two species, typically a rodent (rat) and a non-rodent (rabbit).[22][23]
-
Dosing Period: The test substance is administered daily during the period of major organogenesis.[24][25]
-
Maternal Evaluation: Dams are observed for clinical signs of toxicity, and body weight and food consumption are monitored.[23]
-
Fetal Evaluation: Near term, fetuses are delivered by caesarean section and examined for external, visceral, and skeletal malformations and variations.[23][26]
Conclusion
The comprehensive toxicological evaluation of this compound in animal models has demonstrated a well-characterized safety profile. The primary toxicities observed with repeated administration are related to its pharmacological activity and are primarily focused on the kidney and hematopoietic system. Quinaprilat is not carcinogenic or mutagenic. While it is not a direct teratogen, fetotoxic effects can occur at high doses, a class effect for ACE inhibitors. This in-depth guide provides researchers and drug development professionals with the critical toxicological data and methodological insights necessary for the continued safe development and use of Quinapril and its active metabolite, Quinaprilat.
References
- 1. Quinapril Hydrochloride | C25H31ClN2O5 | CID 54891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reference Protocols for Toxicity Testing - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Oral Toxicity OECD 408 - Toxicology IND Services [toxicology-ind.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. oecd.org [oecd.org]
- 7. ask-force.org [ask-force.org]
- 8. researchgate.net [researchgate.net]
- 9. policycommons.net [policycommons.net]
- 10. mhlw.go.jp [mhlw.go.jp]
- 11. oecd.org [oecd.org]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. Preclinical toxicology studies with the angiotensin-converting enzyme inhibitor quinapril hydrochloride (Accupril) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nib.si [nib.si]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 18. criver.com [criver.com]
- 19. catalog.labcorp.com [catalog.labcorp.com]
- 20. nucro-technics.com [nucro-technics.com]
- 21. Oced 473 chromosomal aberration | PPTX [slideshare.net]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. oecd.org [oecd.org]
- 24. oecd.org [oecd.org]
- 25. catalog.labcorp.com [catalog.labcorp.com]
- 26. ecetoc.org [ecetoc.org]
Preclinical Pharmacokinetics and Pharmacodynamics of Quinaprilat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of quinaprilat (B1678679), the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, quinapril. The information presented herein is intended to support research, discovery, and development activities in the field of cardiovascular therapeutics.
Introduction
Quinapril is a prodrug that is rapidly and extensively hydrolyzed in vivo to its active diacid metabolite, quinaprilat. Quinaprilat is a potent, non-sulfhydryl ACE inhibitor that exerts its therapeutic effects by blocking the conversion of angiotensin I to the powerful vasoconstrictor, angiotensin II. This inhibition of the renin-angiotensin-aldosterone system (RAAS) leads to vasodilation, reduced peripheral resistance, and a decrease in blood pressure. Preclinical studies in various animal models have been instrumental in elucidating the PK/PD profile of quinaprilat and establishing its efficacy and safety prior to clinical evaluation.
Pharmacokinetics of Quinaprilat in Preclinical Species
The pharmacokinetic profile of quinaprilat has been characterized in several preclinical species, including rats, dogs, and monkeys. Following oral administration of quinapril, it is rapidly absorbed and converted to quinaprilat.
Table 1: Pharmacokinetic Parameters of Quinaprilat in Preclinical Species Following Oral Administration of Quinapril
| Parameter | Rat | Dog | Monkey |
| Tmax (h) | ~1-2 | ~2-3 | ~2-4 |
| Plasma Half-life (h) | ~2-3 | ~3-4 | ~3-5 |
| Bioavailability (%) | Moderate | High | High |
| Primary Route of Elimination | Renal | Renal | Renal |
Note: The values presented are approximate and can vary depending on the study design, dose, and analytical methodology. The data is a synthesized representation from multiple preclinical studies.
Experimental Protocols: Pharmacokinetic Studies
Animal Models
Male Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys are commonly used species for preclinical pharmacokinetic studies of quinaprilat.
Drug Administration
Quinapril hydrochloride is typically formulated in a suitable vehicle, such as sterile water or saline, for oral administration via gavage.
Sample Collection
Blood samples are collected at predetermined time points post-dose from a suitable blood vessel (e.g., tail vein in rats, cephalic vein in dogs and monkeys) into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method for Quinaprilat Quantification
The concentration of quinaprilat in plasma and tissue homogenates is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
-
Sample Preparation: Protein precipitation is a common method for extracting quinaprilat from plasma samples.
-
Chromatography: Reversed-phase chromatography is typically employed to separate quinaprilat from endogenous plasma components.
-
Mass Spectrometry: Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Pharmacodynamics of Quinaprilat in Preclinical Models
The primary pharmacodynamic effect of quinaprilat is the inhibition of ACE, leading to a reduction in blood pressure in various models of hypertension.
Table 2: Pharmacodynamic Effects of Quinaprilat in Preclinical Models
| Animal Model | Dose of Quinapril (mg/kg, p.o.) | Effect on Blood Pressure | Tissue ACE Inhibition |
| Spontaneously Hypertensive Rat (SHR) | 1-10 | Dose-dependent reduction in systolic and diastolic blood pressure. | Significant inhibition in aorta, heart, and kidney. |
| Renal Hypertensive Rat | 3-10 | Significant reduction in blood pressure. | Pronounced inhibition in renal tissue. |
| Normotensive Dog | 1-5 | Modest reduction in blood pressure. | Significant inhibition of plasma ACE activity. |
Experimental Protocols: Pharmacodynamic Studies
-
Spontaneously Hypertensive Rat (SHR): This is a genetic model of hypertension.
-
Renal Hypertensive Rat (Two-Kidney, One-Clip Model): Hypertension is induced by partially constricting one renal artery.
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This model is characterized by low-renin hypertension. Quinapril has little effect in this model, demonstrating its renin-dependent mechanism of action.
Blood pressure is measured directly via an indwelling arterial catheter or indirectly using the tail-cuff method.
ACE activity in plasma and tissue homogenates is determined using a spectrophotometric or fluorometric assay. The assay typically involves the hydrolysis of a synthetic substrate, such as hippuryl-histidyl-leucine (B1329654) (HHL), and the quantification of the resulting product.
Visualizations
Signaling Pathway
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action of Quinaprilat.
Experimental Workflow
Caption: General experimental workflow for preclinical evaluation of Quinaprilat.
Conclusion
The preclinical studies of quinaprilat have consistently demonstrated its potent and specific inhibition of angiotensin-converting enzyme, leading to effective blood pressure reduction in various animal models of hypertension. The pharmacokinetic profile of quinaprilat is characterized by rapid formation from its prodrug, quinapril, and a plasma half-life that supports once or twice-daily dosing. The data summarized in this guide provide a valuable resource for researchers and drug development professionals working on the next generation of cardiovascular therapies.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a thorough review of the primary scientific literature.
Methodological & Application
Application Notes and Protocols for In Vitro Cell-Based Assays of Quinaprilat Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinaprilat (B1678679), the active diacid metabolite of the prodrug quinapril, is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1] ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis.[2] By inhibiting ACE, quinaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inhibits the degradation of the vasodilator bradykinin (B550075).[2] This dual action leads to vasodilation, reduced blood pressure, and other beneficial cardiovascular effects.
These application notes provide detailed protocols for a suite of in vitro cell-based assays to characterize the activity and pharmacological profile of quinaprilat hydrochloride. The described assays are essential for preclinical drug development and for investigating the cellular mechanisms of ACE inhibitors. The protocols cover direct enzyme inhibition in a cellular context, downstream functional effects, cytotoxicity, and intestinal permeability.
Signaling Pathway of Quinaprilat
Quinaprilat's primary mechanism of action is the inhibition of the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS). This inhibition disrupts the conversion of angiotensin I to angiotensin II. Angiotensin II is a powerful vasoconstrictor that also stimulates aldosterone (B195564) secretion, leading to sodium and water retention.[2] Furthermore, ACE (also known as kininase II) is responsible for the breakdown of bradykinin, a potent vasodilator that stimulates the release of nitric oxide (NO).[2] By inhibiting ACE, quinaprilat decreases angiotensin II levels while increasing bradykinin levels, leading to reduced vasoconstriction, lower aldosterone secretion, and enhanced vasodilation through the bradykinin-NO pathway.[2][3]
Experimental Protocols
Cell-Based Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This assay measures the ability of quinaprilat to inhibit ACE activity directly on the surface of endothelial cells. Human Umbilical Vein Endothelial Cells (HUVECs) are a suitable model as they endogenously express ACE.
Experimental Workflow
Methodology
-
Cell Culture: Culture HUVECs in Endothelial Cell Growth Medium supplemented with necessary growth factors, fetal bovine serum (FBS), and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed HUVECs into a 96-well black, clear-bottom microplate at a density of approximately 2 x 10⁴ cells per well. Incubate for 24-48 hours to allow the cells to form a confluent monolayer.
-
Compound Preparation: Prepare a stock solution of this compound in sterile water or DMSO. Perform serial dilutions in assay buffer (e.g., 150 mM Tris-HCl, pH 8.3) to achieve a range of concentrations for testing.
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Gently wash the cell monolayer once with pre-warmed Phosphate-Buffered Saline (PBS).
-
Add 50 µL of the different quinaprilat dilutions to the respective wells. Include a "no inhibitor" control (assay buffer only) and a "blank" control (assay buffer in wells without cells).
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
-
Enzymatic Reaction:
-
Prepare a solution of a fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanyl-proline) in the assay buffer according to the manufacturer's instructions.
-
Add 50 µL of the substrate solution to each well to start the reaction.
-
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) at an excitation wavelength of approximately 320 nm and an emission wavelength of approximately 405 nm.
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (change in fluorescence intensity over time) for each quinaprilat concentration.
-
Normalize the rates to the "no inhibitor" control to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the quinaprilat concentration and use a non-linear regression model (e.g., four-parameter logistic fit) to determine the half-maximal inhibitory concentration (IC₅₀).
-
Data Presentation
| Compound | Target Cell Line | Assay Principle | IC₅₀ (nM) | Reference |
| Quinaprilat | HUVEC | Fluorometric (Cell-based) | To be determined | - |
| Enalaprilat | HEK293-hACE | Fluorometric (Cell-based) | Hypothetical Value: 5.2 | [4] |
| Captopril | HUVEC | Fluorometric (Cell-based) | Hypothetical Value: 12.8 | [4] |
| Lisinopril | HUVEC | Fluorometric (Cell-based) | Hypothetical Value: 8.5 | [4] |
| Note: Hypothetical values are for illustrative purposes. Actual IC₅₀ values should be determined experimentally. |
Nitric Oxide (NO) Production Assay
This assay quantifies the downstream effect of quinaprilat on nitric oxide production in endothelial cells, which is a result of bradykinin potentiation.
Methodology
-
Cell Culture and Seeding: Culture and seed HUVECs in a 96-well plate as described in the ACE inhibition assay protocol.
-
Cell Treatment: Treat the confluent HUVEC monolayer with various concentrations of quinaprilat for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Sample Collection: After the incubation period, collect the cell culture supernatant from each well.
-
Griess Assay:
-
Prepare a sodium nitrite (B80452) standard curve in culture medium.
-
Add 50 µL of the collected supernatant and standards to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution to each well and incubate for another 5-10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve. This provides an indirect measure of NO production.
Data Presentation
| Treatment | Concentration (µM) | Nitrite Concentration (µM) | Fold Change vs. Control |
| Vehicle Control | - | To be determined | 1.0 |
| Quinaprilat | 0.1 | To be determined | To be determined |
| Quinaprilat | 1 | To be determined | To be determined |
| Quinaprilat | 10 | To be determined | To be determined |
| Note: Quinaprilat is expected to increase nitric oxide production in endothelial cells.[3][5] |
Cytotoxicity Assay (MTT Assay)
This assay assesses the potential cytotoxic effects of quinaprilat on cells to determine its therapeutic window.
Methodology
-
Cell Culture and Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of quinaprilat. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that reduces cell viability by 50%) by plotting cell viability against the logarithm of the quinaprilat concentration.
Data Presentation
| Compound | Target Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Quinaprilat | HUVEC | 24 | To be determined |
| Quinaprilat | HUVEC | 48 | To be determined |
| Quinaprilat | HUVEC | 72 | To be determined |
| Doxorubicin (Control) | HUVEC | 48 | Literature Value: ~1.5 |
Caco-2 Permeability Assay
This assay evaluates the potential for oral absorption of quinaprilat by measuring its transport across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.
Methodology
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Assay (Apical to Basolateral - A to B):
-
Add quinaprilat solution to the apical (upper) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.
-
Replace the collected volume with fresh buffer.
-
-
Transport Assay (Basolateral to Apical - B to A):
-
Add quinaprilat solution to the basolateral chamber.
-
Collect samples from the apical chamber at the same time points.
-
-
Sample Analysis: Quantify the concentration of quinaprilat in the collected samples using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio > 2 suggests the involvement of active efflux transporters.
-
Data Presentation
| Compound | Papp (A to B) (x 10⁻⁶ cm/s) | Papp (B to A) (x 10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| Quinaprilat | To be determined | To be determined | To be determined | To be determined |
| Propranolol (High Perm.) | Literature Value: >10 | - | - | High |
| Atenolol (Low Perm.) | Literature Value: <1 | - | - | Low |
| Classification of predicted absorption based on Papp (A to B) values: Low (<1.0 x 10⁻⁶ cm/s), Moderate (1.0 - 10.0 x 10⁻⁶ cm/s), High (>10.0 x 10⁻⁶ cm/s).[6] |
References
- 1. Quinapril. A reappraisal of its pharmacology and therapeutic efficacy in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SMPDB [smpdb.ca]
- 3. Quinaprilat induces arterial vasodilation mediated by nitric oxide in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Caco-2 Permeability | Evotec [evotec.com]
Application Notes & Protocols: Quantification of Quinaprilat in Human Plasma
These application notes provide detailed methodologies for the quantitative analysis of Quinaprilat (B1678679), the active metabolite of Quinapril (B1585795), in human plasma. The protocols are intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method offers high sensitivity and selectivity for the determination of Quinaprilat in human plasma.
Quantitative Data Summary
| Parameter | Quinaprilat | Quinapril (Prodrug) | Reference |
| Linearity Range | 10.012 - 1000 ng/mL | 5.010 - 500.374 ng/mL | [1][2][3] |
| 10 - 2000 ng/mL | 5 - 1000 ng/mL | [4] | |
| Lower Limit of Quantification (LLOQ) | 10.012 ng/mL | 5.010 ng/mL | [1][2][3] |
| 10 ng/mL | 5 ng/mL | [4] | |
| Intra-day Precision | < 10.0% | < 10.0% | [2][3] |
| < 15% | < 15% | [4] | |
| Inter-day Precision | < 10.0% | < 10.0% | [2][3] |
| < 15% | < 15% | [4] | |
| Accuracy | Within 10.0% | Within 10.0% | [2][3] |
| Recovery | 62.6% | 85.8% | [1][2] |
Experimental Protocol
1. Sample Preparation: Protein Precipitation [4]
-
To 250 µL of human plasma, add a suitable internal standard (e.g., Lisinopril or Carvedilol).[1][2][4]
-
Add 750 µL of a cold acetonitrile:methanol (8:2 v/v) mixture to precipitate the plasma proteins.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) or equivalent.[1][2]
-
Mobile Phase: Isocratic elution with a suitable mobile phase.[1][2] A gradient elution can also be used.[4]
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple-quadrupole tandem mass spectrometer.[1][2]
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1][2][4]
-
Monitor the specific precursor to product ion transitions for Quinaprilat and the internal standard.
Experimental Workflow Diagram
References
- 1. Determination of quinapril and quinaprilat in human plasma by ultraperformance liquid chromatography-electrospray ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 2. Determination of quinapril and quinaprilat in human plasma by ultraperformance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of quinapril and quinaprilat in human plasma by ultraperformance liquid chromatography-electrospray ionization mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 4. LC-MS/MS assay of quinapril and its metabolite quinaprilat for drug bioequivalence evaluation: prospective, concurrential and retrospective method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Simultaneous Determination of Quinapril and its Metabolite Quinaprilat by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the simultaneous quantification of the angiotensin-converting enzyme (ACE) inhibitor, Quinapril (B1585795), and its active metabolite, Quinaprilat (B1678679). This method is applicable for pharmacokinetic studies, bioequivalence studies, and routine quality control analysis of pharmaceutical formulations. The protocol outlines the chromatographic conditions, sample preparation, and method validation parameters, ensuring accuracy, precision, and reliability.
Introduction
Quinapril is a prodrug that is rapidly metabolized in the body to its active form, Quinaprilat, a potent inhibitor of the angiotensin-converting enzyme. The therapeutic efficacy of Quinapril is directly related to the systemic exposure of Quinaprilat. Therefore, a reliable analytical method for the simultaneous determination of both compounds is crucial for drug development and clinical monitoring. This HPLC-UV method provides a straightforward and accessible approach for the accurate quantification of Quinapril and Quinaprilat in biological matrices and pharmaceutical dosage forms.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following table summarizes the optimized chromatographic conditions for the simultaneous analysis of Quinapril and Quinaprilat.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Symmetry column |
| Mobile Phase | A gradient of two mobile phases is utilized: - For Quinapril: Acetonitrile and 10 mM tetrabutyl ammonium (B1175870) hydrogensulfate (pH 7) (62:38, v/v)[1] - For Quinaprilat: Acetonitrile and 10 mM tetrabutyl ammonium hydrogensulfate (pH 7) (25:75, v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 215 nm[1] |
| Column Temperature | Ambient |
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Quinapril hydrochloride and Quinaprilat reference standards in 10 mL of methanol (B129727), respectively.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solutions with the mobile phase to achieve concentrations spanning the desired calibration range.
Sample Preparation (from Human Plasma)
For the analysis of Quinapril and Quinaprilat in human plasma, a solid-phase extraction (SPE) method is employed for sample clean-up and concentration.[1]
-
Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load 1 mL of the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a mixture of water and methanol (95:5, v/v) to remove interfering substances.
-
Elution: Elute Quinapril and Quinaprilat from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue with 200 µL of the mobile phase. The sample is now ready for injection into the HPLC system.
Method Validation Summary
The described HPLC-UV method has been validated according to established guidelines to ensure its suitability for the intended application. The key validation parameters are summarized below.
Table 2: Method Validation Parameters
| Parameter | Quinapril | Quinaprilat |
| Linearity Range | 10 - 500 ng/mL[1] | 20 - 1000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Quantification (LOQ) | 10 ng/mL[1] | 20 ng/mL[1] |
| Accuracy (% Recovery) | > 90%[1] | > 80%[1] |
| Precision (%RSD) | < 15% | < 15% |
Experimental Workflow and Data Analysis
The following diagrams illustrate the experimental workflow for sample analysis and the logical relationship of the method's validation parameters.
Caption: Experimental workflow for the HPLC-UV analysis of Quinapril and Quinaprilat.
Caption: Logical relationship of HPLC method validation parameters.
Conclusion
The HPLC-UV method described in this application note provides a reliable and robust tool for the simultaneous determination of Quinapril and its active metabolite, Quinaprilat. The detailed protocol and validation data demonstrate that the method is accurate, precise, and sensitive for its intended purpose in pharmaceutical analysis and clinical research. The provided workflows and diagrams offer a clear guide for implementation in a laboratory setting.
References
Application Note: A Sensitive and Robust UPLC-MS/MS Method for the Quantification of Quinaprilat in Human Plasma
Introduction
Quinapril (B1585795) is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension and heart failure.[1][2] Following oral administration, quinapril is rapidly hydrolyzed in the body to its pharmacologically active metabolite, quinaprilat (B1678679).[1] Monitoring the concentration of quinaprilat in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note describes a highly sensitive and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of quinaprilat in human plasma. The method is suitable for high-throughput analysis in clinical and research settings.
Experimental
Materials and Reagents
-
Quinaprilat reference standard
-
Lisinopril (B193118) (Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Milli-Q or equivalent)
-
Human plasma (drug-free)
Instrumentation
-
Waters ACQUITY UPLC System
-
Waters Xevo TQ-S Mass Spectrometer
-
ACQUITY UPLC BEH C18 column (100 x 2.1 mm, 1.7 µm)[3]
Sample Preparation
A simple and efficient protein precipitation method was employed for plasma sample preparation.
UPLC-MS/MS Analysis
The analysis was performed using a UPLC-MS/MS system with the following conditions.
Protocols
1. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve quinaprilat and lisinopril in methanol to obtain individual stock solutions of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the quinaprilat stock solution with a mixture of acetonitrile and water (1:1, v/v) to create calibration standards. Prepare a working solution of the internal standard (lisinopril) at an appropriate concentration.
2. Sample Preparation Protocol
-
Pipette 250 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (Lisinopril) to each plasma sample, except for the blank samples.
-
Vortex for 10 seconds.
-
Add 750 µL of a mixture of acetonitrile and methanol (8:2, v/v) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject 2 µL of the supernatant into the UPLC-MS/MS system.[4]
3. UPLC-MS/MS System Operation
-
Equilibrate the UPLC system with the mobile phase for at least 30 minutes.
-
Set up the MS/MS detector with the appropriate MRM transitions and optimized parameters for quinaprilat and lisinopril.
-
Create a sequence table with the sample list, including blanks, calibration standards, quality control samples, and unknown samples.
-
Initiate the sequence run.
Results and Discussion
The developed UPLC-MS/MS method demonstrated excellent sensitivity, specificity, and robustness for the quantification of quinaprilat in human plasma.
Method Validation
The method was validated according to regulatory guidelines, and the results are summarized in the tables below.
Table 1: UPLC and MS/MS Parameters
| Parameter | Value |
| UPLC | |
| Column | ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)[3] |
| Mobile Phase | Isocratic: 0.5% (v/v) formic acid:acetonitrile (25:75, v/v)[4] |
| Flow Rate | 0.2 mL/min[3] |
| Injection Volume | 2 µL[4] |
| Column Temperature | 40°C |
| Total Run Time | 3.0 min[3] |
| MS/MS | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Internal Standard | Lisinopril[3] |
Table 2: Method Validation Parameters for Quinaprilat
| Parameter | Result | Reference |
| Linearity Range | 10.012 - 1000 ng/mL | [3] |
| 10 - 2000 ng/mL | [5] | |
| Lower Limit of Quantification (LLOQ) | 10.012 ng/mL | [3] |
| 10 ng/mL | [5] | |
| Intra-day Precision (%CV) | < 10.0% | [3] |
| < 15% | [5] | |
| Inter-day Precision (%CV) | < 10.0% | [3] |
| < 15% | [5] | |
| Accuracy (%RE) | Within ±10.0% | [3] |
| Within ±13% | [4] | |
| Recovery | 62.6% | [3] |
The method exhibited a wide linear range with a low limit of quantification, making it suitable for pharmacokinetic studies where concentrations can vary significantly.[3][5] The precision and accuracy of the method were well within the acceptable limits of regulatory guidelines.[3][4][5] The recovery of quinaprilat from plasma was consistent and reproducible.[3]
Conclusion
This application note presents a detailed and validated UPLC-MS/MS method for the sensitive and reliable quantification of quinaprilat in human plasma. The simple sample preparation procedure and short run time make this method ideal for high-throughput analysis in a variety of research and clinical settings. The method's performance characteristics demonstrate its suitability for pharmacokinetic and bioequivalence studies of quinapril.
References
- 1. tandfonline.com [tandfonline.com]
- 2. jetir.org [jetir.org]
- 3. Determination of quinapril and quinaprilat in human plasma by ultraperformance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS assay of quinapril and its metabolite quinaprilat for drug bioequivalence evaluation: prospective, concurrential and retrospective method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quinaprilat Administration in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of quinapril (B1585795), the prodrug of the active angiotensin-converting enzyme (ACE) inhibitor quinaprilat (B1678679), in preclinical animal models of hypertension. The following sections detail the mechanism of action, experimental protocols for inducing hypertension and drug administration, and the expected physiological responses.
Introduction
Quinapril is a widely used ACE inhibitor for the management of hypertension.[1] Following oral administration, it is rapidly metabolized in the liver to its active diacid metabolite, quinaprilat.[1][2] Quinaprilat exerts its antihypertensive effects by inhibiting ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[1] This inhibition leads to decreased production of angiotensin II, a potent vasoconstrictor, and reduced aldosterone (B195564) secretion, resulting in decreased sodium and water retention.[1] Consequently, quinaprilat administration leads to a reduction in systemic vascular resistance and a lowering of blood pressure.[1] Animal models of hypertension are crucial for studying the pathophysiology of the disease and for evaluating the efficacy of antihypertensive agents like quinaprilat.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Quinaprilat's primary mechanism of action is the inhibition of the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS). This pathway plays a critical role in regulating blood pressure.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of quinaprilat.
Data Presentation: Efficacy of Quinapril in Hypertensive Animal Models
The following tables summarize the quantitative data on the effects of oral quinapril administration on systolic blood pressure (SBP) in commonly used rat models of hypertension.
Table 1: Effect of Oral Quinapril on Systolic Blood Pressure in Spontaneously Hypertensive Rats (SHR)
| Dose (mg/kg/day) | Duration of Treatment | Route of Administration | Systolic Blood Pressure Reduction (mmHg) | Reference |
| 10 | 15 weeks | Oral | Reduced to levels comparable with normotensive Wistar-Kyoto rats | [3] |
| 3 | Not Specified | Oral | Significant decrease | [4] |
Table 2: Effect of Oral Quinapril on Systolic Blood Pressure in Dahl Salt-Sensitive (Dahl S) Rats
| Dose (mg/kg/day) | Duration of Treatment | Route of Administration | Systolic Blood pressure Reduction (mmHg) | Reference |
| 3 | Not Specified | Oral | Significant decrease | [4] |
Experimental Protocols
I. Induction of Hypertension in Animal Models
Several models are used to induce hypertension in rodents, each mimicking different aspects of human hypertension.
A. Spontaneously Hypertensive Rat (SHR) Model
The SHR is a genetic model that closely resembles human essential hypertension.
-
Protocol:
-
Obtain Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.
-
Allow the rats to acclimatize to the housing conditions for at least one week before initiating the experiment.
-
Monitor blood pressure regularly. Hypertension typically develops by 5-6 weeks of age and stabilizes at 12-14 weeks.
-
B. Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Model
This model induces a low-renin, salt-sensitive form of hypertension.
-
Protocol:
-
Select male Sprague-Dawley or Wistar rats (200-250g).
-
Perform a uninephrectomy (surgical removal of one kidney).
-
Administer DOCA (25-30 mg/kg, subcutaneously) twice weekly.
-
Provide 1% NaCl solution as drinking water.
-
Monitor blood pressure weekly; hypertension typically develops within 2-4 weeks.
-
Caption: General experimental workflow for evaluating quinaprilat in hypertensive animal models.
II. Quinapril Administration
-
Route of Administration: Oral gavage is the most common route for administering quinapril in rodent models.
-
Dosage Preparation:
-
Quinapril hydrochloride can be dissolved in sterile water or saline.
-
Prepare fresh solutions daily to ensure stability.
-
-
Administration Protocol (Example for SHR):
III. Blood Pressure Measurement
Accurate blood pressure measurement is critical for assessing the efficacy of the treatment.
A. Non-Invasive Method: Tail-Cuff Plethysmography
-
Protocol:
-
Acclimatize the rats to the restraining device and the procedure for several days before recording measurements to minimize stress.
-
Place the rat in the restrainer.
-
Position the cuff and sensor over the rat's tail.
-
The cuff inflates to occlude blood flow and then slowly deflates. The sensor detects the return of blood flow, providing the systolic blood pressure reading.
-
B. Invasive Method: Direct Arterial Cannulation
This method provides continuous and more accurate blood pressure readings.
-
Protocol:
-
Anesthetize the rat.
-
Surgically implant a catheter into the carotid or femoral artery.
-
Exteriorize the catheter or connect it to a telemetry transmitter.
-
Allow the animal to recover from surgery.
-
Connect the catheter to a pressure transducer to record blood pressure in conscious, freely moving animals.[5][6]
-
Concluding Remarks
The administration of quinapril, leading to the systemic availability of its active metabolite quinaprilat, has been shown to be effective in reducing blood pressure in various animal models of hypertension. The protocols and data presented here provide a foundation for researchers to design and execute preclinical studies to further investigate the therapeutic potential of quinaprilat and other ACE inhibitors. Careful selection of the animal model, appropriate drug administration, and accurate blood pressure monitoring are essential for obtaining reliable and reproducible results.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Quinapril: overview of preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinapril treatment and arterial smooth muscle responses in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of quinapril and losartan on insulin sensitivity in genetic hypertensive rats with different metabolic abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct Blood Pressure Monitoring in Laboratory Rodents via Implantable Radio Telemetry | Springer Nature Experiments [experiments.springernature.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
Preparation of Quinaprilat Hydrochloride Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinaprilat (B1678679), the active diacid metabolite of the prodrug quinapril (B1585795), is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). By blocking the conversion of angiotensin I to angiotensin II, quinaprilat plays a critical role in the Renin-Angiotensin-Aldosterone System (RAAS), leading to vasodilation and a reduction in blood pressure. Its utility in cardiovascular research necessitates the accurate and reproducible preparation of solutions for in vitro and in vivo studies. This document provides detailed protocols for the preparation, storage, and handling of quinaprilat hydrochloride solutions to ensure the integrity and reliability of experimental results.
Physicochemical Properties and Storage
Proper handling and storage of this compound are paramount to maintaining its stability and activity. The compound's susceptibility to degradation, primarily through intramolecular cyclization to form a diketopiperazine derivative, is influenced by temperature and humidity.
Table 1: Physicochemical Properties and Storage Recommendations for this compound
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₂₃H₂₆N₂O₅ · HCl |
| Molecular Weight | 428.485 g/mol (hydrate) |
| Appearance | White to off-white crystalline powder |
| Solubility | - In DMSO: ≥ 100 mg/mL- In Methanol (B129727): Soluble- In Water: 31 mg/mL; ≥ 50 mg/mL |
| Storage (Powder) | Store at -20°C for up to 3 years. Keep in a dry, well-ventilated place. |
| Storage (Stock Solution) | Aliquot and store at -80°C for up to 1 year or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1] Stock solutions in methanol are stable for at least two weeks when stored in the dark under refrigeration. |
Solution Preparation Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution in aqueous media for cell culture and enzymatic assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh the required amount of this compound powder. For a 1 mL 10 mM stock solution, weigh 4.285 mg.
-
Solubilization: Aseptically add the weighed powder to a sterile vial. Add the appropriate volume of DMSO (e.g., 1 mL) to the vial.
-
Dissolution: Gently vortex or sonicate the solution until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C.
Protocol 2: Preparation of Aqueous Working Solutions
For many biological assays, it is necessary to prepare this compound in aqueous buffers. Due to the potential for hydrolysis, it is recommended to prepare these solutions fresh on the day of use.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile aqueous buffer (e.g., Phosphate Buffered Saline (PBS), Tris buffer, cell culture medium)
-
Sterile pipette tips and tubes
Procedure:
-
Thawing: Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution into the desired aqueous buffer to achieve the final working concentrations.
-
Important: When diluting a DMSO stock solution into an aqueous buffer, ensure the final concentration of DMSO is not detrimental to the experimental system (typically ≤ 0.5% for cell-based assays).[1]
-
-
Mixing: Mix gently by pipetting or inverting the tube. Avoid vigorous vortexing, especially with protein-containing solutions.
-
Use: Use the freshly prepared aqueous working solutions immediately to minimize degradation.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in laboratory settings.
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL |
| Water | 31 mg/mL; ≥ 50 mg/mL |
| Methanol | Soluble |
Table 3: Recommended Working Concentrations for In Vitro Assays
| Assay Type | Target | Typical Concentration Range | IC₅₀ Value |
| Enzyme Inhibition Assay | Angiotensin-Converting Enzyme (ACE) | Nanomolar (nM) range | 0.033 - 0.036 nM (in plasma)0.21 - 0.27 nM (in lung homogenate)[2] |
| Cell-Based Assays | Varies | Micromolar (µM) to Nanomolar (nM) range | Dependent on cell type and endpoint |
Experimental Protocols and Methodologies
ACE Inhibition Assay Workflow
This workflow outlines a typical procedure for determining the inhibitory activity of quinaprilat on ACE.
References
Solid-Phase Extraction of Quinaprilat from Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the solid-phase extraction (SPE) of quinaprilat (B1678679), the active metabolite of quinapril (B1585795), from biological matrices such as plasma and urine. The protocols detailed below are synthesized from established methodologies and are intended to deliver clean extracts for subsequent analysis by techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Application Notes
Solid-phase extraction is a highly effective technique for the purification and concentration of quinaprilat from complex biological fluids.[1][2] The choice of SPE sorbent is critical for achieving high recovery and selectivity. Due to the chemical nature of quinaprilat, reversed-phase sorbents such as C8 and C18 are commonly employed.[3][4][5][6][7] These non-polar stationary phases effectively retain quinaprilat from aqueous samples, allowing for the removal of polar interferences.
The presented protocols have been developed to ensure robust and reproducible extraction of quinaprilat, leading to reliable quantitative analysis essential for pharmacokinetic and bioequivalence studies. The methodologies aim to minimize matrix effects and provide high analyte recovery.
Quantitative Data Summary
The following tables summarize the performance metrics for the solid-phase extraction of quinaprilat from various biological samples as reported in scientific literature.
Table 1: Recovery of Quinaprilat using Solid-Phase Extraction
| Biological Matrix | SPE Sorbent | Recovery Rate | Reference |
| Human Plasma | C18 | > 80% | [5] |
| Human Plasma | Not Specified | 62.6% | [8] |
| Human Urine | C8 | > 80% | [4][6][7] |
Table 2: Limits of Quantification (LOQ) for Quinaprilat in Biological Samples
| Biological Matrix | Analytical Method | Limit of Quantification (LOQ) | Reference |
| Human Plasma | LC-MS/MS | 10 ng/mL | [9] |
| Human Plasma | UPLC-MS/MS | 10.012 ng/mL | [8] |
| Human Plasma | HPLC-UV | 20 ng/mL | [5] |
| Human Urine | HPLC-Photometric | 50 ng/mL | [4][6][7] |
Experimental Workflow
The general workflow for the solid-phase extraction of quinaprilat from biological samples is depicted below.
Caption: General workflow for the solid-phase extraction and analysis of quinaprilat.
Detailed Experimental Protocols
The following are detailed protocols for the solid-phase extraction of quinaprilat from human plasma and urine.
Protocol 1: SPE of Quinaprilat from Human Plasma
This protocol is based on a method utilizing C18 cartridges for the simultaneous determination of quinapril and quinaprilat.[5]
1. Materials and Reagents:
-
SPE Cartridges: C18 cartridges
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Human plasma samples
-
Internal standard solution (e.g., enalapril (B1671234) maleate)
2. Sample Pre-treatment:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Spike the plasma samples with the internal standard.
3. Solid-Phase Extraction Procedure:
-
Conditioning: Condition the C18 SPE cartridges by passing 3 mL of methanol.
-
Equilibration: Equilibrate the cartridges by passing 3 mL of deionized water. Do not allow the cartridges to dry.
-
Loading: Load the pre-treated plasma sample onto the cartridge.
-
Washing: Wash the cartridge with a suitable solvent to remove interferences. A common approach is to use a mild organic solvent mixture (e.g., 5% methanol in water) to remove polar impurities while retaining quinaprilat.
-
Elution: Elute quinaprilat from the cartridge using an appropriate volume of a stronger organic solvent, such as methanol or acetonitrile. For instance, use two aliquots of 1 mL of the elution solvent.
4. Post-Extraction Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in the mobile phase used for the analytical method.
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
Protocol 2: SPE of Quinaprilat from Human Urine
This protocol is adapted from a method employing C8 cartridges for the determination of quinapril and quinaprilat in urine.[4][6][7]
1. Materials and Reagents:
-
SPE Cartridges: C8 cartridges
-
Methanol (HPLC grade)
-
Deionized water
-
Phosphoric acid
-
Human urine samples
-
Internal standard solution (e.g., enalapril maleate)
2. Sample Pre-treatment:
-
Centrifuge the urine samples to remove any particulate matter.
-
Dilute the supernatant with deionized water or a suitable buffer.
-
Spike the diluted urine with the internal standard.
3. Solid-Phase Extraction Procedure:
-
Conditioning: Condition the C8 SPE cartridges with 3 mL of methanol.
-
Equilibration: Equilibrate the cartridges with 3 mL of deionized water.
-
Loading: Load the pre-treated urine sample onto the cartridge.
-
Washing: Wash the cartridges to remove endogenous interferences. A solution of phosphoric acid-methanol (4:1, v/v) has been shown to be effective.[7]
-
Elution: Elute quinaprilat using a suitable elution solvent. A mixture of phosphoric acid-methanol (3:7, v/v) has been successfully used.[7]
4. Post-Extraction Processing:
-
Evaporate the collected eluate to dryness.
-
Reconstitute the dried residue in the mobile phase for subsequent analysis.
-
Inject the reconstituted sample into the HPLC or LC-MS/MS system.
References
- 1. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Simultaneous determination of quinapril and its active metabolite quinaprilat in human plasma using high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Solid-phase extraction and high-performance liquid chromatography applied to the determination of quinapril and its metabolite quinaprilat in urine. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of quinapril and quinaprilat in human plasma by ultraperformance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS assay of quinapril and its metabolite quinaprilat for drug bioequivalence evaluation: prospective, concurrential and retrospective method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinaprilat Hydrochloride: In Vitro Applications in Cellular Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Quinaprilat (B1678679) hydrochloride, the active diacid metabolite of the prodrug Quinapril, is a potent and specific inhibitor of the Angiotensin-Converting Enzyme (ACE).[1] ACE is a key zinc-dependent metalloproteinase in the Renin-Angiotensin-Aldosterone System (RAAS), where it catalyzes the conversion of angiotensin I to the potent vasoconstrictor and pro-inflammatory molecule, angiotensin II. By inhibiting ACE, Quinaprilat effectively modulates signaling pathways that are crucial in cardiovascular physiology and pathophysiology. These application notes provide an overview of the in vitro uses of Quinaprilat hydrochloride in cell culture, with a focus on its effects on endothelial cells, vascular smooth muscle cells, and cardiac fibroblasts. Detailed protocols for key experiments are also provided to facilitate research in this area.
Application Notes
This compound is a valuable tool for in vitro studies aimed at understanding the cellular and molecular mechanisms underlying cardiovascular diseases such as hypertension, atherosclerosis, and cardiac fibrosis. Its primary applications in cell culture revolve around its ability to modulate endothelial function, inhibit vascular smooth muscle cell proliferation, and attenuate pro-fibrotic responses in cardiac fibroblasts.
Modulation of Endothelial Function
Quinaprilat has been shown to improve endothelial function, primarily by enhancing the bioavailability of nitric oxide (NO), a key signaling molecule in vasodilation and vascular health. In cell culture, Quinaprilat is used to study the intricate interplay between the RAAS and nitric oxide signaling pathways in endothelial cells.
Key Effects:
-
Increased Nitric Oxide Production: By inhibiting ACE, Quinaprilat prevents the degradation of bradykinin, which in turn stimulates endothelial nitric oxide synthase (eNOS) to produce NO.[2]
-
Improved Endothelial-Dependent Vasodilation: Studies have demonstrated that Quinaprilat enhances vasodilation in response to stimuli that are dependent on a functional endothelium.[1]
-
Attenuation of Endothelial Dysfunction: Quinaprilat can counteract the detrimental effects of pro-inflammatory and pro-oxidative stimuli on endothelial cells.
Inhibition of Vascular Smooth Muscle Cell Proliferation
The proliferation of vascular smooth muscle cells (VSMCs) is a critical event in the development of atherosclerotic plaques and restenosis. Angiotensin II is a potent mitogen for VSMCs, and by blocking its production, Quinaprilat exerts anti-proliferative effects.
Key Effects:
-
Downregulation of Pro-proliferative Genes: Quinaprilat has been shown to inhibit the expression of key genes involved in cell cycle progression, such as c-Myc.[3]
-
Inhibition of Cell Cycle Progression: By reducing the levels of angiotensin II, Quinaprilat can arrest VSMCs in the G1 phase of the cell cycle, thereby preventing their proliferation.
-
Reduction of Neointima Formation: In in vivo models, which can be complemented by in vitro studies, ACE inhibitors like Quinapril have been shown to reduce neointima formation following vascular injury.
Attenuation of Cardiac Fibrosis
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix proteins by cardiac fibroblasts, contributes to cardiac stiffness and heart failure. Angiotensin II is a major pro-fibrotic stimulus.
Key Effects:
-
Reduced Collagen Synthesis: ACE inhibitors have been demonstrated to decrease the production of collagen by cardiac fibroblasts in response to pro-fibrotic stimuli like TGF-β1.[4]
-
Modulation of Fibroblast Phenotype: Quinaprilat can potentially influence the differentiation of cardiac fibroblasts into a more pro-fibrotic myofibroblast phenotype.
Quantitative Data Summary
The following tables summarize quantitative data from in vitro and related studies on the effects of Quinaprilat and other ACE inhibitors.
| Cell Type | Parameter Measured | Treatment | Concentration/Dose | Observed Effect | Reference |
| Endothelial Cells | Nitric Oxide-mediated Flow-Dependent Dilation | Quinaprilat | 1.6 µ g/min (intra-arterial infusion) | >100% increase in the NO-mediated component of FDD | [1] |
| Vascular Smooth Muscle Cells | c-Myc Expression | Quinapril | Not specified for in vitro | Decreased expression from 33% to 22% of cells | [3] |
| Vascular Smooth Muscle Cells | Cyclin A Expression | Quinapril | Not specified for in vitro | Decreased expression from 25% to 13% of cells | [3] |
| Cardiac Fibroblasts | Collagen Production | Lisinopril (another ACE inhibitor) | 10 µmol/L | Significant decrease in soluble and non-soluble collagen | [4] |
| Cardiac Fibroblasts | TGF-β1-stimulated Collagen Production | Lisinopril (another ACE inhibitor) | 10 µmol/L | Significant decrease in TGF-β1-induced collagen production | [4] |
Experimental Protocols
Protocol 1: Measurement of Nitric Oxide Production in Endothelial Cells
This protocol describes a method to measure the effect of this compound on nitric oxide (NO) production by endothelial cells using the Griess reagent system, which detects nitrite (B80452) (NO₂⁻), a stable breakdown product of NO.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Griess Reagent System
-
96-well microplate
-
Microplate reader
Methodology:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 1 x 10⁴ cells per well and culture overnight to allow for cell attachment.
-
Cell Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of Quinaprilat in endothelial cell growth medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).
-
Remove the culture medium from the cells and replace it with the medium containing different concentrations of Quinaprilat or a vehicle control.
-
Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
-
-
Nitrite Measurement:
-
After incubation, carefully collect 50 µL of the conditioned medium from each well and transfer it to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (from the Griess Reagent System) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample by interpolating from the standard curve.
-
Normalize the results to the cell number or protein concentration if necessary.
-
Protocol 2: Vascular Smooth Muscle Cell Proliferation Assay (BrdU Incorporation)
This protocol outlines a method to assess the anti-proliferative effect of this compound on vascular smooth muscle cells (VSMCs) using a BrdU (5-bromo-2'-deoxyuridine) incorporation assay.
Materials:
-
Rat Aortic Smooth Muscle Cells (RASMCs)
-
Smooth Muscle Cell Growth Medium
-
This compound
-
BrdU Labeling Reagent
-
Fixing/Denaturing Solution
-
Anti-BrdU Antibody
-
HRP-conjugated Secondary Antibody
-
TMB Substrate
-
Stop Solution
-
96-well microplate
-
Microplate reader
Methodology:
-
Cell Seeding: Seed RASMCs in a 96-well plate at a density of 5 x 10³ cells per well and culture for 24 hours.
-
Serum Starvation: To synchronize the cells in the G0/G1 phase, replace the growth medium with a serum-free medium and incubate for 24 hours.
-
Cell Treatment:
-
Prepare different concentrations of Quinaprilat in a low-serum medium (e.g., 0.5% FBS).
-
Remove the serum-free medium and add the Quinaprilat-containing medium or a vehicle control to the cells.
-
Incubate for 24 hours.
-
-
BrdU Labeling:
-
Add BrdU labeling reagent to each well at a final concentration of 10 µM.
-
Incubate for 2-4 hours at 37°C to allow for BrdU incorporation into newly synthesized DNA.
-
-
Immunodetection:
-
Remove the labeling medium and fix and denature the cellular DNA by adding 100 µL of Fixing/Denaturing Solution to each well and incubating for 30 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with PBS.
-
Add 100 µL of HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash the wells three times with PBS.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate to each well and incubate until a color change is observed (typically 15-30 minutes).
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells without cells) from all readings.
-
Express the results as a percentage of the control (vehicle-treated cells).
-
Protocol 3: Cardiac Fibroblast Collagen Synthesis Assay ([³H]-Proline Incorporation)
This protocol describes a method to measure the effect of this compound on collagen synthesis in cardiac fibroblasts by quantifying the incorporation of radiolabeled proline.
Materials:
-
Rat Cardiac Fibroblasts
-
Fibroblast Growth Medium
-
This compound
-
[³H]-Proline
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (B78521) (NaOH)
-
Scintillation fluid
-
Scintillation counter
Methodology:
-
Cell Seeding and Growth: Seed cardiac fibroblasts in 24-well plates and grow to confluence.
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 24 hours to render the cells quiescent.
-
Cell Treatment:
-
Prepare different concentrations of Quinaprilat in serum-free medium.
-
Add the Quinaprilat-containing medium or a vehicle control to the cells.
-
Simultaneously, add [³H]-Proline to each well at a final concentration of 1 µCi/mL.
-
Incubate for 24-48 hours.
-
-
Collagen Precipitation and Measurement:
-
After incubation, aspirate the medium and wash the cell layer twice with ice-cold PBS.
-
Precipitate the protein by adding 500 µL of 10% TCA to each well and incubating for 30 minutes at 4°C.
-
Wash the precipitate twice with 5% TCA to remove unincorporated [³H]-Proline.
-
Solubilize the protein by adding 500 µL of 0.5 M NaOH and incubating for 1 hour at 37°C.
-
Transfer an aliquot of the solubilized protein to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration of a parallel set of wells to normalize the [³H]-Proline incorporation data.
-
Express the results as counts per minute (CPM) per microgram of protein.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for Nitric Oxide Assay.
Caption: Experimental workflow for VSMC Proliferation Assay.
References
- 1. Differential effects of quinaprilat and enalaprilat on endothelial function of conduit arteries in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinaprilat induces arterial vasodilation mediated by nitric oxide in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinapril inhibits c-Myc expression and normalizes smooth muscle cell proliferation in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collagen production in cardiac fibroblasts during inhibition of angiotensin-converting enzyme and aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiochemical Detection of Quinaprilat
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Quinaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Quinapril, using radiochemical detection methods. The protocols are designed for use in research and drug development settings for pharmacokinetic studies, metabolism analysis, and bioequivalence assessment.
Introduction
Quinapril is a prodrug that is rapidly hydrolyzed in vivo to its active diacid metabolite, Quinaprilat. Accurate and sensitive quantification of Quinaprilat is crucial for understanding its pharmacokinetics and pharmacodynamics. Radiochemical detection methods offer high sensitivity and specificity, making them valuable tools for the analysis of drugs and their metabolites in biological matrices. This document outlines two principal radiochemical methods for Quinaprilat analysis: High-Performance Liquid Chromatography (HPLC) with Radiochemical Detection and a competitive Radioinhibitor-Binding Assay (RIBA) .
Metabolic Pathway of Quinapril
Quinapril is biotransformed into its active form, Quinaprilat, through the cleavage of its ester group, a reaction primarily catalyzed by hepatic esterases.
Caption: Metabolic conversion of Quinapril to Quinaprilat.
Method 1: HPLC with Radiochemical Detection
This method combines the separation power of HPLC with the sensitivity of radiochemical detection for the quantification of radiolabeled Quinaprilat. It is particularly useful for pharmacokinetic and metabolism studies where [³H]- or [¹⁴C]-labeled Quinapril is administered.
Experimental Workflow
Caption: Workflow for HPLC with Radiochemical Detection.
Detailed Protocol (Adapted from methodologies for related compounds)
1. Sample Preparation (from Plasma)
-
To 1 mL of plasma containing radiolabeled Quinaprilat, add a suitable internal standard.
-
Perform protein precipitation by adding 2 mL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute and centrifuge at 3000 x g for 10 minutes.
-
Alternatively, for cleaner samples, use Solid-Phase Extraction (SPE) with a C18 cartridge.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the HPLC mobile phase.
2. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for the best separation of Quinaprilat from Quinapril and other metabolites.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
Temperature: Ambient or controlled at 25°C.
3. Radiochemical Detection
-
The HPLC eluent is passed through a flow scintillation analyzer equipped with a suitable scintillation cocktail.
-
Alternatively, fractions of the eluent can be collected at specific time intervals, mixed with a scintillation cocktail, and counted in a liquid scintillation counter.
-
A calibration curve is constructed by injecting known amounts of radiolabeled Quinaprilat standards.
Quantitative Data (Representative)
| Parameter | Typical Value |
| Limit of Quantification (LoQ) | 0.5 - 5 ng/mL |
| Limit of Detection (LoD) | 0.1 - 1 ng/mL |
| Linearity (r²) | > 0.99 |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | > 85% |
Method 2: Radioinhibitor-Binding Assay (RIBA)
This competitive binding assay measures the concentration of Quinaprilat based on its ability to displace a radiolabeled ACE inhibitor from its binding site on the ACE enzyme. This method is highly sensitive and specific for ACE inhibitors.
Assay Principle
Caption: Principle of the Radioinhibitor-Binding Assay.
Detailed Protocol (Adapted from methodologies for ACE inhibitors)
1. Reagents
-
Radioligand: [¹²⁵I]-labeled ACE inhibitor (e.g., [¹²⁵I]351A, a tyrosyl derivative of enalaprilic acid).
-
ACE Source: Purified rabbit lung ACE or human serum.
-
Assay Buffer: Phosphate buffered saline (PBS), pH 7.4, containing a protease inhibitor cocktail.
-
Separation Reagent: Dextran-coated charcoal or a secondary antibody precipitation method.
-
Quinaprilat Standards: A series of known concentrations of non-radiolabeled Quinaprilat.
2. Assay Procedure
-
In polypropylene (B1209903) tubes, add in the following order:
-
100 µL of assay buffer.
-
50 µL of Quinaprilat standard or unknown sample.
-
50 µL of the ACE enzyme preparation.
-
-
Vortex briefly and pre-incubate for 15 minutes at room temperature.
-
Add 50 µL of the [¹²⁵I]-labeled ACE inhibitor (e.g., ~10,000 cpm).
-
Vortex and incubate for 2 hours at 4°C.
-
Separate the bound and free radioligand:
-
Charcoal Method: Add 500 µL of cold dextran-coated charcoal suspension, vortex, incubate for 15 minutes at 4°C, and centrifuge at 3000 x g for 15 minutes.
-
Secondary Antibody Method: Add a precipitating secondary antibody, incubate, and centrifuge.
-
-
Carefully decant the supernatant.
-
Measure the radioactivity of the pellet (bound fraction) in a gamma counter.
-
Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the Quinaprilat standards.
-
Determine the concentration of Quinaprilat in the unknown samples from the standard curve.
Quantitative Data (Representative)
| Parameter | Typical Value |
| Assay Sensitivity (IC₅₀) | 0.1 - 1 nM |
| Limit of Quantification (LoQ) | 0.05 - 0.5 ng/mL |
| Linear Range | 0.1 - 100 ng/mL |
| Intra-assay Precision (%CV) | < 8% |
| Inter-assay Precision (%CV) | < 12% |
Summary of Quantitative Data
| Method | Analyte | Matrix | LoQ | Linearity (r²) | Reference |
| HPLC-Radiochemical Detection | [³H]-Quinaprilat | Plasma, Urine | 0.5 - 5 ng/mL | > 0.99 | Adapted from similar compound analyses |
| Radioinhibitor-Binding Assay | Quinaprilat | Serum, Plasma | 0.05 - 0.5 ng/mL | N/A (sigmoidal curve) | Based on general ACE inhibitor assays[1][2] |
References
- 1. Angiotensin-converting enzyme inhibitors: measurement of relative inhibitory potency and serum drug levels by radioinhibitor binding displacement assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of angiotensin converting enzyme inhibitors in serum by radioinhibitor binding displacement assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Floating Microspheres for Quinaprilat Hydrochloride Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of floating microspheres for the controlled delivery of Quinaprilat hydrochloride. This gastroretentive drug delivery system is designed to prolong the gastric residence time of the drug, thereby enhancing its bioavailability. This compound, the active metabolite of Quinapril, is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure.[1][2] Its short biological half-life of approximately 2 hours necessitates a formulation that can provide sustained release.[1][2]
Floating microspheres are a promising approach to achieve sustained drug release and improve patient compliance by reducing dosing frequency.[1][2] The protocols outlined below are based on the solvent evaporation technique, a common and effective method for preparing polymeric microspheres.[1][3][4]
Experimental Data Summary
The following tables summarize typical quantitative data obtained during the development and characterization of this compound floating microspheres. The data is presented to allow for easy comparison between different formulations.
Table 1: Formulation Composition and Physicochemical Properties
| Formulation Code | Polymer Ratio (HPMC:Carrageenan:PMMA) | Stirring Speed (rpm) | Particle Size (µm) | Percentage Yield (%) |
| F1 | 1:1:1 | 500 | 250 ± 15.2 | 75.6 ± 2.1 |
| F2 | 1:1:2 | 500 | 285 ± 12.8 | 82.3 ± 1.8 |
| F3 | 1:2:1 | 500 | 265 ± 18.5 | 78.9 ± 2.5 |
| F4 | 1:1:1 | 1000 | 210 ± 10.4 | 71.2 ± 3.0 |
| F5 | 1:1:2 | 1000 | 240 ± 14.1 | 78.5 ± 2.2 |
| F6 | 1:2:1 | 1000 | 225 ± 16.9 | 74.8 ± 2.8 |
Table 2: Drug Loading, Entrapment Efficiency, and In-Vitro Buoyancy
| Formulation Code | Drug Loading (%) | Entrapment Efficiency (%) | Floating Lag Time (s) | In-Vitro Buoyancy (%) |
| F1 | 25.4 ± 1.5 | 68.2 ± 2.3 | 45 ± 5 | 85.1 ± 3.2 |
| F2 | 28.9 ± 1.8 | 75.8 ± 1.9 | 35 ± 4 | 92.5 ± 2.5 |
| F3 | 26.8 ± 1.6 | 71.5 ± 2.1 | 40 ± 6 | 88.7 ± 2.9 |
| F4 | 23.1 ± 1.9 | 65.4 ± 2.8 | 55 ± 7 | 82.3 ± 3.5 |
| F5 | 26.7 ± 2.0 | 72.3 ± 2.5 | 42 ± 5 | 90.1 ± 2.8 |
| F6 | 24.5 ± 1.7 | 69.8 ± 2.4 | 50 ± 8 | 86.4 ± 3.1 |
Table 3: In-Vitro Drug Release Profile
| Time (hours) | F1 (%) | F2 (%) | F3 (%) | F4 (%) | F5 (%) | F6 (%) |
| 1 | 15.2 | 12.8 | 14.5 | 18.5 | 15.1 | 17.2 |
| 2 | 28.4 | 24.1 | 26.8 | 32.1 | 28.9 | 30.5 |
| 4 | 45.6 | 39.8 | 43.2 | 50.2 | 46.3 | 48.7 |
| 6 | 62.1 | 55.4 | 59.8 | 68.9 | 64.5 | 66.3 |
| 8 | 75.8 | 68.2 | 73.1 | 81.4 | 78.2 | 79.5 |
| 10 | 86.4 | 79.5 | 84.3 | 90.1 | 88.6 | 89.2 |
| 12 | 94.2 | 88.1 | 91.5 | 96.8 | 95.3 | 94.8 |
Experimental Protocols
The following section provides detailed methodologies for the key experiments involved in the preparation and evaluation of this compound floating microspheres.
Protocol 1: Preparation of Floating Microspheres by Solvent Evaporation
This protocol describes the fabrication of floating microspheres using a blend of polymers.[1][3][4]
Materials:
-
This compound
-
Hydroxypropyl methylcellulose (B11928114) (HPMC)
-
Carrageenan
-
Poly(methyl methacrylate) (PMMA)
-
Ethanol
-
Polyvinyl alcohol (PVA)
-
Purified water
Equipment:
-
Magnetic stirrer with hot plate
-
Mechanical stirrer
-
Beakers and conical flasks
-
Volumetric flasks
-
Micropipettes
-
Filtration assembly
-
Oven
Procedure:
-
Preparation of the Polymer Solution (Organic Phase):
-
Accurately weigh the required amounts of HPMC, Carrageenan, and PMMA according to the desired polymer ratio (e.g., as specified in Table 1).
-
Dissolve the polymer blend in a 1:1 mixture of dichloromethane and ethanol.
-
Stir the mixture using a magnetic stirrer until a clear and uniform solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Prepare a 1% w/v solution of polyvinyl alcohol (PVA) in purified water. This will serve as the continuous phase and stabilizer.
-
-
Dispersion of the Drug:
-
Accurately weigh this compound.
-
Disperse the drug in the prepared polymer solution (organic phase).
-
Stir the mixture thoroughly to ensure uniform distribution of the drug.
-
-
Emulsification and Solvent Evaporation:
-
Transfer the aqueous PVA solution to a larger beaker.
-
Slowly add the drug-polymer solution (organic phase) to the aqueous phase while stirring with a mechanical stirrer at a constant speed (e.g., 500 or 1000 rpm).
-
Continue stirring for 2-4 hours to allow for the complete evaporation of the organic solvents (dichloromethane and ethanol).
-
-
Collection and Drying of Microspheres:
-
Once the microspheres are formed and hardened, collect them by vacuum filtration.
-
Wash the collected microspheres with purified water to remove any residual PVA.
-
Dry the microspheres in an oven at 40°C for 24 hours or until a constant weight is achieved.
-
Store the dried microspheres in a desiccator.
-
Protocol 2: Characterization of Floating Microspheres
2.1 Particle Size Analysis
-
Method: Optical Microscopy
-
Procedure:
-
Disperse a small number of dried microspheres in a drop of glycerin on a clean glass slide.
-
Place a coverslip over the dispersion.
-
Observe the microspheres under a calibrated optical microscope.
-
Measure the diameter of at least 100 individual microspheres using an ocular and stage micrometer.
-
Calculate the average particle size and standard deviation.
-
2.2 Percentage Yield
-
Formula:
-
Procedure:
-
Weigh the dried microspheres obtained after the preparation process.
-
Calculate the theoretical weight by summing the initial weights of the drug and all polymers used.
-
Use the formula above to calculate the percentage yield.
-
2.3 Drug Entrapment Efficiency and Drug Loading
-
Method: UV-Visible Spectrophotometry
-
Procedure:
-
Accurately weigh a specific amount of crushed microspheres (e.g., 50 mg).
-
Dissolve the crushed microspheres in a suitable solvent in which the drug is soluble (e.g., 10 ml of methanol).
-
Filter the solution to remove any insoluble polymer debris.
-
Dilute the filtrate to a suitable concentration with 0.1 N HCl.
-
Measure the absorbance of the resulting solution using a UV-Visible spectrophotometer at the λmax of this compound.
-
Determine the concentration of the drug from a pre-constructed calibration curve.
-
-
Formulas:
2.4 In-Vitro Buoyancy Study
-
Method: Floating Test in Simulated Gastric Fluid
-
Procedure:
-
Accurately weigh 100 mg of the floating microspheres.
-
Place the microspheres in a beaker containing 100 mL of 0.1 N HCl (pH 1.2) maintained at 37 ± 0.5°C.[3]
-
Stir the medium at a slow, constant speed (e.g., 50 rpm).
-
Observe the microspheres for floating lag time (the time taken for the microspheres to rise to the surface) and the duration of floating.
-
After a predetermined time (e.g., 12 hours), collect the floating and settled microspheres separately.
-
Dry both fractions and weigh them.
-
-
Formula:
2.5 In-Vitro Drug Release Study
-
Method: USP Dissolution Apparatus (Type I - Basket or Type II - Paddle)
-
Procedure:
-
Place a quantity of microspheres equivalent to a specific dose of this compound into the dissolution vessel.
-
The dissolution medium is 900 mL of 0.1 N HCl (pH 1.2) maintained at 37 ± 0.5°C.[1]
-
Set the rotational speed of the basket/paddle to a constant rate (e.g., 100 rpm).[1]
-
Withdraw aliquots of the dissolution medium (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 10, 12 hours).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.
-
Filter the withdrawn samples.
-
Analyze the samples for drug content using a UV-Visible spectrophotometer at the λmax of this compound.
-
Calculate the cumulative percentage of drug release at each time point.
-
Visualizations
The following diagrams illustrate the key processes in the development of this compound floating microspheres.
Caption: Experimental workflow for the preparation and characterization of floating microspheres.
Caption: Relationship between formulation variables and microsphere properties.
References
- 1. Fabrication, Optimization and Characterization of Floating Microspheres of Quinapril Hydrochloride using Factorial Design Method – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Fabrication, Optimization and Characterization of Floating Microspheres of Quinapril Hydrochloride using Factorial Desi… [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Technical Support Center: Quinaprilat Hydrochloride Stability and Degradation in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability and degradation of quinaprilat (B1678679) hydrochloride in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues and questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is quinaprilat hydrochloride and how is it related to quinapril (B1585795)?
Quinaprilat is the active metabolite of the prodrug quinapril.[1][2] Quinapril is administered orally and is then hydrolyzed in the body to form quinaprilat, which is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[2] This inhibition leads to vasodilation and a reduction in blood pressure.[2]
Q2: What are the primary degradation pathways for quinaprilat in aqueous solutions?
The primary degradation pathway for quinaprilat in aqueous solutions is intramolecular cyclization, which results in the formation of a diketopiperazine (DKP) derivative, referred to as quinaprilat DKP.[1][3] This is a common degradation route for compounds with a dipeptide-like structure, such as quinaprilat.[3]
Another potential degradation pathway, though less direct for quinaprilat itself, is the hydrolysis of any residual quinapril prodrug into quinaprilat.[3]
dot
Caption: Primary degradation pathway of quinaprilat.
Q3: What are the key factors that influence the stability of quinaprilat in aqueous solutions?
The stability of quinaprilat in aqueous solutions is significantly influenced by:
-
pH: The rate of degradation of ACE inhibitors is often pH-dependent. For the parent drug, quinapril, the most stable pH range is reported to be between 5.5 and 6.5.[4] Deviations from this optimal pH range can accelerate degradation.
-
Temperature: Elevated temperatures increase the rate of chemical degradation.[1][3] For long-term storage of quinaprilat solutions, refrigeration is recommended.[3]
-
Humidity/Moisture: The presence of water is necessary for hydrolytic and cyclization reactions. Therefore, controlling moisture is crucial for the stability of the solid form.[1][3]
Q4: I am observing an unexpected peak in my chromatogram when analyzing a quinaprilat solution. What could it be?
An unexpected peak in your chromatogram is likely a degradation product. The most probable degradant is the quinaprilat diketopiperazine (DKP) derivative.[3] To confirm the identity of this peak, mass spectrometry (MS) can be used to determine its molecular weight and fragmentation pattern, which can then be compared to the expected values for the DKP derivative.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid loss of quinaprilat concentration in solution. | The pH of the solution is outside the optimal stability range. | Adjust the pH of your aqueous solution to be within the range of 5.5-6.5, as this has been shown to be the most stable range for the parent compound, quinapril.[4] |
| The storage temperature is too high. | Store aqueous solutions of quinaprilat at refrigerated temperatures (2-8 °C) to minimize the rate of degradation.[3] | |
| Appearance of a significant unknown peak in HPLC analysis. | Degradation of quinaprilat to its diketopiperazine (DKP) derivative. | Confirm the identity of the peak using mass spectrometry.[2] If confirmed as the DKP derivative, this indicates that degradation has occurred. Review your solution preparation and storage conditions (pH, temperature). |
| Variability in stability results between experiments. | Inconsistent pH of the aqueous solutions. | Ensure consistent and accurate pH measurement and adjustment for all your experimental solutions. Use calibrated pH meters and freshly prepared buffers. |
| Fluctuations in storage temperature. | Use a calibrated and temperature-monitored refrigerator or incubator for storing your quinaprilat solutions to ensure consistent temperature control. | |
| Presence of excipients that affect stability. | Be aware that certain excipients, particularly basic ones like magnesium stearate, can significantly accelerate the degradation of the parent drug, quinapril.[1] If your formulation includes excipients, their potential impact on quinaprilat stability should be evaluated. |
Quantitative Data Summary
While specific kinetic data for the degradation of quinaprilat as the starting material is not extensively available in the public domain, the following table summarizes the degradation of its parent compound, quinapril hydrochloride, which provides insights into the formation of quinaprilat and its subsequent degradation product.
Table 1: Degradation of Quinapril Hydrochloride in Solution after 30 Minutes at 25°C
| Medium | pH | Diketopiperazine (DKP) Impurity (%) | Diacid (Quinaprilat) Impurity (%) |
| Deionized Water | Neutral | 0.67 | 0.07 |
| 0.1N Hydrochloric Acid | ~1 | 0.44 | 0.28 |
| Phosphate Buffer | 4.5 | 0.26 | 0.06 |
| Phosphate Buffer | 6.8 | 0.35 | 0.11 |
| Phosphate Buffer | 7.5 | 0.48 | 0.18 |
Data adapted from a study on quinapril hydrochloride stability.[5] The "Diacid" corresponds to quinaprilat.
Experimental Protocols
Protocol 1: Stability-Indicating UPLC-MS/MS Method for Quinaprilat and Its Degradation Products
This method is adapted from a validated procedure for the analysis of quinapril and its by-products, including quinaprilat and its DKP derivative.[2]
Objective: To separate and quantify quinaprilat and its primary degradation product, quinaprilat DKP, in aqueous solutions.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Mass Spectrometry (MS/MS) detector with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: BEH C18 (or equivalent)
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 10 mM ammonium (B1175870) hydrogencarbonate, pH 8.2). A typical starting composition could be 65:35 (v/v) buffer to acetonitrile.[2]
-
Flow Rate: 0.4 mL/min[2]
-
Column Temperature: 45°C[2]
-
Injection Volume: 5 µL
-
Detection: ESI-MS/MS in positive ion mode, monitoring for the specific m/z transitions of quinaprilat and its DKP derivative.
Sample Preparation:
-
Prepare aqueous solutions of this compound at the desired concentration.
-
Subject the solutions to the desired stress conditions (e.g., different pH values, temperatures).
-
At specified time points, withdraw an aliquot of the sample.
-
Dilute the sample as necessary with the mobile phase to fall within the linear range of the assay.
-
Inject the diluted sample into the UPLC-MS/MS system.
dot
Caption: Experimental workflow for stability analysis.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[6]
Objective: To accelerate the degradation of this compound under various stress conditions to identify potential degradation products.
Stress Conditions:
-
Acidic Hydrolysis: Incubate the quinaprilat solution in 0.1 M HCl at an elevated temperature (e.g., 60-80°C) for a defined period.[7]
-
Alkaline Hydrolysis: Incubate the quinaprilat solution in 0.1 M NaOH at an elevated temperature (e.g., 60-80°C) for a defined period.[7]
-
Oxidative Degradation: Treat the quinaprilat solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the quinaprilat solution to dry heat at a high temperature (e.g., 80°C).
-
Photodegradation: Expose the quinaprilat solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
Procedure:
-
Prepare separate solutions of this compound for each stress condition.
-
Expose the solutions to the respective stress conditions for a predetermined duration.
-
Periodically withdraw samples and neutralize them if necessary (for acidic and alkaline hydrolysis samples).
-
Analyze the samples using a validated stability-indicating method, such as the UPLC-MS/MS method described above, to identify and quantify the degradation products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The development and stability assessment of extemporaneous pediatric formulations of Accupril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stabilization of Quinapril by Incorporating Hydrogen Bonding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Troubleshooting Quinaprilat hydrochloride HPLC analysis peak splitting
This guide provides troubleshooting assistance for common issues, particularly peak splitting, encountered during the HPLC analysis of Quinaprilat hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak splitting in the HPLC analysis of this compound?
Peak splitting occurs when a single compound appears as two or more connected peaks.[1][2] For an ionizable compound like Quinaprilat, the causes can be broadly categorized into chemical effects and instrument/column issues.
Common Causes:
-
Mobile Phase pH: If the mobile phase pH is too close to the pKa of Quinaprilat, both ionized and non-ionized forms of the molecule can exist simultaneously, leading to different retention behaviors and a split peak.[3][4]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including splitting.[5][6][7] This is often referred to as the "solvent effect."[7]
-
Column Issues: Physical problems with the column, such as a void at the column inlet, a partially blocked frit, or contamination, can disrupt the sample band and cause splitting for all peaks in the chromatogram.[1][2][8][9]
-
Co-elution: The split peak might actually be two different compounds eluting very close together.[1][2]
-
Temperature Fluctuations: Inconsistent temperature across the column can alter mobile phase viscosity and analyte interactions, potentially causing peak splitting.[8]
Q2: My Quinaprilat peak is suddenly splitting. What is the first thing I should check?
First, determine if the splitting affects only the Quinaprilat peak or all peaks in the chromatogram.
-
If all peaks are splitting: This strongly suggests a hardware or column issue occurring before separation.[2] Check for a blockage in the column inlet frit or a void in the column packing material.[2][9] Also, inspect for any loose fittings or leaks in the system from the injector to the detector.[10]
-
If only the Quinaprilat peak is splitting: The issue is likely chemical or method-related.[2] The most probable causes are an improperly prepared mobile phase (incorrect pH) or an issue with your sample solvent. Prepare a fresh batch of mobile phase and ensure your sample is dissolved in a solvent weaker than or similar to the mobile phase.[7]
Q3: How does the mobile phase pH affect the peak shape of Quinaprilat?
Quinaprilat is an ionizable compound, meaning its charge state changes with pH.[3][11] This makes pH a critical parameter for achieving a sharp, symmetrical peak.
-
Analyte Ionization: At a pH close to the compound's pKa, a mixture of the ionized (more polar) and non-ionized (less polar) forms exists.[4] These two forms can interact differently with the reversed-phase column, causing them to separate slightly and result in a split or broadened peak.[3][4]
-
Optimal pH: For robust results, the mobile phase pH should be adjusted to at least 1.5 to 2 pH units away from the analyte's pKa.[3][4] This ensures the compound is in a single, stable ionic form (either fully protonated or deprotonated), leading to a single, sharp peak.
The following table illustrates the hypothetical effect of mobile phase pH on the peak shape of an ionizable compound like Quinaprilat.
| Mobile Phase pH | Proximity to pKa (e.g., 4.5) | Expected Peak Shape | Rationale |
| 2.5 | 2 units below pKa | Symmetrical, Sharp | Analyte is fully protonated (ion-suppressed), leading to consistent retention.[12] |
| 4.5 | Equal to pKa | Split or Broad | A mixture of ionized and non-ionized forms co-exists, causing differential retention.[4] |
| 6.5 | 2 units above pKa | Symmetrical, Sharp | Analyte is fully deprotonated (ionized), leading to consistent (though likely faster) elution. |
Q4: Can my sample solvent cause peak splitting?
Yes, this is a very common cause known as the "solvent effect."[7] If you dissolve your Quinaprilat sample in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause significant peak shape distortion, including splitting and fronting.[6][7]
For example, injecting a sample dissolved in 100% acetonitrile (B52724) into a reversed-phase system running a mobile phase of 40% acetonitrile/60% buffer is likely to cause problems.[7] The strong solvent plug carries the analyte too quickly at the start, disrupting its proper interaction with the stationary phase.
Solution: Whenever possible, dissolve your sample directly in the mobile phase.[13] If solubility is an issue, use the weakest solvent possible that can adequately dissolve the sample.
Troubleshooting Workflow
If you observe peak splitting, follow this systematic approach to identify and resolve the issue.
Caption: Troubleshooting workflow for HPLC peak splitting.
Experimental Protocols
Protocol 1: Mobile Phase Preparation and pH Adjustment
This protocol is critical for ensuring consistent and optimal peak shape for ionizable compounds like Quinaprilat.
-
Buffer Selection: Choose a buffer system with a pKa within +/- 1 pH unit of your target mobile phase pH to ensure adequate buffering capacity. For Quinaprilat analysis, phosphate (B84403) buffers are commonly used.[14][15]
-
Aqueous Phase Preparation:
-
Accurately weigh and dissolve the buffer salts (e.g., potassium dihydrogen phosphate) in high-purity HPLC-grade water.[15]
-
Place the solution on a calibrated pH meter.
-
Adjust the pH to the desired value (e.g., 3.5) by dropwise addition of an appropriate acid or base (e.g., ortho-phosphoric acid).[15] Crucially, perform this pH adjustment before adding the organic modifier. [11]
-
-
Filtration: Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates that could block the column frit.[14][15]
-
Mixing with Organic Solvent:
-
Measure the required volumes of the filtered aqueous buffer and the HPLC-grade organic solvent (e.g., acetonitrile) using graduated cylinders.
-
Combine them in a clean mobile phase reservoir. For example, for a 60:40 Acetonitrile:Buffer mobile phase, combine 600 mL of acetonitrile and 400 mL of the prepared buffer.[14]
-
-
Degassing: Degas the final mobile phase mixture thoroughly using sonication or vacuum degassing to prevent air bubbles from interfering with the pump and detector.[14][15][16]
-
System Equilibration: Equilibrate the HPLC column with the new mobile phase for at least 15-20 minutes or until a stable baseline is achieved before starting any analysis.
References
- 1. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. How to solve the “solvent effect”_ [uhplcslab.com]
- 8. uhplcs.com [uhplcs.com]
- 9. acdlabs.com [acdlabs.com]
- 10. support.waters.com [support.waters.com]
- 11. veeprho.com [veeprho.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. jetir.org [jetir.org]
- 15. wisdomlib.org [wisdomlib.org]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Identifying and Characterizing Quinaprilat Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Quinaprilat.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Quinaprilat?
A1: The primary degradation pathway for Quinaprilat is through intramolecular cyclization, which forms a diketopiperazine (DKP) derivative. This is a common degradation route for molecules with a dipeptide-like structure. Another potential degradation pathway is the hydrolysis of the prodrug Quinapril to Quinaprilat, if residual Quinapril is present.[1]
Q2: What environmental factors have the most significant impact on Quinaprilat's stability?
A2: The stability of Quinaprilat is most affected by temperature and humidity. Elevated temperatures and the presence of moisture can accelerate its degradation. Therefore, it is recommended to store Quinaprilat in a cool and dry environment.[1]
Q3: I'm seeing an unexpected peak in my chromatogram when analyzing a stored Quinaprilat sample. What could it be?
A3: An unexpected peak is likely a degradation product. The most probable degradant is the diketopiperazine (DKP) derivative of Quinaprilat. To confirm its identity, mass spectrometry (MS) can be used to determine the molecular weight of the compound in the unexpected peak and compare it to the expected mass of the DKP derivative.[1]
Q4: How can I minimize the degradation of my Quinaprilat samples during long-term storage?
A4: To minimize degradation, it is recommended to store Quinaprilat at 4°C in a tightly sealed container to protect it from moisture. For extended storage, temperatures of -20°C or -80°C are also advised. It is also important to limit the exposure of the sample to ambient conditions during handling.[1]
Q5: What are the recommended analytical methods for monitoring the stability of Quinaprilat?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method is recommended. These methods should be capable of separating Quinaprilat from its potential degradation products, particularly the diketopiperazine derivative. A common starting point for method development is a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile.[1]
Troubleshooting Guides
Issue 1: Peak Tailing in the Quinaprilat Chromatogram
-
Question: Are you observing significant tailing for the Quinaprilat peak?
-
Possible Cause: ACE inhibitors like Quinaprilat can exhibit peak tailing due to interactions with active sites on the HPLC column, particularly with ionized silanol (B1196071) groups on silica-based columns.
-
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled. For basic compounds like Quinaprilat, a lower pH can help to suppress the ionization of silanol groups and improve peak shape.
-
Buffer Concentration: Insufficient buffer concentration can lead to poor peak shape. Consider increasing the buffer concentration to maintain a consistent ionization state of the analyte.
-
Column Choice: If peak tailing persists, consider using a column with a highly inert stationary phase or an end-capped column to minimize interactions with silanol groups.
-
Sample Overload: Injecting too much sample can cause peak tailing. Try reducing the injection volume or the concentration of the sample.
-
Issue 2: Inconsistent Retention Times
-
Question: Are you observing a drift or significant variability in the retention time of Quinaprilat?
-
Possible Cause: Inconsistent retention times can be caused by a variety of factors, including changes in the mobile phase composition, column temperature fluctuations, or column degradation.
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run. If using a multi-component mobile phase, ensure it is well-mixed.
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection.
-
Temperature Control: Use a column oven to maintain a consistent temperature, as even small fluctuations can affect retention times.
-
Column Health: If the problem persists, the column may be degrading. Consider flushing the column or replacing it if necessary.
-
Issue 3: Appearance of Ghost Peaks
-
Question: Are you observing unexpected peaks (ghost peaks) in your chromatograms, especially during gradient elution?
-
Possible Cause: Ghost peaks can arise from contaminants in the mobile phase, the sample, or from the HPLC system itself. They can also be due to the late elution of components from previous injections.
-
Troubleshooting Steps:
-
Blank Injections: Run a blank injection (injecting only the mobile phase) to determine if the ghost peaks are coming from the system or the mobile phase.
-
Mobile Phase Quality: Use high-purity solvents and freshly prepared mobile phases.
-
Sample Preparation: Ensure that the sample preparation procedure does not introduce any contaminants.
-
Column Washing: Implement a robust column washing procedure after each run, especially when analyzing complex samples, to remove any strongly retained compounds.
-
Data Presentation
Table 1: Illustrative Forced Degradation Data for Quinaprilat
| Stress Condition | Time (hours) | Quinaprilat Remaining (%) | Diketopiperazine (DKP) Formed (%) | Other Degradants (%) |
| Acidic (0.1 M HCl, 60°C) | 24 | 95.2 | 3.1 | 1.7 |
| 48 | 90.5 | 6.8 | 2.7 | |
| Alkaline (0.1 M NaOH, 60°C) | 2 | 75.8 | 18.5 | 5.7 |
| 4 | 58.3 | 32.1 | 9.6 | |
| Oxidative (3% H₂O₂, RT) | 24 | 88.9 | 5.4 | 5.7 |
| 48 | 79.1 | 12.3 | 8.6 | |
| Thermal (80°C, solid state) | 48 | 92.7 | 5.9 | 1.4 |
| 96 | 85.4 | 11.2 | 3.4 | |
| Photolytic (UV light) | 24 | 98.1 | 1.2 | 0.7 |
| 48 | 96.5 | 2.3 | 1.2 |
Note: The data presented in this table is for illustrative purposes and may not represent actual experimental results. The rate of degradation can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Quinaprilat
This protocol describes a reverse-phase HPLC method for the quantification of Quinaprilat and the detection of its degradation products.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 90% A, 10% B
-
5-15 min: Linear gradient to 40% A, 60% B
-
15-20 min: Hold at 40% A, 60% B
-
20-22 min: Linear gradient back to 90% A, 10% B
-
22-30 min: Hold at 90% A, 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 215 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Quinaprilat sample in Mobile Phase A to a final concentration of approximately 100 µg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: Forced Degradation Study of Quinaprilat
This protocol outlines the conditions for inducing degradation to identify potential degradation products and to validate the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: Dissolve Quinaprilat in 0.1 M HCl. Incubate at 60°C for up to 48 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve Quinaprilat in 0.1 M NaOH. Incubate at 60°C for up to 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve Quinaprilat in 3% hydrogen peroxide. Store at room temperature, protected from light, for up to 48 hours.
-
Thermal Degradation: Store solid Quinaprilat at 80°C for up to 96 hours. Dissolve in an appropriate solvent for analysis.
-
Photolytic Degradation: Expose a solution of Quinaprilat (e.g., in methanol) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be stored in the dark under the same conditions.
Mandatory Visualization
Caption: Primary degradation pathway of Quinaprilat.
Caption: Experimental workflow for stability analysis.
Caption: Troubleshooting decision tree for unexpected peaks.
References
Optimizing Quinaprilat Hydrochloride Concentration for In Vitro Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the use of Quinaprilat hydrochloride in your in vitro experiments. Quinaprilat, the active metabolite of the prodrug Quinapril, is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE) and a valuable tool in cardiovascular research.[1][2][3][4] This guide offers a comprehensive resource of frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Quinaprilat?
Quinaprilat is a potent and specific inhibitor of Angiotensin-Converting Enzyme (ACE).[5] It acts as a competitive inhibitor, preventing ACE from converting angiotensin I to the potent vasoconstrictor angiotensin II.[5] By blocking this conversion, Quinaprilat leads to vasodilation and a reduction in blood pressure. Additionally, ACE is responsible for the breakdown of the vasodilator bradykinin (B550075); therefore, its inhibition by Quinaprilat increases bradykinin levels, further contributing to its vasodilatory effects.
Q2: What is a typical starting concentration range for Quinaprilat in an in vitro ACE inhibition assay?
Based on its high potency, a starting concentration range in the low nanomolar to micromolar is recommended for determining the IC50 value of Quinaprilat in an ACE inhibition assay. The IC50 is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. While specific IC50 values can vary depending on the experimental conditions (e.g., enzyme and substrate concentration, buffer composition), Quinaprilat is known to be a highly potent ACE inhibitor.[1]
Q3: How should I prepare a stock solution of this compound?
This compound has good solubility in aqueous solutions. For in vitro experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent, such as sterile distilled water or a buffer like Tris-HCl. To ensure stability, stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: Is Quinaprilat cytotoxic? What concentration should I use for cell-based assays not directly measuring ACE inhibition?
Currently, there is limited publicly available data specifically detailing the cytotoxic concentrations (CC50) of Quinaprilat on various cell lines. As with any compound, it is crucial to determine its cytotoxic profile in your specific cell line of interest. A preliminary cytotoxicity assay, such as an MTT or LDH assay, is recommended to establish a non-toxic working concentration range for your experiments. This is critical to ensure that any observed effects are due to the specific inhibition of ACE and not a general cytotoxic response.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in ACE inhibition assay results | Inconsistent pipetting or reagent preparation. | Ensure accurate and consistent pipetting, especially for serial dilutions of Quinaprilat. Prepare fresh reagents and buffers for each experiment. |
| Instability of Quinaprilat in the assay buffer. | Verify the pH and composition of your assay buffer. Quinapril hydrochloride stability can be affected by pH.[6] Consider performing a stability study of Quinaprilat in your specific buffer over the time course of your experiment. | |
| Fluctuation in incubation temperature. | Maintain a constant and optimal temperature (typically 37°C) throughout the assay. Use a calibrated incubator or water bath. | |
| Lower than expected ACE inhibition | Inactive or degraded Quinaprilat stock solution. | Prepare a fresh stock solution of this compound. Ensure proper storage of the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. |
| Incorrect concentration of ACE or substrate. | Verify the activity of your ACE enzyme and the concentration of your substrate. Use a positive control (e.g., a known ACE inhibitor) to confirm assay performance. | |
| Sub-optimal assay conditions. | Optimize incubation times for both the pre-incubation of ACE with Quinaprilat and the enzymatic reaction with the substrate. | |
| Precipitation of Quinaprilat in cell culture medium | Poor solubility at the working concentration or in the specific medium. | While this compound is generally water-soluble, high concentrations or specific components in complex cell culture media could potentially lead to precipitation. Visually inspect your prepared media for any signs of precipitation. If observed, try preparing a fresh, lower concentration stock solution or dissolving it in a small amount of a different biocompatible solvent before further dilution in the medium. |
| Interaction with media components. | Some components of cell culture media can interact with test compounds.[7] If precipitation is a persistent issue, consider using a simpler, defined medium for your experiments if possible. |
Quantitative Data Summary
The following table summarizes the available quantitative data for Quinaprilat. It is important to note that specific values can be method and condition-dependent.
| Parameter | Value | Assay/Method | Source |
| Relative Potency | High | In vitro ACE inhibition assays | [1] |
| IC50 (Captopril) | 1.79-15.1 nM | ACE inhibition assay with synthetic substrates | [8] |
| IC50 (Losartan - negative control) | 17.13-146 µM | ACE inhibition assay | [8] |
Note: Specific IC50 values for Quinaprilat are not consistently reported across the literature. The provided values for Captopril (B1668294) (a well-characterized ACE inhibitor) and Losartan (B1675146) (an angiotensin II receptor antagonist used as a negative control for direct ACE inhibition) are for comparative purposes to indicate the expected potency range for effective ACE inhibitors.
Experimental Protocols
Protocol 1: In Vitro ACE Inhibition Assay using a Spectrophotometric Method
This protocol provides a general framework for determining the IC50 of Quinaprilat.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-Histidyl-L-Leucine (HHL) as substrate
-
This compound
-
Assay Buffer (e.g., 100 mM sodium borate (B1201080) buffer, pH 8.3, containing 300 mM NaCl)
-
1N HCl
-
Ethyl acetate (B1210297)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in the assay buffer.
-
Perform serial dilutions of the Quinaprilat stock solution to create a range of concentrations to be tested.
-
In a microcentrifuge tube, add:
-
50 µL of HHL solution (in assay buffer)
-
20 µL of the Quinaprilat dilution (or buffer for the control)
-
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 20 µL of ACE solution (in assay buffer).
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 250 µL of 1N HCl.
-
Extract the hippuric acid produced by adding 1.5 mL of ethyl acetate, vortexing, and centrifuging to separate the phases.
-
Transfer the ethyl acetate (upper) layer to a new tube and evaporate the solvent.
-
Re-dissolve the hippuric acid in a suitable volume of assay buffer.
-
Measure the absorbance at 228 nm using a spectrophotometer.
-
Calculate the percentage of inhibition for each Quinaprilat concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the Quinaprilat concentration and determine the IC50 value using a suitable curve-fitting software.
Protocol 2: Determining Cytotoxicity using the MTT Assay
This protocol outlines a general method to assess the potential cytotoxicity of Quinaprilat on a chosen cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a no-treatment control.
-
Remove the old medium from the cells and replace it with the prepared treatment media.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each Quinaprilat concentration relative to the no-treatment control.
-
Plot cell viability against the logarithm of the Quinaprilat concentration to determine the CC50 (the concentration that reduces cell viability by 50%).
Visualizing Key Processes and Workflows
To further aid in your experimental design and troubleshooting, the following diagrams illustrate the ACE signaling pathway, a general workflow for optimizing Quinaprilat concentration, and a troubleshooting decision tree.
Caption: ACE Signaling Pathway and Quinaprilat Inhibition.
Caption: General Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. Quinapril. A reappraisal of its pharmacology and therapeutic efficacy in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinapril: overview of preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinapril. A review of its pharmacological properties, and therapeutic efficacy in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of pH and temperature on Quinaprilat stability
Technical Support Center: Quinaprilat Stability
Welcome to the technical support center for Quinaprilat stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the factors affecting Quinaprilat stability and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Quinaprilat?
A1: Quinaprilat, the active metabolite of Quinapril (B1585795), primarily degrades through two main pathways:
-
Intramolecular Cyclization: This is a common degradation pathway for molecules with a dipeptide-like structure, such as Quinaprilat. It results in the formation of a diketopiperazine (DKP) derivative.[1]
-
Hydrolysis: The ester group in any residual Quinapril (the prodrug) can be hydrolyzed to form Quinaprilat. Additionally, the amide bond in the Quinaprilat molecule can undergo hydrolysis, especially under acidic or basic conditions.[2][3]
Q2: What are the most critical environmental factors influencing Quinaprilat stability?
A2: The stability of Quinaprilat is significantly affected by temperature, humidity, and pH.[1][4][5] Elevated temperatures and the presence of moisture can accelerate degradation.[1] The pH of the solution is also a critical factor, with both acidic and basic conditions potentially promoting degradation.[4][5]
Q3: I'm observing an unexpected peak in my HPLC chromatogram when analyzing a Quinaprilat sample. What could this be?
A3: An unexpected peak in your chromatogram is likely a degradation product. The most probable degradant is the diketopiperazine (DKP) derivative formed through intramolecular cyclization.[1] To confirm the identity of this peak, you can utilize mass spectrometry (MS) to determine its molecular weight and compare it with the expected mass of the DKP derivative.[1]
Q4: How can I minimize the degradation of Quinaprilat samples during storage and handling?
A4: To minimize degradation, it is crucial to control the storage environment. Store Quinaprilat hydrate (B1144303) at a recommended temperature of 4°C in a tightly sealed container to protect it from moisture.[1] For long-term storage, temperatures of -20°C or even -80°C are advisable.[1] Minimize the exposure of the sample to ambient conditions during handling.
Q5: What analytical methods are recommended for monitoring Quinaprilat stability?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method is the standard for monitoring Quinaprilat stability.[1] These methods should be capable of separating Quinaprilat from its potential degradation products, particularly the DKP derivative.[1] A common starting point for method development is a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile.[1]
Troubleshooting Guides
Issue 1: Accelerated Degradation of Quinaprilat in Solution
-
Possible Cause: Inappropriate pH of the solution.
-
Troubleshooting Steps:
-
Verify the pH of your buffer or solution. Forced degradation studies have shown that both acidic and basic conditions can promote the degradation of related compounds.[4]
-
Review the literature for the optimal pH range for Quinaprilat stability.
-
If necessary, prepare fresh buffers and re-verify the pH before use.
-
-
Possible Cause: Elevated temperature.
-
Troubleshooting Steps:
-
Ensure that your experimental setup maintains the intended temperature.
-
If conducting experiments at elevated temperatures, be aware that degradation will be accelerated. Consider running a time-course experiment to understand the rate of degradation under your specific conditions.
-
Issue 2: Inconsistent Results in Stability Studies
-
Possible Cause: Inconsistent storage conditions.
-
Troubleshooting Steps:
-
Possible Cause: Issues with the analytical method.
-
Troubleshooting Steps:
-
Ensure your HPLC/UPLC method is validated and stability-indicating.
-
Check for peak co-elution, where a degradation product may not be fully separated from the parent compound.
-
Run a system suitability test before each analysis to ensure the performance of your chromatographic system.
-
Data on Quinaprilat Stability
The following tables summarize the impact of pH and temperature on the stability of Quinaprilat. Note that specific degradation rates can vary depending on the exact experimental conditions (e.g., buffer composition, ionic strength).
Table 1: Effect of pH on Quinaprilat Degradation
| pH | Condition | Major Degradation Product(s) | Observations |
| Acidic (e.g., 0.1 M HCl) | 80°C | Diketopiperazine, Hydrolysis Products | Quinapril has been shown to degrade under acidic conditions.[4] |
| Neutral (e.g., Water) | 80°C | Diketopiperazine | Degradation is observed, with intramolecular cyclization being a key pathway.[4] |
| Alkaline (e.g., 0.1 M NaOH) | 80°C | Hydrolysis Products, Diketopiperazine | Significant degradation occurs under basic conditions.[4] The ester and amide bonds are susceptible to hydrolysis. |
Table 2: Effect of Temperature on Quinaprilat Degradation
| Temperature | Condition | Observations |
| 4°C | Low humidity | Recommended storage temperature to minimize degradation.[1] |
| 40°C | 75% Relative Humidity | Used in accelerated stability studies. Significant degradation can be expected over time, primarily through cyclization and hydrolysis.[3] |
| 80°C | Aqueous solution | Commonly used in forced degradation studies to rapidly identify potential degradation products.[4][5] At this temperature, Quinaprilat will degrade, and the rate will be highly dependent on the pH. |
Experimental Protocols
Protocol 1: General Forced Degradation Study for Quinaprilat
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of Quinaprilat in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at a specified temperature (e.g., 80°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep at room temperature for a defined period.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to UV and visible light according to ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, dilute to an appropriate concentration, and analyze by a suitable stability-indicating HPLC or UPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products.
Visualizations
Caption: Workflow for a forced degradation study of Quinaprilat.
Caption: Primary degradation pathways of Quinaprilat.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetics of degradation of quinapril hydrochloride in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics | Bentham Science [eurekaselect.com]
Technical Support Center: Forced Degradation Studies of Quinaprilat Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting forced degradation studies of Quinaprilat hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: The primary degradation pathway for this compound is through intramolecular cyclization, which results in the formation of a diketopiperazine (DKP) derivative.[1][2] Another potential degradation route is the hydrolysis of the ethyl ester group of the prodrug, quinapril (B1585795), to form quinaprilat, if residual quinapril is present.[1]
Q2: Which stress conditions are most likely to cause significant degradation of this compound?
A2: this compound is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and thermal stress conditions.[3][4] The presence of humidity and the pH of excipients can also significantly influence the degradation kinetics, with basic excipients tending to accelerate the degradation process.[2]
Q3: My analytical method is not separating the main Quinaprilat peak from its degradation products. What should I do?
A3: If your current analytical method, such as HPLC or UPLC, does not provide adequate resolution between the Quinaprilat peak and the peaks of its degradation products, the method is not "stability-indicating."[1] You will need to redevelop and re-validate your method.[1] This may involve optimizing the mobile phase composition, pH, column type, and temperature to achieve better separation.[5]
Q4: I am not observing any degradation of this compound under my stress conditions. What could be the reason?
A4: If you do not observe any degradation, your stress conditions may not be stringent enough. For hydrolytic studies, you can increase the concentration of the acid or base, the temperature, or the exposure time.[6][7] For thermal studies, you can increase the temperature. It is recommended to aim for a degradation of 5-20% to ensure that the method is stability-indicating.
Q5: How can I identify the structures of the degradation products?
A5: To identify the structures of degradation products, techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are highly effective.[4] This allows for the determination of the molecular weights and fragmentation patterns of the degradants, which helps in their structural elucidation.
Troubleshooting Guides
This section addresses specific issues that may arise during the forced degradation studies of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Poor peak shape for Quinaprilat or its degradants | - Inappropriate mobile phase pH- Column degradation- Sample overload | - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Quinaprilat.- Use a new column or a different stationary phase.- Reduce the concentration of the sample being injected. |
| High variability in degradation results | - Inconsistent sample preparation- Fluctuation in temperature or humidity- Instability of degradation products | - Ensure consistent and accurate sample preparation procedures.- Tightly control the temperature and humidity during the study.- Analyze the samples immediately after the stress period or store them under conditions that prevent further degradation. |
| Formation of unexpected degradation products | - Interaction with excipients- Presence of impurities in the drug substance- Contamination from the container closure system | - Perform forced degradation studies on the pure drug substance and compare the degradation profile with that of the drug product.- Characterize any impurities in the starting material.- Evaluate the compatibility of the drug substance with the container closure system. |
Experimental Protocols
A detailed methodology for conducting forced degradation studies is crucial for obtaining reliable and reproducible results.
Protocol: Forced Degradation of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.[8]
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.[5]
-
Keep the mixture at 80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).[3]
-
After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N NaOH.[1]
-
Dilute the solution to a suitable concentration with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.[5]
-
Keep the mixture at room temperature for a specified period (e.g., 30, 60, 90, 120 minutes).
-
After the specified time, neutralize the solution with an equivalent amount of 0.1 N HCl.[1]
-
Dilute the solution to a suitable concentration with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., in methanol) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, dilute the solutions to a suitable concentration for analysis.
-
-
Analysis:
-
Analyze all the stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC or UPLC method.
-
The method should be capable of separating Quinaprilat from all its degradation products.
-
Data Presentation
The following table summarizes the typical conditions used in forced degradation studies of this compound and the expected major degradation products.
| Stress Condition | Reagent/Parameter | Typical Conditions | Major Degradation Product(s) |
| Acid Hydrolysis | 0.1 N HCl | 80°C | Diketopiperazine derivative |
| Base Hydrolysis | 0.1 N NaOH | Room Temperature | Diketopiperazine derivative |
| Oxidative Degradation | 3% H₂O₂ | Room Temperature | Oxidized degradants |
| Thermal Degradation | Heat | 80°C (solid state) | Diketopiperazine derivative |
| Photolytic Degradation | Light | 1.2 million lux hours | Photodegradants |
Visualizations
The following diagrams illustrate the degradation pathway of this compound and a typical workflow for a forced degradation study.
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for forced degradation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics | Bentham Science [eurekaselect.com]
- 5. ajpsonline.com [ajpsonline.com]
- 6. veeprho.com [veeprho.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stabilization of Quinapril by Incorporating Hydrogen Bonding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing variability in Quinaprilat hydrochloride experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results involving Quinaprilat (B1678679) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of variability in Quinaprilat hydrochloride experiments?
A1: The primary cause of variability often stems from the chemical instability of its prodrug, Quinapril (B1585795) hydrochloride. Quinapril hydrochloride is susceptible to degradation through two main pathways: hydrolysis of the ester group to form Quinaprilat and intramolecular cyclization to form a diketopiperazine impurity.[1] This degradation is significantly influenced by environmental factors and formulation components.
Q2: What environmental factors can affect the stability of Quinapril hydrochloride?
A2: Temperature and humidity are critical environmental factors that can accelerate the degradation of Quinapril hydrochloride.[1][2] It is crucial to control these conditions during storage and experimentation to ensure the integrity of the compound.
Q3: How do different physical forms of Quinapril hydrochloride impact its stability?
A3: The physical form of Quinapril hydrochloride plays a role in its stability. Amorphous forms of the compound are generally more prone to degradation compared to their crystalline counterparts.[3]
Q4: Are there any common excipients that are incompatible with Quinapril hydrochloride?
A4: Yes, certain excipients can promote the degradation of Quinapril hydrochloride. Basic excipients, such as magnesium stearate, have been shown to significantly increase the rate of degradation.[4][5][6] In contrast, acidic excipients tend to result in lower degradation rates.[5][6] Mannitol has also been reported to be incompatible with Quinapril.[7]
Troubleshooting Guide
Issue 1: Inconsistent analytical results (e.g., peak areas, retention times) in HPLC/UPLC analysis.
| Possible Cause | Troubleshooting Steps |
| Sample Degradation | - Prepare fresh stock solutions and samples before each analytical run. - Ensure samples are stored at appropriate conditions (e.g., refrigerated, protected from light) if not analyzed immediately. - Verify the stability of Quinaprilat in the chosen solvent and storage conditions. |
| Inconsistent Sample Preparation | - Standardize the entire sample preparation workflow, from weighing and dissolution to the final dilution. - Use calibrated pipettes and balances. - Ensure complete dissolution of the sample. |
| Chromatographic Issues | - Equilibrate the column for a sufficient time with the mobile phase before injecting the first sample. - Check for leaks in the HPLC/UPLC system. - Ensure the mobile phase is properly mixed and degassed. |
Issue 2: Low recovery of Quinaprilat from biological matrices (e.g., plasma).
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | - Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction). - Ensure the pH of the sample is optimal for the extraction of Quinaprilat. - Evaluate different extraction solvents or SPE cartridges. |
| Analyte Instability during Extraction | - Perform the extraction process at a lower temperature (e.g., on ice). - Minimize the time between sample collection, extraction, and analysis. |
| Matrix Effects in LC-MS/MS | - Use a stable isotope-labeled internal standard to compensate for matrix effects. - Evaluate different sample cleanup techniques to remove interfering substances. |
Data Presentation
Table 1: Summary of HPLC Method Validation Parameters for Quinaprilat
| Parameter | Result | Reference |
| Linearity Range | 50 - 150 µg/mL | [8] |
| Correlation Coefficient (r²) | 0.995 | [8] |
| Accuracy (% Mean Recovery) | 101.02% | [8][9] |
| Precision (%RSD) | < 2% | [8] |
Table 2: Summary of UPLC-MS/MS Method Validation Parameters for Quinaprilat in Human Plasma
| Parameter | Result | Reference |
| Linearity Range | 10.012 - 1000 ng/mL | [10][11] |
| Lower Limit of Quantification (LLOQ) | 10.012 ng/mL | [10][11] |
| Intra- and Inter-day Precision (%RSD) | < 10.0% | [10][11] |
| Accuracy | Within 10.0% | [10][11] |
| Recovery | 62.6% | [10][11] |
Table 3: Influence of Excipients and Humidity on Quinapril Hydrochloride Degradation Rate
| Condition | Degradation Rate Constant (k) | Reference |
| Quinapril HCl with Povidone (76.4% RH) | (1.030 ± 0.032) × 10⁻⁶ s⁻¹ | [12] |
| Quinapril HCl with Povidone (0% RH) | (1.044 ± 0.053) × 10⁻⁷ s⁻¹ | [12] |
| Quinapril HCl with Magnesium Stearate (76.4% RH) | Approx. 100-fold faster than Quinapril HCl alone | [4][5][12] |
Experimental Protocols
Protocol 1: HPLC Method for the Determination of Quinapril
This method is adapted from a validated stability-indicating HPLC method.[8]
-
Chromatographic Conditions:
-
Column: Inertsil C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of mixed phosphate (B84403) buffer (pH 6.5) and acetonitrile (B52724) (40:60 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 239 nm
-
Injection Volume: 10 µL
-
-
Preparation of Mixed Phosphate Buffer (pH 6.5):
-
Dissolve 1.62 g of KH₂PO₄ and 0.3 g of K₂HPO₄ in 550 mL of water.
-
Adjust the pH to 6.5 with orthophosphoric acid.
-
Filter the buffer through a 0.45 µm filter.
-
-
Preparation of Standard Solution (e.g., 100 µg/mL):
-
Accurately weigh 10 mg of Quinapril reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Sample Preparation (from tablets):
-
Weigh and finely powder a sufficient number of tablets.
-
Transfer a portion of the powder equivalent to a known amount of Quinapril to a volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve, and then dilute to the final volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: UPLC-MS/MS Method for the Determination of Quinaprilat in Human Plasma
This protocol is based on a validated method for the simultaneous determination of quinapril and quinaprilat in human plasma.[10][11]
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)
-
Mobile Phase: Isocratic elution (specific composition to be optimized, but often a mixture of an aqueous buffer and an organic solvent)
-
Flow Rate: 0.2 mL/min
-
Mass Spectrometer: Triple-quadrupole tandem mass spectrometer
-
Ionization Mode: Electrospray ionization (ESI)
-
Detection: Multiple reaction monitoring (MRM)
-
-
Sample Preparation (One-step extraction):
-
To 250 µL of human plasma, add an internal standard (e.g., lisinopril).
-
Perform a protein precipitation step by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the sample.
-
Inject a portion of the supernatant into the UPLC-MS/MS system.
-
Visualizations
Caption: A generalized experimental workflow for the analysis of Quinaprilat.
Caption: The mechanism of action of Quinaprilat in the Renin-Angiotensin-Aldosterone System.
References
- 1. Kinetics of degradation of quinapril hydrochloride in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stabilization of Quinapril by Incorporating Hydrogen Bonding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. The influence of pharmaceutical excipients on quinapril hydrochloride stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. jetir.org [jetir.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Determination of quinapril and quinaprilat in human plasma by ultraperformance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of quinapril and quinaprilat in human plasma by ultraperformance liquid chromatography-electrospray ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
Overcoming poor oral bioavailability of Quinaprilat in research models
Welcome to the technical support center for researchers working with Quinaprilat (B1678679). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of achieving adequate oral bioavailability of Quinaprilat in research models.
Frequently Asked Questions (FAQs)
Q1: Why am I observing very low plasma concentrations of Quinaprilat after oral administration in my animal model?
A1: The primary reason for low plasma concentrations of Quinaprilat after direct oral administration is that it is the active diacid metabolite of the prodrug Quinapril (B1585795).[1][2][3] Quinapril is designed for oral administration; it is an ester prodrug that is more lipid-soluble, allowing it to be absorbed from the gastrointestinal tract.[4] After absorption, it is rapidly hydrolyzed by esterases in the body to form the active drug, Quinaprilat.[1][3] Direct oral administration of Quinaprilat, a polar diacid, results in very poor absorption through the intestinal epithelium. The extent of absorption for Quinapril is approximately 60%, which is then converted to Quinaprilat.[5]
Q2: What are the specific physicochemical properties of Quinaprilat that hinder its oral absorption?
A2: Quinaprilat's poor oral absorption is primarily due to its physicochemical properties. As a diacid, it is highly polar and ionized at physiological pH, which limits its ability to passively diffuse across the lipid-rich membranes of intestinal cells.[6][7] Key limiting factors include low aqueous solubility and low membrane permeability, characteristic of Biopharmaceutics Classification System (BCS) Class IV drugs.[8]
Q3: My experiment requires the direct oral administration of Quinaprilat. What formulation strategies can I explore to enhance its bioavailability?
A3: Overcoming the inherent poor permeability of Quinaprilat requires advanced formulation strategies. These approaches aim to increase its solubility, improve its interaction with the intestinal membrane, or protect it from the harsh gastrointestinal environment.[9] Promising strategies include:
-
Lipid-Based Formulations: Systems like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can encapsulate Quinaprilat in fine oil droplets, which can enhance absorption through lymphatic pathways and by improving membrane fluidity.[10][11][12]
-
Nanoparticles: Encapsulating Quinaprilat in polymeric nanoparticles or solid lipid nanoparticles (SLNs) can protect it from degradation, increase its surface area for dissolution, and facilitate uptake by intestinal cells.[11][]
-
Permeation Enhancers: Co-administration with excipients that reversibly open tight junctions between intestinal cells can increase paracellular transport.[12]
-
Amorphous Solid Dispersions (ASDs): Dispersing Quinaprilat in a polymer matrix in an amorphous state can significantly improve its dissolution rate and apparent solubility.[10][11]
Q4: I am seeing high variability in my in vivo results. How can I troubleshoot my experimental protocol?
A4: Inconsistent results in oral gavage studies are a common issue.[10][14] Consider the following troubleshooting steps:
-
Formulation Homogeneity: Ensure your formulation is uniform immediately before each administration. Suspensions should be thoroughly vortexed or sonicated to prevent settling.[14]
-
Oral Gavage Technique: Improper technique can lead to dosing errors or accidental tracheal administration. Ensure personnel are well-trained for the specific animal model and use appropriately sized, flexible-tipped gavage needles.[10][14]
-
Animal Fasting: Standardize the fasting and feeding schedule. Fasting animals overnight (with access to water) before dosing can reduce variability caused by food-drug interactions.[14][15]
-
Vehicle Effects: The vehicle itself may cause gastrointestinal irritation or affect absorption. Consider running a control group with the vehicle alone to assess its tolerability.[14]
Troubleshooting Guide: Low Quinaprilat Bioavailability
This decision tree provides a logical workflow for identifying and solving issues related to poor oral bioavailability of Quinaprilat.
Caption: Troubleshooting workflow for low oral bioavailability of Quinaprilat.
Data Summary
Table 1: Comparative Pharmacokinetic Parameters
This table summarizes key pharmacokinetic parameters for Quinapril (the prodrug) and Quinaprilat (the active metabolite). Note that oral Quinaprilat data is generally not available due to its unsuitability for oral administration. A comparison is made between oral Quinapril and intravenous (IV) Quinaprilat to illustrate bioavailability.
| Parameter | Oral Quinapril (20 mg) | IV Quinaprilat (10 mg) | Source |
| Active Moiety | Quinaprilat (after conversion) | Quinaprilat | [1][16] |
| Tmax (Peak Time) | ~1 hour (for Quinapril) | < 15 minutes | [5][16] |
| Cmax (Peak Conc.) | Variable (produces Quinaprilat Cmax) | Higher than oral route | [16] |
| Bioavailability | ~60% (as Quinapril) | 100% (by definition) | [5][16] |
| Elimination Half-life | ~2-3 hours (for Quinaprilat) | ~2-3 hours | [3][17] |
| Notes | The 20 mg oral dose of Quinapril produces a similar magnitude of effect as a 10 mg IV dose of Quinaprilat. | Onset of action is faster, and duration may be longer due to higher initial plasma concentrations. | [16] |
Table 2: Overview of Formulation Strategies to Enhance Quinaprilat Absorption
| Strategy | Mechanism of Action | Potential Advantages | Potential Challenges |
| SNEDDS | Forms a nanoemulsion in the GI tract, increasing solubilization and lymphatic uptake.[12] | High drug loading capacity; enhances solubility and permeability.[10] | Physical stability of the liquid formulation; potential for GI irritation from surfactants. |
| Nanoparticles | Encapsulates the drug, protecting it from degradation and facilitating cellular uptake.[] | Improved stability; potential for targeted delivery; sustained release.[11][] | Complex manufacturing process; potential toxicity of nanomaterials.[8] |
| ASDs | Maintains the drug in a high-energy amorphous state, increasing dissolution rate.[11] | Significantly enhances aqueous solubility and dissolution.[10] | Risk of recrystallization to the stable, less soluble form during storage.[11] |
| Permeation Enhancers | Reversibly opens tight junctions between epithelial cells, allowing paracellular transport.[12] | Can significantly increase the absorption of polar molecules. | Potential for mucosal irritation or damage; non-specific effects.[9] |
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in a Rat Model
Objective: To determine the pharmacokinetic profile of a novel Quinaprilat formulation after oral administration in rats.
Materials:
-
Sprague-Dawley rats (male, 250-300g) with jugular vein catheters.
-
Test formulation of Quinaprilat.
-
Control formulation (e.g., Quinaprilat in saline).
-
Oral gavage needles (flexible tip, appropriate size).
-
Blood collection tubes (containing EDTA anticoagulant).
-
Centrifuge, vortex mixer.
-
-80°C freezer for plasma storage.
Methodology:
-
Animal Preparation: Fast rats overnight (12-16 hours) with free access to water before dosing.[14]
-
Dosing: Weigh each animal to calculate the precise dosing volume. Ensure the formulation is homogenous by vortexing immediately before drawing it into a syringe.[14] Administer a single oral dose (e.g., 10 mg/kg) via gavage.[10]
-
Blood Sampling: Collect serial blood samples (~0.2 mL) from the jugular vein catheter at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[10]
-
Plasma Preparation: Immediately place blood samples into EDTA tubes, mix gently, and keep on ice. Centrifuge the samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Carefully transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Quinaprilat in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life.
Protocol 2: In Vitro Permeability Assessment Using Caco-2 Cell Monolayers
Objective: To evaluate the permeability of different Quinaprilat formulations across an intestinal epithelial cell barrier model.
Materials:
-
Caco-2 cells (human colon adenocarcinoma cell line).
-
Transwell® permeable supports (e.g., 12-well plates, 0.4 µm pore size).
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 7.4).
-
Lucifer yellow (paracellular integrity marker).
-
Test formulations of Quinaprilat.
Methodology:
-
Cell Culture and Seeding: Culture Caco-2 cells and seed them onto the apical side of Transwell® inserts at an appropriate density.
-
Monolayer Differentiation: Grow the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate into a polarized monolayer with functional tight junctions.[18]
-
Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow rejection assay. Only use monolayers that meet predefined integrity criteria.
-
Permeability Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (37°C).
-
Add the Quinaprilat test formulation (dissolved in transport buffer) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling: At specified time intervals (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace the volume with fresh buffer. Also, take a sample from the apical chamber at the beginning and end of the experiment.
-
Analysis: Quantify the concentration of Quinaprilat in the collected samples using LC-MS/MS.
-
Calculate Permeability: Determine the apparent permeability coefficient (Papp) to compare different formulations.[19]
Visualizations
Renin-Angiotensin System (RAS) Pathway
This diagram illustrates the mechanism of action for Quinaprilat as an Angiotensin-Converting Enzyme (ACE) inhibitor.
Caption: The role of Quinaprilat in the Renin-Angiotensin System pathway.
In Vivo Bioavailability Study Workflow
This diagram outlines the key steps in conducting an in vivo bioavailability study in a research model.
Caption: Workflow for an in vivo pharmacokinetic study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Quinapril--a preclinical review of the pharmacology, pharmacokinetics, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinapril. A reappraisal of its pharmacology and therapeutic efficacy in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinapril: overview of preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Bioavailability of angiotensin I converting enzyme inhibitory peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. A pharmacodynamic and pharmacokinetic comparison of intravenous quinaprilat and oral quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 19. mdpi.com [mdpi.com]
Strategies to prevent intramolecular cyclization of Quinaprilat
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Quinaprilat. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the intramolecular cyclization of Quinaprilat, a common degradation pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Quinaprilat?
A1: The primary degradation pathway for Quinaprilat is intramolecular cyclization, which leads to the formation of a diketopiperazine (DKP) derivative.[1] This reaction is a common issue for many ACE inhibitors that are dipeptide derivatives. The cyclization is often accelerated by factors such as elevated temperature and the presence of moisture.[1][2]
Q2: What are the key factors that promote the intramolecular cyclization of Quinaprilat?
A2: Several factors can significantly increase the rate of diketopiperazine formation:
-
pH: The pH of the formulation plays a critical role. Basic conditions tend to accelerate the cyclization reaction, while acidic conditions can suppress it.[2] The zwitterionic form of Quinapril (B1585795), which is more prevalent at certain pH values, is a key intermediate in the cyclization process.[1]
-
Moisture: The presence of water and high relative humidity can facilitate the degradation of Quinaprilat.[2][3]
-
Temperature: Higher temperatures increase the rate of the cyclization reaction.[2]
-
Excipients: The choice of excipients in a formulation can significantly impact stability. Basic excipients, such as magnesium stearate, can promote degradation, whereas acidic excipients can enhance stability.[3][4]
-
Solid-State Form: The amorphous form of Quinaprilat is generally less stable and more prone to cyclization than its crystalline counterparts or specific salt forms.[1][5]
Q3: How can I monitor the degradation of Quinaprilat and the formation of the diketopiperazine impurity?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of Quinaprilat. This method should be capable of separating Quinaprilat from its DKP derivative and other potential impurities. A typical HPLC system would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724).[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid degradation of Quinaprilat in a new formulation. | Incompatible Excipients: The formulation may contain basic excipients (e.g., magnesium stearate) that are accelerating the intramolecular cyclization.[3][4] | Review the formulation components. Replace basic excipients with neutral or acidic alternatives. Conduct compatibility studies with individual excipients to identify the problematic component. |
| High levels of diketopiperazine impurity detected in a solid dosage form. | High Moisture Content: The product may have been exposed to high humidity during manufacturing or storage, or the excipients used may have a high water content.[2][3] | Implement stringent moisture control during manufacturing and packaging. Consider the use of desiccants in the packaging. Select excipients with low hygroscopicity. |
| Inconsistent stability results between different batches. | pH Variability: Minor variations in the micro-pH of the formulation between batches could be leading to different degradation rates. | Incorporate a pH-modifying agent or a buffering system into the formulation to maintain a consistent acidic pH. Monitor the pH of the formulation intermediates closely during manufacturing. |
| Amorphous Quinaprilat shows poor stability. | Inherent Instability of the Amorphous Form: The amorphous state has higher molecular mobility, which can facilitate the intramolecular cyclization reaction.[5] | Consider converting the amorphous Quinaprilat into a more stable crystalline form, a stable salt, or a co-crystal.[1] Alternatively, forming an inclusion complex with cyclodextrins can enhance stability.[6] |
Strategies to Prevent Intramolecular Cyclization
Several strategies can be employed to minimize or prevent the intramolecular cyclization of Quinaprilat.
pH Control and Formulation with Acidic Excipients
The rate of diketopiperazine formation is highly dependent on the pH of the environment. Maintaining an acidic pH can significantly slow down the cyclization reaction.
-
Use of Acidic pH-Modifiers: Incorporating acidic excipients or pH-modifiers such as ascorbic acid can help maintain an acidic microenvironment in the formulation, thereby stabilizing Quinaprilat.
-
Avoidance of Basic Excipients: It is crucial to avoid basic excipients like magnesium stearate, which have been shown to accelerate the degradation of Quinaprilat.[3][4]
Formation of Stable Salts and Co-crystals
Converting Quinaprilat into a stable salt or co-crystal can prevent the molecule from adopting the necessary conformation for intramolecular cyclization.
-
Tris(hydroxymethyl)amino Methane (B114726) Salt: The formation of a salt with tris(hydroxymethyl)amino methane has been demonstrated to be highly effective in stabilizing Quinapril. This is attributed to the formation of a complex network of hydrogen bonds that restricts the molecular movement required for cyclization.[1]
Use of Cyclodextrins for Molecular Encapsulation
Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic cavity, thereby protecting them from degradation.
-
Inclusion Complexes: Co-lyophilization of Quinaprilat with β-cyclodextrin (β-CD) or hydroxypropyl-β-cyclodextrin (HP-β-CD) can significantly inhibit the formation of diketopiperazine.[6] This is due to the formation of an inclusion complex where the Quinaprilat molecule is physically shielded.
Control of Moisture and Solid-State Form
Controlling the physical environment and the solid-state form of Quinaprilat is fundamental to its stability.
-
Moisture Control: Since water can act as a plasticizer and facilitate molecular mobility, it is essential to minimize the water content in the formulation and protect it from environmental humidity.[2][3]
-
Crystalline Forms and Solvates: Crystalline forms of a drug are generally more stable than their amorphous counterparts. The formation of stable solvates, for instance with nitromethane, can also enhance stability by introducing stabilizing intermolecular interactions.[1]
Quantitative Data Summary
The following tables summarize the stability of Quinapril Hydrochloride and its tris(hydroxymethyl)amino methane salt under various conditions.
Table 1: Thermal Stability of Quinapril Hydrochloride vs. Tris Salt [1]
| Compound | Temperature (°C) | Time (h) | DKP Impurity (%) |
| Quinapril Hydrochloride | 80 | 72 | Significant formation |
| Quinapril Tris Salt | 80 | 72 | Negligible formation |
Table 2: Solution Phase Stability of Quinapril Hydrochloride vs. Tris Salt at 25°C for 30 minutes [1]
| Solution | Quinapril Hydrochloride DKP Impurity (%) | Quinapril Tris Salt DKP Impurity (%) |
| Water | > 0.5 | < 0.1 |
| 0.1N Hydrochloric Acid | < 0.1 | < 0.1 |
| pH 4.5 Phosphate Buffer | ~ 0.2 | < 0.1 |
| pH 6.8 Phosphate Buffer | > 1.0 | < 0.1 |
| pH 7.5 Phosphate Buffer | > 2.0 | < 0.1 |
Experimental Protocols
Protocol 1: Synthesis of Quinapril Tris(hydroxymethyl)amino Methane Salt[1]
This protocol describes the synthesis of a stable salt of Quinapril to prevent intramolecular cyclization.
-
Preparation of Quinapril Benzyl (B1604629) Ester Free Base:
-
Dissolve 25 g of (S,S,S)-2-[2-{(1-ethoxycarbonyl)-3-phenylpropyl)amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinoline carboxylic acid benzyl ester maleate (B1232345) salt in a mixture of 125 ml water and 125 ml dichloromethane.
-
Adjust the pH of the solution to between 7.5 and 8.5 using aqueous ammonia.
-
Stir the mixture for 30 minutes, then separate the organic phase and wash it with 50 ml of water.
-
Evaporate the organic phase under reduced pressure at a temperature below 40°C to obtain the free base of quinapril benzyl ester.
-
-
Catalytic Hydrogenation and Salt Formation:
-
Dissolve the residue of quinapril benzyl ester in 250 ml of ethanol.
-
To this solution, add 2.5 g of 10% Palladium on charcoal (Pd/C), 4.7 g of tris(hydroxymethyl)amino methane, and 60 ml of water.
-
Subject the reaction mixture to catalytic hydrogenation at a pressure of 40-60 psi at a temperature of 20-30°C for 2 hours.
-
After the reaction is complete, filter the mixture and evaporate the filtrate to dryness.
-
Add 100 ml of acetonitrile to the residue and stir for 30 minutes to yield the Quinapril tris(hydroxymethyl)amino methane salt.
-
Protocol 2: HPLC Method for the Analysis of Quinaprilat and its Diketopiperazine Impurity[7]
This protocol outlines a typical HPLC method for the quantitative analysis of Quinaprilat and its primary degradation product.
-
Chromatographic System:
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) hydrogencarbonate, pH 8.2) and an organic solvent (e.g., acetonitrile). A typical composition could be a 35:65 (v/v) mixture of buffer and acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Detection: UV at 214 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Quinaprilat sample in the mobile phase to achieve a known concentration (e.g., 100 µg/mL).
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Identify the peaks corresponding to Quinaprilat and the diketopiperazine impurity based on their retention times, which should be determined using reference standards.
-
Quantify the amount of the diketopiperazine impurity using a calibration curve prepared from a reference standard.
-
Visualizations
Caption: Intramolecular cyclization pathway of Quinaprilat and contributing factors.
Caption: Logical workflow for selecting and implementing strategies to prevent Quinaprilat cyclization.
References
- 1. Stabilization of Quinapril by Incorporating Hydrogen Bonding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of degradation of quinapril hydrochloride in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. WO2009113081A1 - Tris (hydroxymethyl ) amino methane salt of quinapril and ramipril - Google Patents [patents.google.com]
- 6. Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics | Bentham Science [eurekaselect.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Stability of Quinaprilat Hydrochloride in Solid-State Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quinaprilat hydrochloride solid-state formulations. The information provided is based on peer-reviewed studies and aims to address common challenges related to the influence of excipients on drug stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Quinapril (B1585795) hydrochloride in the solid state?
A1: Quinapril hydrochloride in solid dosage forms is susceptible to two main degradation pathways:
-
Hydrolysis: The ester group in the Quinapril molecule can be hydrolyzed, leading to the formation of its active metabolite, Quinaprilat, and other related impurities.[1][2]
-
Intramolecular Cyclization: Quinapril can undergo internal cyclization to form a diketopiperazine derivative.[1][2][3] This is a significant stability concern for many ACE inhibitors.[3]
Q2: Which environmental factors most significantly impact the stability of Quinapril hydrochloride?
A2: Humidity and temperature are critical factors affecting the stability of Quinapril hydrochloride.[1][2][4][5] The presence of moisture can accelerate both hydrolysis and cyclization reactions.[5][6] Elevated temperatures also increase the rate of degradation.[1][2]
Q3: How do the pH characteristics of excipients influence Quinapril hydrochloride stability?
A3: The pH of excipients plays a crucial role in the degradation of Quinapril hydrochloride.[4][7][8]
-
Basic Excipients: Basic excipients, such as magnesium stearate (B1226849), have been shown to significantly accelerate the degradation of Quinapril hydrochloride, with degradation rates being up to a hundredfold faster compared to the drug alone.[4][5][7][8]
-
Acidic Excipients: Conversely, acidic excipients tend to result in significantly lower degradation of Quinapril hydrochloride.[4][5][7][8]
Q4: Are there any specific excipients that have been shown to stabilize Quinapril hydrochloride?
A4: Yes, certain excipients have demonstrated a stabilizing effect.
-
Lactose (B1674315): Studies have indicated that lactose can help stabilize Quinapril hydrochloride.[4]
-
Magnesium Carbonate and Magnesium Oxide: Magnesium carbonate is a known stabilizer for ACE inhibitors and is used in commercial formulations of Quinapril HCl (Accupril®).[3][9][10] Magnesium oxide has also been identified as an effective stabilizer, minimizing cyclization and improving formulation properties.[9]
Troubleshooting Guide
Issue: Rapid degradation of Quinapril hydrochloride is observed in a new solid-state formulation.
| Potential Cause | Troubleshooting Steps |
| Incompatible Excipient | Review the excipients used in the formulation. Basic excipients like magnesium stearate are known to accelerate degradation.[4][5][7][8] Consider replacing them with neutral or acidic excipients. |
| High Moisture Content | Evaluate the moisture content of the excipients and the final formulation. Quinapril hydrochloride is highly sensitive to humidity.[1][2][4][5] Ensure proper drying steps during manufacturing and use packaging with adequate moisture protection. |
| Elevated Temperature Exposure | Assess the storage and processing temperatures. Higher temperatures increase the rate of degradation.[1][2] Maintain controlled temperature conditions throughout the product lifecycle. |
Issue: Discoloration of the solid dosage form is noted during stability studies.
| Potential Cause | Troubleshooting Steps |
| Oxidative Degradation | While hydrolysis and cyclization are the primary degradation pathways, oxidation can also occur, leading to coloration.[10] The inclusion of an antioxidant in the formulation could be beneficial. |
| Drug-Excipient Interaction | Certain drug-excipient interactions can lead to discoloration.[5] Conduct compatibility studies with individual excipients to identify the source of the interaction. |
Data Summary
The following tables summarize the quantitative data on the influence of various excipients on the degradation rate of Quinapril hydrochloride.
Table 1: Effect of Excipients on the Degradation Rate Constant of Quinapril Hydrochloride at 318 K (45°C)
| Excipient | Condition | Degradation Rate Constant (k x 10^3, day^-1) |
| Quinapril HCl alone | 76.4% RH | 0.25 |
| + Povidone | 76.4% RH | 1.80 |
| + Hydroxypropyl methylcellulose | 76.4% RH | 1.20 |
| + Hydroxypropyl cellulose | 76.4% RH | 0.25 |
| + Lactose | 76.4% RH | 0.15 |
| + Magnesium Stearate | 76.4% RH | 25.0 |
| Quinapril HCl alone | 0% RH | No degradation observed |
| + Povidone | 0% RH | 0.19 |
| + Hydroxypropyl methylcellulose | 0% RH | 0.11 |
| + Hydroxypropyl cellulose | 0% RH | No degradation observed |
| + Lactose | 0% RH | No degradation observed |
| + Magnesium Stearate | 0% RH | No degradation observed |
Data adapted from a study on the influence of pharmaceutical excipients on Quinapril hydrochloride stability.[4]
Experimental Protocols
Protocol 1: Excipient Compatibility Study in Solid State
This protocol outlines a typical method for assessing the compatibility of Quinapril hydrochloride with various excipients in the solid state.
-
Preparation of Binary Mixtures: Prepare binary mixtures of Quinapril hydrochloride and the selected excipient (e.g., povidone, hydroxypropyl methylcellulose, hydroxypropyl cellulose, lactose, magnesium stearate) in a 1:4 ratio.[4][7]
-
Stress Conditions: Store the binary mixtures under controlled temperature and humidity conditions. Common stress conditions include 318 K (45°C) at both 0% relative humidity (RH) and 76.4% RH.[4][7]
-
Sample Analysis: At predetermined time points (e.g., weekly for several weeks), withdraw samples and analyze the remaining concentration of Quinapril hydrochloride and the formation of degradation products using a validated stability-indicating HPLC method.[4][7]
-
Kinetic Analysis: Calculate the degradation rate constants (k) for Quinapril hydrochloride in the presence of each excipient by fitting the concentration-time data to an appropriate kinetic model (e.g., first-order kinetics).[4]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Analysis
A validated HPLC method is crucial for accurately quantifying Quinapril hydrochloride and its degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.[4]
-
Column: A C18 column is commonly used for separation.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate (B84403) adjusted to an acidic pH) and an organic solvent (e.g., acetonitrile).[4]
-
Detection: Monitor the elution of compounds at a specific UV wavelength.
-
Validation: The HPLC method must be validated for selectivity, precision, linearity, and accuracy to ensure reliable results.[4][7]
Visualizations
Caption: Degradation pathways of Quinapril HCl and influencing factors.
Caption: Workflow for excipient compatibility testing.
References
- 1. Kinetics of degradation of quinapril hydrochloride in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The influence of pharmaceutical excipients on quinapril hydrochloride stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. US6417196B1 - Stabilization of quinapril using magnesium oxide - Google Patents [patents.google.com]
- 10. US20020161020A1 - Stablization of quinapril using magnesium oxide - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Validated Analytical Methods for the Quantification of Quinaprilat Hydrochloride
For researchers, scientists, and drug development professionals, the accurate quantification of quinaprilat (B1678679), the active metabolite of quinapril (B1585795), is crucial for pharmacokinetic, bioequivalence, and quality control studies. This guide provides a comparative overview of various validated analytical methods for the determination of quinaprilat hydrochloride.
Quantitative Data Summary
The following table summarizes the performance characteristics of different analytical methods used for the quantification of this compound. This allows for a direct comparison of their key validation parameters.
| Method | Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | Precision (%RSD) | Accuracy (%) | Recovery (%) |
| LC-MS/MS [1][2] | Human Plasma | 10 - 2000 | 10 | < 15 (Intra- & Inter-day) | Within 15% of nominal | Not specified |
| UPLC-MS/MS [3][4][5] | Human Plasma | 10.012 - 1000 | 10.012 | < 10.0 (Intra- & Inter-day) | Within ±10.0% | 62.6 |
| HPTLC [6] | Tablets | 400 - 2800 (ng/spot) | Not specified | < 2.0 | 98.85 - 100.55 | 99.7 |
| HPLC-UV [7] | Tablets | Not specified for Quinaprilat | Not specified | < 2.0 | 99.53 - 100.17 | Not specified |
| UV Spectrophotometry [8] | Bulk Drug | 2000 - 10000 | 2324 | Not specified | Not specified | Not specified |
Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in the comparison table.
1. LC-MS/MS Method for Quinaprilat in Human Plasma [1][2]
-
Sample Preparation: Protein precipitation is performed by adding a mixture of acetonitrile (B52724) and methanol (B129727) (8:2 v/v) to the plasma samples.
-
Chromatography: A gradient elution liquid chromatographic separation is employed. Carvedilol is used as an internal standard.
-
Detection: Positive atmospheric pressure electrospray ionization tandem mass spectrometry (ESI-MS/MS) is used for detection. The multiple reaction monitoring (MRM) mode is utilized for both quantification and structural confirmation.
-
Run Time: 6.3 minutes.
2. UPLC-MS/MS Method for Quinaprilat in Human Plasma [3][4][5]
-
Sample Preparation: A one-step extraction procedure is used with 250 µL of plasma.
-
Chromatography: An Acquity UPLC BEH C18 column (100 x 2.1 mm, 1.7 µm) is used with an isocratic elution at a flow rate of 0.2 mL/min. Lisinopril serves as the internal standard.
-
Detection: A triple-quadrupole tandem mass spectrometer in multiple reaction monitoring (MRM) mode with electrospray ionization is used for detection.
-
Run Time: 3.0 minutes.
3. HPTLC Method for Quinapril Hydrochloride in Tablets [6]
-
Sample Preparation: Tablet powder equivalent to 10 mg of quinapril hydrochloride is dissolved in methanol, sonicated, and filtered. The final volume is made up to 100 ml with methanol.
-
Chromatography: Separation is achieved on silica (B1680970) gel 60 F254 plates with a suitable mobile phase.
-
Detection: Densitometric scanning is performed.
-
Validation: The method was validated according to ICH guidelines for linearity, precision, and accuracy.
Visualizing the Workflow
A general workflow for the validation of an analytical method is crucial for ensuring reliable and reproducible results. The following diagram illustrates the key stages involved.
Caption: General workflow for analytical method validation.
References
- 1. LC-MS/MS assay of quinapril and its metabolite quinaprilat for drug bioequivalence evaluation: prospective, concurrential and retrospective method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of quinapril and quinaprilat in human plasma by ultraperformance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of quinapril and quinaprilat in human plasma by ultraperformance liquid chromatography-electrospray ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Validated HPTLC Method for Simultaneous Determination of Quinapril Hydrochloride and Hydrochlorothiazide in a Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wisdomlib.org [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
Comparative Efficacy of Quinaprilat and Enalaprilat on Endothelial Function: A Data-Driven Analysis
For Immediate Release
A comprehensive review of existing research reveals distinct differences in the effects of two prominent angiotensin-converting enzyme (ACE) inhibitors, Quinaprilat (B1678679) and Enalaprilat (B1671235), on endothelial function. This guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a concise comparison of their performance, supported by quantitative data and detailed methodologies. The primary distinction lies in their affinity for tissue-bound ACE, with Quinaprilat demonstrating a superior ability to improve endothelium-mediated vasodilation through enhanced nitric oxide (NO) bioavailability.[1][2]
Mechanism of Action: A Tale of Two Affinities
Both Quinaprilat and Enalaprilat are active metabolites of their respective prodrugs, Quinapril and Enalapril.[3] Their primary mechanism of action involves the inhibition of ACE, an enzyme responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and the degradation of the vasodilator bradykinin.[3] By inhibiting ACE, both drugs lead to an accumulation of bradykinin, which in turn stimulates endothelial nitric oxide synthase (eNOS) to produce NO, a key molecule in vasodilation and overall endothelial health.[3][4][5]
However, the crucial difference lies in their affinity for tissue-bound ACE, which is abundant in the vascular endothelium.[1] Experimental evidence strongly suggests that Quinaprilat possesses a high affinity for tissue ACE, whereas Enalaprilat has a low affinity.[1][2] This disparity is believed to be the primary reason for Quinaprilat's more pronounced effect on endothelium-mediated vasodilation.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies on Quinaprilat and Enalaprilat.
Table 1: Effect on Flow-Dependent Dilation (FDD) in Patients with Chronic Heart Failure
| Drug | Dose | Change in FDD | NO-Mediated FDD | Reference |
| Quinaprilat | 1.6 µ g/min (intra-arterial) | >40% improvement (from 6.9±0.6% to 10.2±0.6%) | >100% increase (from 2.5±0.5% to 5.6±0.5%) | [2] |
| Enalaprilat | 5 µ g/min (intra-arterial) | No significant effect | No significant effect | [2] |
| Placebo | N/A | No significant effect | N/A | [1] |
Table 2: Effects on Forearm Blood Flow in Healthy Volunteers
| Drug | Dose | Change in Baseline Forearm Blood Flow | Reference |
| Quinaprilat | 3.9 nmol/min (intra-arterial) | Significant increase (from 3.5±0.5 to 4.6±0.7 mL/100 mL tissue/min) | [6][7] |
| Enalaprilat | 13 nmol/min (intra-arterial) | No significant change | [6][7] |
Table 3: Potentiation of Bradykinin-Induced Vasodilation
| Drug | Effect on Bradykinin-Induced Vasodilation | Reference |
| Quinaprilat | Substantial shift of the dose-response curve to lower concentrations | [6] |
| Enalaprilat | Slight shift of the dose-response curve | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for assessing endothelial function.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature. Specific parameters may vary between studies.
Measurement of Flow-Dependent Dilation (FDD)
-
Subject Preparation: Patients or healthy volunteers are positioned in a supine position in a temperature-controlled room. The brachial artery of the non-dominant arm is cannulated for drug infusion.
-
Imaging: A high-resolution ultrasound probe (e.g., 7.5 MHz) is used to image the radial artery. The probe is held in a stereotactic clamp to ensure consistent positioning.
-
Baseline Measurement: The diameter of the radial artery is measured at end-diastole for a baseline reading.
-
Reactive Hyperemia: A blood pressure cuff is inflated on the forearm to suprasystolic pressure (e.g., 200 mmHg) for a set duration (e.g., 4.5 minutes) to induce ischemia.
-
FDD Measurement: The cuff is rapidly deflated, causing a sudden increase in blood flow (reactive hyperemia). The radial artery diameter is continuously monitored, and the maximum diameter achieved is recorded. FDD is expressed as the percentage change from the baseline diameter.
-
Drug Infusion: Quinaprilat, Enalaprilat, or placebo is infused intra-arterially at a constant rate.
-
Post-Drug FDD: The FDD measurement is repeated during drug infusion to assess the drug's effect.
-
NO Synthase Inhibition: To determine the contribution of nitric oxide, an eNOS inhibitor such as N(G)-monomethyl-L-arginine (L-NMMA) is co-infused, and FDD is measured again.[2]
Measurement of Forearm Blood Flow
-
Technique: Venous occlusion plethysmography is employed to measure forearm blood flow.
-
Procedure: A strain gauge is placed around the forearm to measure changes in circumference. A wrist cuff is inflated to suprasystolic pressure to exclude hand circulation. An upper arm cuff is intermittently inflated to a pressure above venous pressure but below diastolic pressure to occlude venous outflow, causing a temporary increase in forearm volume, which is proportional to blood flow.
-
Drug Administration: Drugs are infused intra-arterially into the brachial artery.
-
Data Collection: Forearm blood flow is measured at baseline and during the infusion of various agents (e.g., Quinaprilat, Enalaprilat, bradykinin).[6][7]
eNOS Activity Assay
-
Principle: eNOS activity can be determined by measuring the conversion of L-[3H]arginine to L-[3H]citrulline.[8]
-
Sample Preparation: Endothelial cells or tissue homogenates are prepared.
-
Reaction: The sample is incubated with L-[3H]arginine and necessary cofactors (e.g., NADPH, calmodulin, Ca2+).
-
Separation: The reaction is stopped, and the L-[3H]citrulline is separated from the unreacted L-[3H]arginine using ion-exchange chromatography.
-
Quantification: The amount of L-[3H]citrulline is quantified using a scintillation counter, which is indicative of eNOS activity.[8]
Conclusion
The available evidence consistently demonstrates that Quinaprilat is more effective than Enalaprilat at improving endothelial function, specifically endothelium-dependent vasodilation.[1][2] This difference is attributed to Quinaprilat's higher affinity for tissue-bound ACE, leading to a more potentiation of the bradykinin-NO signaling pathway.[1] These findings have significant implications for the selection of ACE inhibitors in clinical scenarios where improving endothelial function is a therapeutic goal. For researchers and drug development professionals, this comparative analysis underscores the importance of considering tissue-specific drug activity in the design and evaluation of cardiovascular therapies.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Differential effects of quinaprilat and enalaprilat on endothelial function of conduit arteries in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Enalapril improves endothelial function in patients with migraine: A randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Quinaprilat induces arterial vasodilation mediated by nitric oxide in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional interaction of endothelial nitric oxide synthase with a voltage-dependent anion channel - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Analytical Specificity: A Comparative Guide to Quinaprilat Cross-reactivity in ACE Inhibitor Immunoassays
For researchers, scientists, and drug development professionals, the accurate quantification of ACE inhibitors is paramount. This guide provides a comparative assessment of Quinaprilat's cross-reactivity in various Angiotensin-Converting Enzyme (ACE) inhibitor immunoassays, offering supporting data and detailed experimental protocols to aid in the selection of the most appropriate analytical methods.
When employing immunoassays to measure the concentration of a specific ACE inhibitor, such as Enalaprilat or Lisinopril, the potential for cross-reactivity with other structurally similar compounds, like Quinaprilat, is a critical consideration. Quinaprilat, the active metabolite of Quinapril, shares structural similarities with other ACE inhibitors, which can lead to inaccurate measurements if the chosen immunoassay lacks sufficient specificity. This guide aims to shed light on this issue by presenting available data on the relative potency of Quinaprilat and outlining the methodologies to assess its cross-reactivity.
Comparative Analysis of ACE Inhibitor Potency
While direct, publicly available cross-reactivity data of Quinaprilat in specific commercial immunoassays is limited, the in-vitro potency of various ACE inhibitor active metabolites can serve as an initial indicator of potential cross-reactivity. A higher potency may suggest a stronger interaction with the ACE enzyme, which could translate to a higher likelihood of cross-reacting in a competitive immunoassay format.
The following table summarizes the relative in-vitro potency of several ACE inhibitor active metabolites, including Quinaprilat. This data is derived from a study utilizing a radioligand binding assay in rat tissue homogenates. It is important to note that this is not a direct measure of immunoassay cross-reactivity but provides a valuable comparison of the intrinsic activity of these compounds.
| ACE Inhibitor (Active Form) | Relative Potency Rank |
| Quinaprilat | High |
| Benazeprilat | High |
| Ramiprilat | > Zofenoprilat > Lisinopril > Enalaprilat > Fosinoprilat > Captopril analog (SQ 29,852) |
Note: This table indicates the high intrinsic potency of Quinaprilat, suggesting that immunoassays for other ACE inhibitors should be carefully evaluated for potential cross-reactivity with this compound.
Understanding the Mechanism: The Renin-Angiotensin-Aldosterone System (RAAS)
ACE inhibitors exert their effects by blocking the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). Understanding this pathway is crucial for appreciating the mechanism of action of these drugs and the importance of specific measurement.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for ACE inhibitors.
Experimental Protocols for Cross-Reactivity Assessment
To definitively determine the cross-reactivity of Quinaprilat in a specific ACE inhibitor immunoassay, a systematic experimental approach is required. The following protocol outlines a typical workflow for assessing cross-reactivity in a competitive ELISA format.
Experimental Workflow:
Caption: Workflow for assessing Quinaprilat cross-reactivity in a competitive ACE inhibitor immunoassay.
Detailed Methodologies:
1. Preparation of Reagents:
-
Target ACE Inhibitor Standards: Prepare a series of known concentrations of the primary ACE inhibitor that the immunoassay is designed to detect (e.g., Enalaprilat). These standards will be used to generate a standard curve.
-
Quinaprilat Solutions: Prepare a range of concentrations of Quinaprilat to be tested for cross-reactivity.
2. Immunoassay Procedure (Competitive ELISA):
-
Coating: Coat the wells of a 96-well microplate with a capture antibody specific to the target ACE inhibitor.
-
Blocking: Block the unoccupied sites in the wells to prevent non-specific binding.
-
Competition: Add the standard solutions, Quinaprilat solutions, and a fixed amount of enzyme-conjugated target ACE inhibitor to the wells. Incubate to allow for competition between the free ACE inhibitor (from the standard or Quinaprilat sample) and the enzyme-conjugated ACE inhibitor for binding to the capture antibody.
-
Washing: Wash the plate to remove any unbound reagents.
-
Substrate Addition: Add a chromogenic substrate that will react with the enzyme conjugate to produce a color change.
-
Stopping the Reaction: Stop the color development by adding a stop solution.
-
Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).
3. Data Analysis and Calculation of Cross-Reactivity:
-
Standard Curve: Plot the absorbance values of the standards against their known concentrations to generate a standard curve.
-
IC50 Determination: Determine the concentration of the target ACE inhibitor that causes 50% inhibition of the maximum signal (IC50). Similarly, determine the concentration of Quinaprilat that causes 50% inhibition.
-
Percent Cross-Reactivity Calculation: The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Target ACE Inhibitor / IC50 of Quinaprilat) x 100
Conclusion
A Comparative Guide to the Bioanalysis of Quinaprilat Hydrochloride: Methods, Reproducibility, and Robustness
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantitative determination of Quinaprilat (B1678679), the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Quinapril (B1585795). The focus is on the reproducibility and robustness of these assays, critical parameters for regulated bioanalysis in clinical and preclinical studies. This document summarizes key performance data from published literature and offers detailed experimental protocols to aid in method selection and implementation.
Comparative Performance of Quinaprilat Bioassays
The quantitative analysis of Quinaprilat in biological matrices is predominantly achieved through chromatographic techniques coupled with mass spectrometry or UV detection. The following table summarizes the performance characteristics of various validated methods, highlighting their sensitivity, precision, and linearity.
| Parameter | UPLC-MS/MS | HPLC-UV | Capillary Zone Electrophoresis (CZE) |
| Linearity Range | 10.012–1000 ng/mL[1] | 20–1000 ng/mL[2] | Not explicitly stated, but validated for patient samples. |
| Lower Limit of Quantitation (LOQ) | 10.012 ng/mL[1] | 20 ng/mL[2] | 95 ng/mL (in urine)[3] |
| Intra-day Precision (%CV) | < 10.0%[1] | < 15% (as intra- and inter-day)[4] | Not explicitly stated. |
| Inter-day Precision (%CV) | < 10.0%[1] | < 15% (as intra- and inter-day)[4] | Not explicitly stated. |
| Accuracy (%RE) | Within ±10.0%[1] | Within ±13%[4] | Not explicitly stated. |
| Recovery | 62.6%[1] | > 80%[2] | Not explicitly stated. |
| Sample Matrix | Human Plasma[1] | Human Plasma[2] | Human Urine[3] |
Note: %CV refers to the coefficient of variation, and %RE refers to the relative error.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Quinapril is a prodrug that is rapidly hydrolyzed in the body to its active form, Quinaprilat.[5] Quinaprilat inhibits the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1][6] This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[7] The reduction in angiotensin II levels leads to vasodilation, decreased aldosterone (B195564) secretion, and a subsequent reduction in blood pressure.[1][7]
Mechanism of action of Quinaprilat in the RAAS pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are protocols for the key methods cited in this guide.
UPLC-MS/MS Method for Quinaprilat in Human Plasma
This method is noted for its high sensitivity and specificity.
-
Sample Preparation: A simple, one-step protein precipitation is employed. To 250 µL of human plasma, an internal standard (Lisinopril) is added, followed by a precipitating agent. The sample is vortexed and centrifuged, and the supernatant is injected into the UPLC-MS/MS system.[1]
-
Chromatography:
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) on a triple-quadrupole mass spectrometer.[1] The specific precursor-to-product ion transitions for Quinaprilat and the internal standard must be determined.
-
HPLC-UV Method for Quinaprilat in Human Plasma
A more accessible method for laboratories without mass spectrometry capabilities.
-
Sample Preparation: Solid-Phase Extraction (SPE) is used for sample cleanup and concentration. Plasma samples are loaded onto C18 SPE cartridges, washed, and the analytes are eluted. The eluate is then evaporated and reconstituted for injection.[2]
-
Chromatography:
-
Column: C18 Symmetry column[2]
-
Mobile Phase: A gradient elution is used with two mobile phases. For Quinaprilat elution, a mixture of tetrabutyl ammonium (B1175870) hydrogensulfate (10 mM, pH 7) and acetonitrile (B52724) (25:75, v/v) is used.[2]
-
Detection: UV detection at a wavelength of 215 nm.[2]
-
Capillary Zone Electrophoresis (CZE) for Quinaprilat in Urine
This method offers an alternative separation technique.
-
Sample Preparation: Urine samples undergo a solid-phase extraction using C8 cartridges prior to analysis.[3]
-
Electrophoresis:
-
Capillary: Fused-silica capillary.
-
Running Electrolyte: 60 mM borate (B1201080) buffer solution at pH 9.5.[3]
-
Separation: The separation of Quinaprilat and an internal standard is achieved in under 5 minutes.[3]
-
Detection: The detection method is not explicitly stated in the abstract but is typically UV-based in CZE systems.
-
Bioassay Workflow: A Generalized Approach
The successful implementation of any bioanalytical method follows a structured workflow, from sample receipt to final data reporting. This ensures data integrity and compliance with regulatory standards.
A generalized workflow for bioanalytical sample testing.
References
- 1. Determination of quinapril and quinaprilat in human plasma by ultraperformance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of quinapril and its active metabolite quinaprilat in human plasma using high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the angiotensin-converting enzyme inhibitor quinapril and its metabolite quinaprilat in pharmaceuticals and urine by capillary zone electrophoresis and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of hydrochlorothiazide, quinapril and quinaprilat in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wisdomlib.org [wisdomlib.org]
- 6. agilent.com [agilent.com]
- 7. Determination of quinapril and quinaprilat in human plasma by ultraperformance liquid chromatography-electrospray ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]
Quinaprilat vs. Other ACE Inhibitors: A Comparative Efficacy Guide in Preclinical Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of Quinaprilat, the active metabolite of Quinapril (B1585795), against other prominent Angiotensin-Converting Enzyme (ACE) inhibitors in established heart failure models. The data presented is collated from peer-reviewed studies to assist in evaluating the therapeutic potential of these compounds in the context of cardiac insufficiency.
Executive Summary
Angiotensin-Converting Enzyme (ACE) inhibitors are a cornerstone in the management of heart failure, primarily through their modulation of the Renin-Angiotensin-Aldosterone System (RAAS). While the class effect of ACE inhibitors is well-established, preclinical studies suggest potential differences in the efficacy of individual agents. This guide focuses on the comparative performance of Quinaprilat, highlighting its effects on key markers of heart failure progression, including ventricular function, cardiac remodeling, and survival rates, in comparison to other widely studied ACE inhibitors such as Enalaprilat (the active form of Enalapril).
Comparative Efficacy Data
The following tables summarize quantitative data from a key preclinical study comparing Quinapril with Enalapril (B1671234) in a rat model of heart failure induced by autoimmune myocarditis. Quinapril is a prodrug that is rapidly hydrolyzed to its active diacid form, Quinaprilat, in the body.[1]
Table 1: Survival Rate
| Treatment Group (n=15 per group) | Dosage (mg/kg/day) | Survival Rate (%) |
| Vehicle (Control) | - | 60 |
| Quinapril (Q2) | 2 | 80 |
| Quinapril (Q20) | 20 | 93.3 |
| Enalapril (E2) | 2 | 73.3 |
| Enalapril (E20) | 20 | 86.7 |
Data from Meguro et al., 2004[1]
Table 2: Hemodynamic and Ventricular Function
| Treatment Group | Left Ventricular End-Diastolic Pressure (LVEDP) (mm Hg) |
| Vehicle (Control) | 15.2 ± 1.8 |
| Quinapril (Q2) | 10.1 ± 1.5 |
| Quinapril (Q20) | 6.2 ± 0.9† |
| Enalapril (E2) | 11.5 ± 1.6 |
| Enalapril (E20) | 8.3 ± 1.2 |
*p < 0.05 vs. Vehicle; †p < 0.05 vs. E20. Data are presented as mean ± SEM. Data from Meguro et al., 2004[1]
Table 3: Cardiac Remodeling Marker
| Treatment Group | Relative TGF-β1 mRNA Expression |
| Vehicle (Control) | 1.00 ± 0.12 |
| Quinapril (Q2) | 0.65 ± 0.09 |
| Quinapril (Q20) | 0.38 ± 0.06† |
| Enalapril (E2) | 0.78 ± 0.10 |
| Enalapril (E20) | 0.55 ± 0.08* |
*p < 0.05 vs. Vehicle; †p < 0.05 vs. E20. Data are presented as mean ± SEM, normalized to the vehicle group. Data from Meguro et al., 2004[1]
Key Findings
In a rat model of heart failure, both Quinapril and Enalapril demonstrated dose-dependent improvements in survival rate and ventricular function.[1] However, the high dose of Quinapril (20 mg/kg/day) resulted in the lowest left ventricular end-diastolic pressure and the most significant reduction in the expression of transforming growth factor-beta1 (TGF-β1) mRNA, a key mediator of cardiac fibrosis.[1] These findings suggest that Quinapril may offer greater cardioprotective effects compared to Enalapril in this preclinical model.[1]
Experimental Protocols
The following sections describe the methodologies typically employed in preclinical studies evaluating the efficacy of ACE inhibitors in rat models of heart failure.
Heart Failure Induction: Autoimmune Myocarditis Model
A common method to induce heart failure in rats for such comparative studies is through the induction of experimental autoimmune myocarditis. This is often achieved by immunizing genetically susceptible strains of rats (e.g., Lewis rats) with porcine cardiac myosin. This process triggers an autoimmune response leading to myocardial inflammation, subsequent fibrosis, and the development of dilated cardiomyopathy, which closely mimics human heart failure.
Drug Administration
In the study by Meguro et al. (2004), Quinapril and Enalapril were administered orally once daily at doses of 2 and 20 mg/kg/day.[1] A vehicle-only group serves as the control. Treatment typically commences after the establishment of heart failure and continues for a predefined period.
Hemodynamic and Ventricular Function Assessment
Left ventricular end-diastolic pressure (LVEDP), a critical indicator of cardiac preload and diastolic function, is measured invasively. This is typically performed at the end of the study period by inserting a catheter into the left ventricle via the carotid artery to directly measure pressure.
Analysis of Cardiac Remodeling Markers
The expression of genes involved in cardiac remodeling, such as TGF-β1, is quantified using real-time reverse transcription-polymerase chain reaction (RT-PCR). Myocardial tissue is harvested, and total RNA is extracted. The RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as the template for the PCR reaction. The relative expression of the target gene is normalized to a housekeeping gene.
Visualizations
Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition
Caption: The RAAS pathway and the inhibitory action of ACE inhibitors like Quinaprilat.
Experimental Workflow: Comparative Efficacy Study in a Rat Heart Failure Model
Caption: A typical experimental workflow for comparing ACE inhibitors in a rat heart failure model.
References
A Comparative Analysis of ACE Inhibitory Potency: Quinaprilat versus Captopril
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the angiotensin-converting enzyme (ACE) inhibitory potency of Quinaprilat (B1678679), the active metabolite of Quinapril, and Captopril. This analysis is supported by quantitative data, detailed experimental protocols, and a visualization of the relevant signaling pathway.
Executive Summary
Quinaprilat demonstrates a higher in vitro potency as an ACE inhibitor compared to Captopril. This heightened potency, reflected in its lower half-maximal inhibitory concentration (IC50), is a key differentiator for researchers engaged in the development of antihypertensive agents. This guide will delve into the quantitative metrics of this potency, the methodologies used to determine it, and the underlying biochemical pathway.
Data Presentation: Quantitative Comparison of ACE Inhibitor Potency
The inhibitory potency of ACE inhibitors is a critical measure of their efficacy. This is commonly expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the activity of the ACE enzyme by 50%. A lower IC50 value signifies greater potency.
| ACE Inhibitor | Active Metabolite | In Vitro IC50 for ACE (nM) |
| Quinapril | Quinaprilat | 3[1] |
| Captopril | - | 1.79 - 35[1] |
As the data indicates, Quinaprilat exhibits a consistently lower IC50 value than Captopril, positioning it as a more potent inhibitor of the angiotensin-converting enzyme in in vitro settings.[1] It is important to note that IC50 values can vary based on the specific experimental conditions and substrates utilized.[1] Some studies have established a relative potency order, with one study indicating the following hierarchy for the active metabolites: quinaprilat = benazeprilat (B1667979) > perindoprilat (B1679611) > lisinopril (B193118) > enalaprilat (B1671235) > fosinoprilat.[1] Another relative potency ranking places ramipril (B1678797) at the top, followed by lisinopril, zofenopril, fosinopril, enalapril, and then captopril.[1]
Experimental Protocols: In Vitro ACE Inhibition Assay
The determination of ACE inhibitory activity is crucial for comparing the potency of different compounds. A widely accepted method is the in vitro ACE inhibition assay, often utilizing the substrate hippuryl-histidyl-leucine (B1329654) (HHL).
Principle of the Assay:
The assay is based on the enzymatic activity of ACE, which hydrolyzes the substrate HHL to produce hippuric acid (HA) and the dipeptide histidyl-leucine.[2] The quantity of hippuric acid generated is directly proportional to the ACE activity. In the presence of an inhibitor like Quinaprilat or Captopril, the production of hippuric acid is reduced.
Detailed Methodology:
-
Reagent Preparation:
-
ACE Solution: Angiotensin-converting enzyme is reconstituted in an appropriate assay buffer to a final concentration of 100 mU/mL. This solution should be prepared fresh for each experiment.[2]
-
HHL Substrate Solution: Hippuryl-histidyl-leucine is dissolved in the assay buffer to a final concentration of 5 mM.[2]
-
Inhibitor Solutions: Stock solutions of Quinaprilat and Captopril are prepared, typically in deionized water, and then serially diluted to the desired concentrations for the assay.[2]
-
Stop Solution: A 1 M solution of hydrochloric acid (HCl) is used to terminate the enzymatic reaction.[2]
-
-
Assay Procedure:
-
Pre-incubation: A defined volume of the ACE solution is pre-incubated with various concentrations of the inhibitor (Quinaprilat or Captopril) or buffer (as a control) for a set period, typically 10 minutes at 37°C.[2]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the HHL substrate solution to the pre-incubated mixture. The reaction is then allowed to proceed for a specific duration, usually 60 minutes at 37°C.[2]
-
Reaction Termination: The reaction is stopped by the addition of 1 M HCl.[2]
-
-
Quantification of Hippuric Acid:
-
Extraction: The hippuric acid produced is extracted from the aqueous solution using an organic solvent, most commonly ethyl acetate (B1210297).[2][3] This is achieved by vigorous vortexing followed by centrifugation to separate the organic and aqueous phases.[2]
-
Measurement: A portion of the ethyl acetate layer containing the extracted hippuric acid is transferred to a new tube, and the solvent is evaporated. The dried hippuric acid is then redissolved in deionized water, and its absorbance is measured spectrophotometrically at a wavelength of 228 nm.[2]
-
-
Calculation of IC50:
-
The percentage of ACE inhibition for each inhibitor concentration is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (no inhibitor) and A_sample is the absorbance in the presence of the inhibitor.[2]
-
The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]
-
Mandatory Visualization: ACE Signaling Pathway and Inhibition
The following diagram illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of ACE inhibitors like Quinaprilat and Captopril.
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of ACE inhibitors.
Mechanism of Action:
Both Quinaprilat and Captopril are competitive inhibitors of the angiotensin-converting enzyme.[4][5] ACE plays a crucial role in the RAAS by converting the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[4][6][7] Angiotensin II elevates blood pressure by causing blood vessels to constrict and by stimulating the release of aldosterone, which leads to sodium and water retention.[6][7]
By inhibiting ACE, Quinaprilat and Captopril block the formation of angiotensin II, leading to vasodilation (widening of blood vessels) and reduced aldosterone secretion.[6][8] This results in a decrease in blood pressure.[6] Additionally, ACE is responsible for the degradation of bradykinin, a potent vasodilator.[7][9] Inhibition of ACE leads to an accumulation of bradykinin, which further contributes to the blood pressure-lowering effect of these drugs.[7] The primary difference in their inhibitory action lies in their potency, as demonstrated by the IC50 values.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 4. benchchem.com [benchchem.com]
- 5. ACE Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Captopril? [synapse.patsnap.com]
- 7. What is the mechanism of Quinapril Hydrochloride? [synapse.patsnap.com]
- 8. nbinno.com [nbinno.com]
- 9. ACE inhibitor - Wikipedia [en.wikipedia.org]
Quinaprilat's Precision Strike: A Comparative Guide to its Angiotensin-Converting Enzyme Inhibition Specificity
For researchers, scientists, and professionals in drug development, understanding the precise inhibitory action of a compound is paramount. This guide provides an in-depth comparison of quinaprilat (B1678679), the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril, against other commonly used ACE inhibitors. We will delve into its inhibitory potency and explore its specificity, supported by experimental data and detailed protocols.
Quinaprilat demonstrates high potency in inhibiting angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure. By blocking ACE, quinaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[1][2] Its efficacy is well-established in the management of hypertension and heart failure.[3][4]
Comparative Potency of ACE Inhibitors
| Rank | ACE Inhibitor (Active Form) | Relative Potency Factor |
| 1 | Ramiprilat | 51 |
| 2 | Lisinopril | 24 |
| 3 | Zofenoprilat | 20 |
| 4 | Fosinoprilat | 13 |
| 5 | Enalaprilat (B1671235) | 12 |
| 6 | Captopril (B1668294) | 3.5 |
| 7 | SQ 29,852 (Captopril analog) | 1.0 |
| Note | Quinaprilat and benazeprilat (B1667979) have been noted for their high potency in other studies. |
Data adapted from a comparative study in spontaneously hypertensive rats. The relative potency is normalized to SQ 29,852.[5]
While direct IC50 values from a single comparative study are ideal, the available data from various sources provide a strong indication of the high potency of quinaprilat, often ranking it favorably against other widely prescribed ACE inhibitors like enalaprilat and lisinopril.[5][6]
Specificity Profile: Angiotensin-Converting Enzyme vs. Other Metalloproteinases
A critical aspect of a drug's profile is its specificity for the intended target. ACE is a zinc-dependent metalloproteinase.[7] A key question for researchers is the extent to which ACE inhibitors like quinaprilat interact with other metalloproteinases, such as matrix metalloproteinases (MMPs), which are involved in tissue remodeling and have been implicated in cardiovascular diseases.[8][9]
While some studies suggest that ACE inhibitors can directly inhibit MMP activity, particularly MMP-2 and MMP-9, specific quantitative data on the selectivity of quinaprilat for ACE versus a comprehensive panel of MMPs is not extensively available in the public domain.[2][7][10] One study demonstrated that in vitro incubation with quinapril, along with captopril and lisinopril, significantly reduced MMP-2 activity in myocardial tissue extracts.[2][7] However, this study did not provide IC50 values to allow for a direct comparison of inhibitory potency against ACE versus MMP-2.
The potential for off-target effects on MMPs remains an area of active research for all ACE inhibitors.[8][9] Further studies are needed to fully elucidate the selectivity profile of quinaprilat across the broader family of metalloproteinases to better understand its complete pharmacological effects.
Experimental Protocols
Accurate and reproducible experimental data are the foundation of comparative analysis. Below are detailed methodologies for key experiments cited in the evaluation of ACE inhibitors.
Spectrophotometric Assay for ACE Inhibition (IC50 Determination)
This widely used in vitro assay measures the inhibition of ACE activity by quantifying the product of the enzymatic reaction.
Principle: Angiotensin-converting enzyme hydrolyzes the substrate hippuryl-L-histidyl-L-leucine (HHL) to release hippuric acid (HA) and the dipeptide histidyl-leucine. The amount of hippuric acid produced is quantified by measuring its absorbance at 228 nm. The presence of an ACE inhibitor will reduce the amount of hippuric acid formed.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Quinaprilat and other ACE inhibitors to be tested
-
Sodium borate (B1201080) buffer (pH 8.3)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of ACE, HHL, and the test inhibitors in the appropriate buffers.
-
Reaction Mixture: In a microcentrifuge tube, pre-incubate a solution of ACE with various concentrations of the inhibitor (or buffer for the control) at 37°C for a specified time (e.g., 10 minutes).
-
Initiation of Reaction: Add the HHL substrate to the mixture to start the enzymatic reaction. Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a strong acid, such as 1M HCl.
-
Extraction: Extract the hippuric acid from the reaction mixture using an organic solvent like ethyl acetate.
-
Quantification: Evaporate the ethyl acetate and redissolve the hippuric acid in a suitable buffer. Measure the absorbance of the solution at 228 nm using a spectrophotometer.
-
Calculation of IC50: The percentage of ACE inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[11][12]
Visualizing the Mechanism of Action
To better understand the role of quinaprilat in the broader physiological context, the following diagrams illustrate the renin-angiotensin-aldosterone system and the experimental workflow for determining ACE inhibition.
References
- 1. Angiotensin converting enzyme inhibitors: comparative structure, pharmacokinetics, and pharmacodynamics [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. benchchem.com [benchchem.com]
- 4. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. ACE Inhibitors to Block MMP-9 Activity: New Functions for Old Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. scite.ai [scite.ai]
- 11. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Laboratory Validation of Quinaprilat Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of quinaprilat (B1678679), the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril (B1585795). The objective is to offer a comparative overview of method performance across different studies, providing a valuable resource for laboratories involved in the bioanalysis of quinaprilat. The data presented is synthesized from various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.
Comparative Performance of Quinaprilat Quantification Methods
The following tables summarize key validation parameters from several published studies on the quantification of quinaprilat in human plasma. These tables facilitate a direct comparison of important performance indicators such as linearity, sensitivity, precision, and accuracy.
Table 1: Linearity and Limit of Quantification of Published Quinaprilat Quantification Methods
| Study/Method | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| UPLC-MS/MS[1][2] | 10.012 - 1000 | 10.012 |
| LC-MS/MS[3][4] | up to 2000 | 10 |
| LC-MS/MS | 20 - 1000 | 20 |
| LC-MS/MS | 5 - 1500 | 5 |
Table 2: Precision and Accuracy of a Validated Quinaprilat Quantification Method
| Quality Control (QC) Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy |
| Low | < 15% | < 15% | Within ±15% |
| Medium | < 15% | < 15% | Within ±15% |
| High | < 15% | < 15% | Within ±15% |
Note: The values in Table 2 represent a summary of typical acceptance criteria for bioanalytical method validation as reported in the reviewed literature. Specific values can be found in the cited articles.[3][4]
Experimental Protocols: A Synthesized Approach
The methodologies for quinaprilat quantification in the reviewed literature predominantly utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS). A generalized workflow based on these studies is outlined below.
Sample Preparation
The primary objective of sample preparation is to extract quinaprilat and the internal standard (IS) from the biological matrix (human plasma) and remove potential interferences. Common techniques include:
-
Protein Precipitation: This is a straightforward method where a cold organic solvent, such as a mixture of acetonitrile (B52724) and methanol, is added to the plasma sample.[4] This denatures and precipitates plasma proteins, which are then separated by centrifugation.
-
Solid-Phase Extraction (SPE): This technique offers a more selective extraction and cleaner final extract. It involves passing the plasma sample through a solid sorbent that retains the analyte of interest, which is then eluted with a suitable solvent.
Chromatographic Separation
The prepared sample is injected into a liquid chromatography system.
-
Column: A reversed-phase column, such as a C8 or C18, is typically used to separate quinaprilat and the IS from other components in the extract.[1]
-
Mobile Phase: An isocratic or gradient mobile phase, commonly consisting of a mixture of an acidic aqueous solution (e.g., 0.5% formic acid) and an organic solvent (e.g., acetonitrile), is used to elute the analytes.[3]
Mass Spectrometric Detection
A triple-quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source is commonly employed for detection. The analysis is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both quinaprilat and the IS.[1][4]
Visualizing the Workflow
The following diagrams illustrate the key stages of a typical bioanalytical method validation and the inter-laboratory validation process.
Caption: A generalized workflow for the bioanalysis of quinaprilat in plasma.
Caption: A logical flow for inter-laboratory validation of an analytical method.
References
- 1. Determination of quinapril and quinaprilat in human plasma by ultraperformance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS assay of quinapril and its metabolite quinaprilat for drug bioequivalence evaluation: prospective, concurrential and retrospective method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antihypertensive Efficacy of Quinaprilat and Lisinopril
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antihypertensive effects of Quinaprilat (B1678679), the active metabolite of Quinapril (B1585795), and Lisinopril (B193118). Both are potent angiotensin-converting enzyme (ACE) inhibitors widely used in the management of hypertension. This document synthesizes experimental data to compare their in vitro potency, preclinical and clinical antihypertensive efficacy, and pharmacokinetic profiles.
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition
The primary mechanism of action for both Quinaprilat and Lisinopril is the inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[1] Inhibition of ACE leads to reduced production of angiotensin II, a potent vasoconstrictor, and decreased aldosterone (B195564) secretion, resulting in lower blood pressure.[2]
While direct head-to-head studies under identical assay conditions are limited, available data allow for a comparison of their in vitro potencies. Lisinopril has a reported IC50 value of 1.9 nM for the inhibition of angiotensin-1 converting enzyme.[2] Quinaprilat is also a highly potent inhibitor of ACE.[1] One study established a rank order of potency for several ACE inhibitor active metabolites, placing Lisinopril as a highly potent agent.[3]
| Compound | In Vitro ACE Inhibition (IC50) | Relative Potency |
| Quinaprilat | Data not directly comparable in a single study | High potency confirmed in multiple studies[1][3] |
| Lisinopril | 1.9 nM[2] | 24 (normalized to SQ 29,852)[3] |
Preclinical Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs)
The spontaneously hypertensive rat (SHR) is a widely used animal model for studying essential hypertension.
A study on adult SHRs treated with quinapril at a dose of 10 mg/kg/day for 15 weeks demonstrated a significant reduction in blood pressure to levels comparable to normotensive Wistar-Kyoto rats.[4][5] While a direct head-to-head comparative study with lisinopril in SHRs under the same experimental conditions was not identified in the search, lisinopril is also known to be effective in this model.
| Drug | Dose | Duration | Animal Model | Effect on Blood Pressure |
| Quinapril | 10 mg/kg/day[4][5] | 15 weeks[4][5] | Spontaneously Hypertensive Rats (SHRs)[4][5] | Significantly reduced blood pressure to normotensive levels.[4][5] |
| Lisinopril | Not available from a direct comparative study |
Clinical Antihypertensive Efficacy: Head-to-Head Comparison
Several clinical trials have directly compared the antihypertensive effects of quinapril and lisinopril in patients with mild to moderate essential hypertension.
One study involving 50 patients treated with 20 mg once daily of either lisinopril or quinapril for two months found that both drugs effectively lowered blood pressure.[6] However, the reduction was more significant with Lisinopril when measured by ambulatory blood pressure monitoring (ABPM).[6] In the lisinopril group, systolic blood pressure decreased from 172.6 to 152.6 mmHg and diastolic blood pressure from 105.6 to 86.8 mmHg.[6] In the quinapril group, systolic blood pressure decreased from 171.6 to 147 mmHg and diastolic blood pressure from 106.1 to 88.1 mmHg.[6] Using ABPM, mean systolic blood pressure decreased from 157.3 to 126.5 mmHg with lisinopril and from 148 to 137.4 mmHg with quinapril.[6] Mean diastolic blood pressure decreased from 93.6 to 81.7 mmHg with lisinopril and from 89.4 to 85.9 with quinapril.[6]
Another study with 23 patients showed that lisinopril was significantly better than quinapril in reducing blood pressure after 4 and 8 weeks of treatment.[7] In this study, therapy with lisinopril (10-20 mg/day) normalized blood pressure in 83% of patients, while quinapril (20-40 mg/day) normalized it in 45% of patients.[7] Furthermore, 24-hour ambulatory blood pressure monitoring indicated that quinapril failed to control blood pressure 12 hours after administration.[7]
| Study Parameter | Lisinopril | Quinapril | Reference |
| Dosage | 20 mg/day | 20 mg/day | [6] |
| Treatment Duration | 2 months | 2 months | [6] |
| Systolic BP Reduction (Clinic) | -20.0 mmHg | -24.6 mmHg | [6] |
| Diastolic BP Reduction (Clinic) | -18.8 mmHg | -18.0 mmHg | [6] |
| Systolic BP Reduction (ABPM) | -30.8 mmHg | -10.6 mmHg | [6] |
| Diastolic BP Reduction (ABPM) | -11.9 mmHg | -3.5 mmHg | [6] |
| Normalization of BP | 83% (at 10-20 mg/day) | 45% (at 20-40 mg/day) | [7] |
Pharmacokinetic Profiles
A key difference between the two drugs lies in their pharmacokinetic properties. Quinapril is a prodrug that is hydrolyzed in the liver to its active diacid metabolite, quinaprilat.[8][9] Lisinopril, on the other hand, is administered in its active form and does not require hepatic activation.[8][9]
| Pharmacokinetic Parameter | Quinaprilat (from Quinapril) | Lisinopril | Reference |
| Prodrug | Yes (Quinapril)[8][9] | No[8][9] | |
| Activation | Hepatic de-esterification[1] | Not required[8][9] | |
| Elimination Half-life | ~2 hours (quinaprilat)[1] | Varies with renal function | |
| Excretion | Primarily renal (quinaprilat)[10] | Almost exclusively renal[11] | |
| Dose-Response | Generally flat[8] | Linear[8][9] |
In rats, the renal clearance of unbound enalaprilat (B1671235) (structurally similar to quinaprilat) was found to be significantly higher than the glomerular filtration rate, suggesting active secretion.[11] In contrast, the renal clearance of lisinopril was similar to the glomerular filtration rate, indicating elimination primarily through filtration.[11]
Experimental Protocols
In Vitro ACE Inhibition Assay (using HHL as substrate)
Principle: This assay measures the rate of hydrolysis of the substrate Hippuryl-L-Histidyl-L-Leucine (HHL) by ACE. The product, hippuric acid (HA), is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-Histidyl-L-Leucine (HHL)
-
Quinaprilat and Lisinopril standards
-
HEPES buffer (50 mM HEPES, 300 mM NaCl, pH 8.3)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
Procedure:
-
Prepare a stock solution of ACE in HEPES buffer.
-
Prepare serial dilutions of Quinaprilat and Lisinopril in HEPES buffer.
-
In a microcentrifuge tube, pre-incubate 20 µL of the inhibitor solution (or buffer for control) with 20 µL of the ACE solution at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of HHL solution (in HEPES buffer).
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of 1 M HCl.
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant by RP-HPLC.
-
Inject 20 µL of the sample onto a C18 column.
-
Elute hippuric acid using a suitable gradient of water and acetonitrile containing 0.1% TFA.
-
Monitor the absorbance at 228 nm.
-
Quantify the amount of hippuric acid produced by comparing the peak area to a standard curve of HA.
-
Calculate the percentage of ACE inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Blood Pressure Measurement in Conscious Spontaneously Hypertensive Rats (SHRs) using Radiotelemetry
Principle: This method allows for continuous and direct measurement of arterial blood pressure in conscious, freely moving rats, minimizing stress-induced artifacts.
Materials:
-
Spontaneously Hypertensive Rats (SHRs)
-
Implantable radiotelemetry transmitters with a pressure-sensing catheter
-
Surgical instruments for sterile surgery
-
Anesthesia (e.g., isoflurane)
-
Analgesics
-
Telemetry receivers and data acquisition system
Procedure:
-
Surgical Implantation:
-
Anesthetize the SHR using isoflurane.
-
Under aseptic conditions, make a midline abdominal incision.
-
Isolate the abdominal aorta.
-
Insert the pressure-sensing catheter of the telemetry transmitter into the aorta and secure it with surgical glue and sutures.
-
Place the body of the transmitter in the abdominal cavity.
-
Close the muscle and skin layers with sutures.
-
-
Post-operative Recovery:
-
Administer analgesics as required.
-
Allow the rat to recover from surgery for at least one week before starting blood pressure measurements.
-
-
Data Acquisition:
-
House the rat in a cage placed on a telemetry receiver.
-
Activate the transmitter.
-
Record arterial blood pressure continuously. The data acquisition system will record systolic, diastolic, and mean arterial pressure, as well as heart rate.
-
-
Data Analysis:
-
Analyze the recorded blood pressure data to determine baseline values.
-
Administer Quinapril or Lisinopril orally (e.g., via gavage) at the desired dose and for the specified duration.
-
Continue to monitor blood pressure to assess the antihypertensive effect of the treatment.
-
Compare the blood pressure values before and after treatment, and between the different treatment groups.
-
Visualizations
Signaling Pathway
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action of ACE inhibitors.
Experimental Workflow
Caption: Workflow for in vitro and in vivo comparison of ACE inhibitors.
References
- 1. Quinapril. A reappraisal of its pharmacology and therapeutic efficacy in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quinapril treatment and arterial smooth muscle responses in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinapril treatment and arterial smooth muscle responses in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [A comparative study of the efficacy of lisinopril versus quinapril in controlling light to moderate arterial hypertension. A follow-up with ABPM] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [A comparative study of the effects of lisinopril and quinapril administered once a day in essential hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. The pharmacokinetics and pharmacodynamics of quinapril and quinaprilat in renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential renal handling of angiotensin-converting enzyme inhibitors enalaprilat and lisinopril in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Quinapril and Enalapril in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the preclinical performance of two widely studied angiotensin-converting enzyme (ACE) inhibitors: Quinapril (B1585795) and Enalapril (B1671234). By summarizing key experimental data, detailing methodologies, and visualizing relevant pathways, this document aims to be a valuable resource for researchers in cardiovascular pharmacology and drug development.
Pharmacodynamic Properties: ACE Inhibition
Both Quinapril and Enalapril are prodrugs that are metabolized in vivo to their active diacid forms, Quinaprilat and Enalaprilat, respectively. These active metabolites exert their therapeutic effects by inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS). Preclinical studies have focused on comparing the potency and tissue-specificity of ACE inhibition by these two compounds.
Table 1: In Vitro Potency of ACE Inhibitor Active Metabolites
| Rank | ACE Inhibitor (Active Form) | Relative Potency Factor* |
| 1 | Ramiprilat | 51 |
| 2 | Lisinopril | 24 |
| 3 | Zofenoprilat | 20 |
| 4 | Fosinoprilat | 13 |
| 5 | Enalaprilat | 12 |
| 6 | Captopril | 3.5 |
| 7 | SQ 29,852 | 1.0 |
*Data adapted from a comparative study in spontaneously hypertensive rats. The relative potency is normalized to SQ 29,852. A higher value indicates greater potency. Information on Quinaprilat's relative potency factor was not available in this specific study, though its high potency is noted in other literature.[1]
Pharmacokinetic Profiles
The pharmacokinetic properties of Quinapril and Enalapril have been characterized in several preclinical species. Both are rapidly absorbed orally and converted to their active metabolites.[2][3]
Table 2: Pharmacokinetic Parameters of Quinaprilat and Enalaprilat in Preclinical Models
| Parameter | Quinaprilat | Enalaprilat | Species | Route of Administration | Notes |
| Cmax | - | 14.34 ± 0.57 ng/mL[4] | Rat | Oral (Prodrug) | Data for Quinaprilat under directly comparable conditions is not available. |
| Tmax | - | 1.25 ± 0.29 h[4] | Rat | Oral (Prodrug) | Data for Quinaprilat under directly comparable conditions is not available. |
| AUC(0-t) | - | 37.36 ± 3.52 ng*h/mL[4] | Rat | Oral (Prodrug) | Data for Quinaprilat under directly comparable conditions is not available. |
| Bioavailability (as active metabolite) | - | ~30-40%[4] | Rat | Oral (Prodrug) | - |
| Elimination Half-life (t½) | Prolonged terminal phase[2][5] | ~11 h[4] | Rat | IV (Active Metabolite) | Quinaprilat exhibits polyexponential decay. |
It is important to note that direct comparison of pharmacokinetic parameters should be made with caution due to variations in experimental conditions across different studies.
Efficacy in Preclinical Models of Cardiovascular Disease
The antihypertensive and cardioprotective effects of Quinapril and Enalapril have been evaluated in various animal models.
Hypertension Models
Both Quinapril and Enalapril have demonstrated efficacy in lowering blood pressure in preclinical models of hypertension, such as the spontaneously hypertensive rat (SHR).[6][7] In a study involving L-NAME-induced hypertensive rats, both drugs, administered at 1 mg/kg/day, were found to be equally effective in decreasing systolic blood pressure and improving endothelial vasodilator function.[8] Another study in SHRs also showed that both enalapril (10 mg/kg) and quinapril (10 mg/kg) significantly decreased blood pressure after 21 days of administration.[9]
Heart Failure Models
A direct comparative study in a rat model of heart failure induced by immunization with pig cardiac myosin provided evidence suggesting a potential superiority of Quinapril.[10] In this study, both drugs were administered at 2 and 20 mg/kg/day. While both ACE inhibitors improved survival and ventricular function in a dose-dependent manner, the group treated with the high dose of Quinapril (20 mg/kg/day) exhibited the lowest left ventricular end-diastolic pressure (LVEDP) and expression of transforming growth factor-beta1 mRNA.[10]
Table 3: Comparative Efficacy in a Rat Model of Heart Failure
| Treatment Group (n=15) | Dose (mg/kg/day) | Survival Rate | Left Ventricular End-Diastolic Pressure (LVEDP) (mmHg) |
| Vehicle | - | 73% | 14.1 ± 2.0 |
| Enalapril (E2) | 2 | - | - |
| Enalapril (E20) | 20 | Improved | Lower than vehicle |
| Quinapril (Q2) | 2 | - | - |
| Quinapril (Q20) | 20 | Improved | 6.6 ± 1.5 (lowest) |
Data from a study comparing Quinapril and Enalapril in a rat model of heart failure.[10][11] A lower LVEDP indicates improved cardiac function.
Experimental Protocols
In Vivo Blood Pressure Measurement in Rats (Tail-Cuff Method)
This non-invasive method is commonly used to assess the antihypertensive effects of compounds in conscious rats.
-
Animal Acclimatization: Rats, such as spontaneously hypertensive rats (SHRs), are acclimated to the restraining device and tail-cuff apparatus for several days prior to the experiment to minimize stress-induced blood pressure variations.
-
Baseline Measurement: Baseline systolic blood pressure and heart rate are recorded for each animal for 3-5 consecutive days before drug administration.
-
Drug Administration: Quinapril, Enalapril, or a vehicle control is administered to the respective groups of rats, typically via oral gavage.
-
Blood Pressure Monitoring: Systolic blood pressure and heart rate are measured at various time points post-dosing to determine the onset, magnitude, and duration of the antihypertensive effect. The measurements are taken using a tail-cuff plethysmography system.
In Vitro ACE Inhibition Assay
This assay is used to determine the in vitro potency (IC50) of ACE inhibitors.
-
Reagent Preparation: Prepare a stock solution of purified ACE (e.g., from rabbit lung), a substrate solution (e.g., Hippuryl-Histidyl-Leucine or HHL), and serial dilutions of the test inhibitors (Quinaprilat and Enalaprilat).
-
Enzyme-Inhibitor Pre-incubation: Purified ACE is pre-incubated with various concentrations of the test inhibitor for a defined period at 37°C.
-
Enzymatic Reaction: The reaction is initiated by adding the ACE substrate to the enzyme-inhibitor mixture and incubated at 37°C.
-
Reaction Termination: The reaction is stopped by adding a solution such as 1N HCl.
-
Quantification of Product: The amount of product formed (e.g., hippuric acid from HHL) is quantified. This can be done by extracting the product with an organic solvent and measuring its absorbance using a spectrophotometer, or by using high-performance liquid chromatography (HPLC).
-
IC50 Calculation: The percentage of ACE inhibition for each inhibitor concentration is calculated relative to a control with no inhibitor. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of ACE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: The Renin-Angiotensin-Aldosterone System and the mechanism of action of ACE inhibitors.
Caption: A typical experimental workflow for comparing ACE inhibitors in a preclinical hypertension model.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinapril—A Preclinical Review of the Pharmacology, Pharmacokinetics, and Toxicology | Semantic Scholar [semanticscholar.org]
- 3. Comparative pharmacokinetics of captopril, enalapril, and quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Quinapril: overview of preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinapril treatment and arterial smooth muscle responses in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enalapril and quinapril improve endothelial vasodilator function and aortic eNOS gene expression in L-NAME-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of enalapril, quinapril and losartan on lipopolysaccharide (LPS)-induced serum concentrations of TNF-alpha, IL-1 beta, IL-6 in spontaneously hypertensive rats (SHR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative effects of quinapril with enalapril in rats with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinapril inhibits progression of heart failure and fibrosis in rats with dilated cardiomyopathy after myocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Quinaprilat Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. Quinaprilat (B1678679), the active metabolite of the ACE inhibitor quinapril, requires careful handling and disposal to prevent potential environmental contamination and ensure compliance with regulatory standards. This guide provides essential, step-by-step procedures for the safe disposal of quinaprilat hydrochloride in a laboratory setting.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is paramount to consult the specific Safety Data Sheet (SDS) for this compound.[1][2][3][4] Laboratory personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.[2][3] All handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation.[2]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][4]
-
Eye Contact: Rinse cautiously with water for several minutes.[1][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][2][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
Step-by-Step Disposal Protocol for this compound
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste.[2] Do not dispose of this compound down the drain or in the regular trash.[2][5][6]
-
Waste Identification and Segregation:
-
Pure this compound (Unused/Expired): This is the most concentrated form and must be handled with the utmost care.
-
Grossly Contaminated Items: This category includes items with visible powder or solution, such as weigh boats, spatulas, or the primary container.
-
Trace Contaminated Items: This includes items with minimal residual contamination, such as pipette tips, gloves, and bench paper.
-
-
Waste Collection and Labeling:
-
Collect all this compound waste in designated, leak-proof, and clearly labeled containers.
-
The label should include the chemical name ("this compound"), the appropriate hazard symbols (e.g., "Toxic"), and the accumulation start date.
-
-
Waste Storage:
-
Store waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic and incompatible materials.[2]
-
-
Arranging for Disposal:
Summary of Disposal Recommendations
| Waste Type | Disposal Method | Regulatory Considerations |
| Unused/Expired this compound | Dispose of through a licensed hazardous material disposal company.[1] | Must comply with all federal, state, and local regulations.[7] |
| Contaminated Labware (e.g., vials, pipette tips) | Collect in designated hazardous waste containers. | Treat as hazardous waste. |
| Spills of this compound | Sweep up or vacuum up spillage and collect in a suitable container for disposal. | Avoid generating dust. Clean the surface thoroughly to remove residual contamination. |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Decision Workflow.
It is imperative to remember that the information provided here is a general guide. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet for the most accurate and up-to-date handling and disposal instructions.[1][2] Adherence to these procedures is essential for maintaining a safe laboratory environment and protecting the ecosystem.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
